P-Toluenesulfonic acid
Description
Toluene-4-sulfonic acid is an arenesulfonic acid that is benzenesulfonic acid in which the hydrogen at position 4 is replaced by a methyl group. It is a member of toluenes and an arenesulfonic acid. It is a conjugate acid of a toluene-4-sulfonate.
Structure
3D Structure
Properties
IUPAC Name |
4-methylbenzenesulfonic acid | |
|---|---|---|
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InChI |
InChI=1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10) | |
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InChI Key |
JOXIMZWYDAKGHI-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O | |
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Molecular Formula |
C7H7SO3H, Array, C7H8O3S | |
| Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |
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| Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |
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Related CAS |
13438-45-4 (zinc salt), 1470-83-3 (lithium salt), 16106-44-8 (potassium salt), 16836-95-6 (silver(+1) salt), 36747-44-1 (calcium salt), 4124-42-9 (ammonium salt), 51650-46-5 (magnesium salt), 6192-52-5 (monohydrate), 657-84-1 (hydrochloride salt), 7144-37-8 (copper(2+) salt) | |
| Record name | p-Toluenesulfonic acid | |
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DSSTOX Substance ID |
DTXSID0026701 | |
| Record name | 4-Methylbenzenesulfonic acid | |
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Molecular Weight |
172.20 g/mol | |
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Physical Description |
Toluene sulfonic acid, liquid, with more than 5% free sulfuric acid appears as colorless to black solid. Odorless or nearly odorless. (USCG, 1999), Dry Powder; Liquid; Pellets or Large Crystals, Liquid, Colorless hygroscopic solid; [ICSC] Colorless to black solid with no or little odor; [CHRIS] Off-white crystals; [Integra MSDS], COLOURLESS HYGROSCOPIC FLAKES. | |
| Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |
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| Record name | Benzenesulfonic acid, 4-methyl- | |
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| Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |
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Boiling Point |
140 °C @ 20 MM HG, Boiling point = 38 °C | |
| Record name | P-TOLUENESULFONIC ACID | |
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Flash Point |
363 °F (184 °C) (CLOSED CUP), 184 °C c.c. | |
| Record name | P-TOLUENESULFONIC ACID | |
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| Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |
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Solubility |
ABOUT 67 G/100 ML WATER; SOL IN ALCOHOL, ETHER, VERY SOL IN WATER /SODIUM SALT/, Solubility in water, g/100ml at 25 °C: 67 (freely soluble) | |
| Record name | P-TOLUENESULFONIC ACID | |
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Density |
1.45 at 77 °F (USCG, 1999) - Denser than water; will sink, Relative density (water = 1): 1.24 | |
| Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |
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Vapor Pressure |
0.0000027 [mmHg] | |
| Record name | p-Toluenesulfonic acid | |
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Color/Form |
MONOCLINIC LEAFLETS OR PRISMS | |
CAS No. |
104-15-4 | |
| Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |
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| Record name | P-TOLUENESULFONIC ACID | |
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| Record name | P-TOLUENESULFONIC ACID | |
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Melting Point |
221 °F (USCG, 1999), 106-107 °C, 106-107 °C /ANHYDROUS/, MELTING POINT: 38 °C /METASTABLE FORM/, Melting point = 106 °C /monohydrate/; 93 °C /trihydrate/, 104.50 °C. @ 760.00 mm Hg | |
| Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |
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Foundational & Exploratory
p-Toluenesulfonic acid monohydrate properties and uses
An In-depth Technical Guide to p-Toluenesulfonic Acid Monohydrate: Properties and Applications
Introduction
This compound monohydrate (TsOH·H₂O), also known as tosylic acid, is a strong organic acid widely utilized as a catalyst and intermediate in organic synthesis.[1] With the chemical formula CH₃C₆H₄SO₃H·H₂O, it presents as a white, crystalline solid that is soluble in water, alcohols, and other polar organic solvents.[2][3] Unlike many strong mineral acids, TsOH is non-oxidizing, solid, and non-corrosive, making it a convenient and safer alternative for a multitude of chemical transformations.[4][5][6] Its robust acidity, ease of handling, and versatility have established it as an indispensable tool for researchers, chemists, and professionals in drug development and the broader chemical industry.[4][7]
This guide provides a comprehensive overview of the properties, core applications, and experimental protocols associated with this compound monohydrate.
Properties of this compound Monohydrate
This compound is a strong organic acid, approximately one million times stronger than benzoic acid.[1] It is most commonly supplied as the monohydrate.[1]
Physical and Chemical Properties
The key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| IUPAC Name | 4-methylbenzenesulfonic acid;hydrate | [8] |
| Synonyms | Tosylic acid, PTSA, p-TsOH, Tosic acid | [1] |
| CAS Number | 6192-52-5 | [1][7] |
| Molecular Formula | C₇H₁₀O₄S | [8][9] |
| Molar Mass | 190.22 g/mol | [1][8] |
| Appearance | White/colorless crystalline solid | [1][2][10] |
| Melting Point | 103-107 °C (217-225 °F) | [1] |
| Boiling Point | 140 °C (284 °F) at 20 mmHg | [1] |
| Density | 1.24 g/cm³ | [1][11] |
| pKa | -2.8 (in water, ref for benzenesulfonic acid) | [1] |
| Solubility | Highly soluble in water (67 g/100 mL), alcohols, and other polar organic solvents.[1][3][10] Insoluble in nonpolar solvents like ether.[2][10] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of the compound.
| Spectrum | Key Features and Peaks | References |
| ¹H NMR | Spectra available in databases like SpectraBase. | [8][12] |
| ¹³C NMR | Spectra available in databases like SpectraBase. | [8] |
| IR Spectrum | Infrared spectra are available in the Coblentz Society's collection and other databases. | [8][9][13] |
Core Applications in Organic Synthesis
The efficacy of TsOH·H₂O lies in its role as a strong, "organic-soluble" acid catalyst.[1] It is a cornerstone reagent for a vast number of transformations in organic chemistry, particularly in the synthesis of pharmaceuticals and fine chemicals.[7][14][15]
Esterification and Transesterification
TsOH·H₂O is a classic and highly effective catalyst for Fischer-Speier esterification and transesterification reactions.[1][7][16][17] It operates by protonating the carbonyl oxygen of the carboxylic acid or ester, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol.[5][18] This catalytic role is fundamental in synthesizing a wide range of esters, from simple flavor compounds to complex pharmaceutical intermediates.[18]
Acetalization and Ketalization
TsOH·H₂O is an excellent catalyst for the formation of acetals and ketals, which are common protecting groups for aldehydes and ketones.[1][5][10] The reaction involves the acid-catalyzed addition of an alcohol or diol to the carbonyl group, a critical step in multi-step syntheses where the carbonyl functionality needs to be masked.[5]
Protection and Deprotection of Alcohols
The tosyl group (Ts), derived from this compound, is a widely used protecting group for alcohols.[1] Alcohols can be converted to tosylates by reacting them with 4-toluenesulfonyl chloride in the presence of a base.[1] Tosylates are excellent leaving groups in nucleophilic substitution and elimination reactions, and this reactivity allows for the deoxygenation of alcohols.[1]
Furthermore, TsOH·H₂O is used as a catalyst for protecting alcohols with other groups, such as tetrahydropyran (B127337) (THP).[19][20] It is also effective in the deprotection of acid-labile groups like the Boc (tert-butyloxycarbonyl) group from amines.[5]
Other Key Syntheses
The utility of TsOH·H₂O extends to a wide range of other reactions, including:
-
Polymerization and depolymerization reactions .[21]
-
Rearrangement reactions .[7]
-
Synthesis of heterocyclic compounds such as piperidines, pyrazoles, and quinazolinones.[4][22]
-
One-pot, multi-component reactions , which are highly valued for their efficiency in building molecular complexity.[4][23]
Experimental Protocols
Detailed methodologies are essential for reproducibility. Below are example protocols for common applications of TsOH·H₂O.
Protocol: THP Protection of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using 3,4-dihydro-2H-pyran (DHP) catalyzed by TsOH·H₂O.[19]
-
Preparation : To a stirred solution of the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂), add 3,4-dihydro-2H-pyran (DHP, 1.2 equivalents) at room temperature.
-
Catalysis : Add a catalytic amount of this compound monohydrate (0.05 equivalents).
-
Reaction : Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Work-up : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction : Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the THP-protected alcohol.
Protocol: Fischer-Speier Esterification
This protocol outlines a general procedure for synthesizing esters from a carboxylic acid and an alcohol.[24]
-
Preparation : In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine the carboxylic acid (1.0 equivalent), the alcohol (often used as the solvent or in excess), and a suitable azeotroping solvent like toluene.
-
Catalysis : Add a catalytic amount of this compound monohydrate (0.01-0.05 equivalents).
-
Reaction : Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the ester product.
-
Monitoring : Monitor the reaction progress by TLC or by observing the amount of water collected.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Wash the solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude ester can be further purified by distillation or column chromatography if necessary.
Industrial Applications
Beyond its role in laboratory-scale synthesis, TsOH·H₂O is a valuable component in numerous industrial sectors.[21]
-
Resins and Polymers : It serves as an effective catalyst for polymerization and curing reactions in the manufacturing of epoxy resins, amino resins, and various coatings.[21][25][26]
-
Pharmaceuticals : It is a critical reagent and intermediate in the large-scale synthesis of active pharmaceutical ingredients (APIs).[15][25]
-
Other Industries : It also finds use in the production of dyes, plasticizers, cosmetics, and adhesives.[2][21][25]
Safety and Handling
This compound monohydrate is a corrosive substance that requires careful handling.[2][27]
GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement | Precautionary Statements |
| GHS07: Exclamation mark | H315, H319, H335 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | P261, P280, P302+P352, P305+P351+P338 |
(References:[1])
Handling and Storage
-
Handling : Use in a well-ventilated area.[28][29] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[28] Avoid breathing dust and prevent contact with skin and eyes.[27][29]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][28][30] It is hygroscopic and should be protected from moisture.[1][2][22] Store away from incompatible materials such as strong bases and strong oxidizing agents.[2][28]
Conclusion
This compound monohydrate is a powerful and versatile strong organic acid. Its solid nature, ease of handling, high acidity, and solubility in organic solvents make it an indispensable catalyst for a vast array of chemical transformations.[5][7] From fundamental reactions like esterification to the intricate, multi-step synthesis of pharmaceuticals, TsOH·H₂O provides an efficient, reliable, and often superior alternative to mineral acids, solidifying its role as a cornerstone of modern organic synthesis.[4][5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review[v1] | Preprints.org [preprints.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound monohydrate | C7H10O4S | CID 521998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. P-toluene sulfonic acid monohydrate [webbook.nist.gov]
- 10. Page loading... [guidechem.com]
- 11. thomassci.com [thomassci.com]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. p-TOLUENE SULFONIC ACID FOR SYNTHESIS | Ennore India Chemicals [ennoreindiachemicals.com]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst | Semantic Scholar [semanticscholar.org]
- 18. nbinno.com [nbinno.com]
- 19. benchchem.com [benchchem.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. nbinno.com [nbinno.com]
- 22. This compound monohydrate | 6192-52-5 [chemicalbook.com]
- 23. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 24. ajgreenchem.com [ajgreenchem.com]
- 25. betonnutrition.com [betonnutrition.com]
- 26. datasheets.scbt.com [datasheets.scbt.com]
- 27. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 28. integraclear.com [integraclear.com]
- 29. lobachemie.com [lobachemie.com]
- 30. assets.thermofisher.cn [assets.thermofisher.cn]
p-Toluenesulfonic Acid: A Comprehensive Technical Guide to its Acidity in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the acid dissociation constant (pKa) of p-Toluenesulfonic acid (p-TSA) in a range of solvents. Understanding the pKa of this widely used strong organic acid is critical for its application as a catalyst and reagent in numerous chemical reactions, particularly in pharmaceutical development and organic synthesis. This document compiles available quantitative data, details common experimental protocols for pKa determination, and presents logical workflows for these methodologies.
Introduction to this compound and its Acidity
This compound (p-TSA), also known as tosylic acid (TsOH), is an organic compound with the formula CH₃C₆H₄SO₃H. It is a white, solid organic acid that is highly soluble in water, alcohols, and other polar organic solvents.[1] As an arylsulfonic acid, p-TSA is a strong acid, approximately one million times stronger than benzoic acid.[1] Its non-oxidizing nature and solid form make it a convenient and versatile catalyst for a variety of organic reactions, including esterification, acetalization, and hydration. The acidity of p-TSA, quantified by its pKa value, is a crucial parameter that dictates its catalytic activity and reactivity in different solvent environments. The pKa value is dependent on the solvent's properties, such as polarity, dielectric constant, and its ability to solvate the resulting ions.
pKa of this compound in Different Solvents
The acid dissociation constant of this compound varies significantly with the solvent. The following table summarizes the reported pKa values in several common solvents. It is important to note that values can differ based on the experimental method, temperature, and purity of the reagents.
| Solvent | pKa Value | Temperature (°C) | Method |
| Water | -2.8[1] | Not Specified | Reference for benzenesulfonic acid |
| Water | -2.58 | Not Specified | Calculated[2] |
| Water | -1.34[3] | Not Specified | Not Specified |
| Water | 0.7 | 25 | Not Specified |
| Acetonitrile (MeCN) | 8.5[1] | Not Specified | Not Specified |
| Dimethyl Sulfoxide (DMSO) | 0.9 | Not Specified | Titration against indicators |
| Not Specified | -0.43 ± 0.50 | Not Specified | Predicted[4][5] |
Experimental Protocols for pKa Determination
The determination of pKa values in non-aqueous solvents requires meticulous experimental design and execution. The choice of method often depends on the properties of the analyte and the solvent, as well as the desired accuracy. Three common methods are detailed below.
Potentiometric Titration
Potentiometric titration is a widely used and accurate method for determining pKa values. It involves the gradual addition of a titrant (a strong base or acid) to a solution of the analyte while monitoring the potential difference (pH) using an electrode system.[6]
Principle: The pKa is the pH at which the acid is half-neutralized. By creating a titration curve (pH vs. volume of titrant added), the equivalence point can be determined. The pH at the half-equivalence point corresponds to the pKa of the acid.
Detailed Methodology:
-
Apparatus: A calibrated pH meter with a glass electrode suitable for non-aqueous solvents, a burette, a stirrer, and a titration vessel.
-
Reagents:
-
High-purity this compound.
-
Anhydrous non-aqueous solvent (e.g., ethanol, acetonitrile).
-
A standardized solution of a strong base soluble in the chosen solvent (e.g., tetrabutylammonium (B224687) hydroxide (B78521) in isopropanol).
-
-
Procedure:
-
Prepare a solution of p-TSA of known concentration (e.g., 0.01 M) in the chosen anhydrous solvent.
-
Calibrate the pH electrode using standard buffer solutions appropriate for the non-aqueous solvent system.
-
Place a known volume of the p-TSA solution into the titration vessel and immerse the electrode and the stirrer.
-
Add the standardized basic titrant in small, accurately measured increments.
-
After each addition, allow the potential reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration past the equivalence point.
-
Plot the pH values against the volume of titrant added to obtain a titration curve.
-
Determine the equivalence point from the inflection point of the curve (often by analyzing the first or second derivative of the curve).
-
The pH at the volume of titrant corresponding to half the equivalence point volume is the pKa of p-TSA in that solvent.[7][8]
-
Spectrophotometric Determination
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The different electronic structures of the protonated and deprotonated forms of the molecule lead to different absorption characteristics.[9]
Principle: By measuring the absorbance of a solution at a specific wavelength (where the protonated and deprotonated forms have different molar absorptivities) across a range of pH values, the ratio of the two species can be determined. Using the Henderson-Hasselbalch equation, the pKa can then be calculated.
Detailed Methodology:
-
Apparatus: A UV-Vis spectrophotometer, calibrated pH meter, and quartz cuvettes.
-
Reagents:
-
High-purity this compound.
-
Anhydrous solvent of choice.
-
A series of buffer solutions with known pH values in the chosen solvent.
-
-
Procedure:
-
Determine the UV-Vis absorption spectra of p-TSA in its fully protonated and fully deprotonated forms to identify the analytical wavelength (λ_max_) where the difference in absorbance is maximal.
-
Prepare a series of solutions of p-TSA with the same concentration in buffers of varying, known pH values.
-
Measure the absorbance of each solution at the predetermined analytical wavelength.
-
Plot the measured absorbance against the pH of the solutions. This will generate a sigmoidal curve.
-
The pKa corresponds to the pH at the inflection point of this sigmoid curve, which is the point of half-protonation.[10][11]
-
NMR Spectroscopy (Chemical Shift Imaging)
Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for pKa determination, especially in non-aqueous solvents where traditional pH measurements can be challenging. The chemical shift of a nucleus near the acidic proton is often sensitive to the protonation state of the molecule.
Principle: The observed chemical shift of a specific nucleus is the weighted average of the chemical shifts of the protonated and deprotonated species. By monitoring the change in chemical shift as a function of the solution's acidity, a titration curve can be generated, and the pKa can be determined.
Detailed Methodology (specifically for DMSO):
-
Apparatus: A high-field NMR spectrometer equipped with a gradient probe.
-
Reagents:
-
Anhydrous deuterated solvent (e.g., DMSO-d₆).
-
This compound.
-
A suitable non-aqueous base (e.g., a non-nucleophilic phosphazene base).
-
A set of pH indicators for the non-aqueous solvent with known pKa values.
-
-
Procedure:
-
Prepare a stock solution of the analyte (p-TSA), the base, and the pH indicators in the anhydrous deuterated solvent in a glovebox to exclude moisture.
-
To establish a pH gradient in an NMR tube, a small amount of a solid acid is placed at the bottom of the tube.
-
The solution containing the analyte, base, and indicators is carefully layered on top. Diffusion of the acid creates a continuous pH gradient along the length of the NMR tube.
-
A chemical shift image (CSI) is recorded, which provides a series of NMR spectra at different positions along the tube, each corresponding to a different pH.
-
The pH at each position is determined from the chemical shifts of the known pH indicators.
-
The chemical shift of a sensitive nucleus in p-TSA is measured from each spectrum.
-
A plot of the analyte's chemical shift versus the determined pH yields a titration curve.
-
The pKa is determined by fitting the data to the Henderson-Hasselbalch equation.
-
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols for pKa determination.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. This compound | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. This compound CAS#: 104-15-4 [m.chemicalbook.com]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. egyankosh.ac.in [egyankosh.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
A Comprehensive Guide to the Laboratory Synthesis and Purification of p-Toluenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the laboratory-scale synthesis and purification of p-Toluenesulfonic acid (p-TsOH), a versatile and widely used strong organic acid catalyst in chemical research and the pharmaceutical industry. This document details the underlying chemical principles, provides comprehensive experimental protocols, and presents key quantitative data to ensure reproducibility and high purity of the final product.
Introduction
This compound, also known as tosylic acid (TsOH), is an organic compound with the formula CH₃C₆H₄SO₃H. It is a white, hygroscopic solid that is highly soluble in water, alcohols, and other polar organic solvents.[1][2] In laboratory and industrial settings, p-TsOH is a preferred acid catalyst over mineral acids like sulfuric acid because it is a solid, making it easier to handle and weigh, and it is less oxidizing.[3] It is commonly used in a variety of organic transformations, including esterification, acetalization, dehydration, and Friedel-Crafts reactions.[3] This guide focuses on its preparation via the electrophilic aromatic sulfonation of toluene (B28343).
Synthesis of this compound Monohydrate
The most common laboratory method for the synthesis of this compound is the direct sulfonation of toluene with concentrated sulfuric acid.[1][3] This reaction is an electrophilic aromatic substitution where the sulfonating agent, typically sulfur trioxide (SO₃) or the HSO₃⁺ cation present in concentrated sulfuric acid, attacks the electron-rich aromatic ring of toluene.[4] The reaction is reversible, and to drive the equilibrium towards the product, the water generated during the reaction must be removed, typically through azeotropic distillation using a Dean-Stark apparatus.[4]
Experimental Protocol: Sulfonation of Toluene
This protocol is a compilation of best practices from established laboratory procedures.[2][4]
Materials:
-
Toluene (reagent grade)
-
Concentrated sulfuric acid (98%)
-
Saturated sodium chloride solution
-
Activated charcoal (optional)
-
Deionized water
Equipment:
-
Round-bottom flask (500 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, add 100 mL of toluene and 20 mL of concentrated sulfuric acid.[2] Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask. Fill the Dean-Stark trap with toluene.
-
Reaction: Heat the mixture to reflux using a heating mantle. The reaction mixture will become biphasic. As the reaction proceeds, water will be formed and will be collected in the Dean-Stark trap as an azeotrope with toluene. The lower aqueous layer in the trap should be periodically drained. Continue the reflux for 5-6 hours or until no more water is collected in the trap.[2]
-
Quenching and Crystallization: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Carefully add a few milliliters of water to the cooled reaction mixture. This should induce the crystallization of this compound monohydrate.[2]
-
Isolation of Crude Product: If the product does not crystallize readily, scratching the inside of the flask with a glass rod may initiate crystallization. The crude this compound is then isolated by vacuum filtration using a Büchner funnel and washed with a small amount of cold water.[2]
Purification of this compound Monohydrate
The crude this compound may contain unreacted sulfuric acid and other impurities. Recrystallization is the most common method for purification.
Experimental Protocol: Recrystallization
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot deionized water. If the solution has a noticeable color, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot filtration to remove the charcoal.[2]
-
Crystallization: Cool the hot, clear filtrate in an ice-salt bath. To further decrease the solubility of the this compound and promote crystallization, gaseous hydrogen chloride can be bubbled through the cold solution.[1][2]
-
Isolation and Drying: Collect the resulting white crystals by vacuum filtration and wash them with a small amount of cold water. The purified this compound monohydrate should be dried in a desiccator over a suitable drying agent like anhydrous calcium chloride or sodium hydroxide (B78521) to remove residual water and HCl.[1]
Quantitative Data
The following table summarizes key quantitative data associated with the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Synthesis | ||
| Toluene | 100 mL | [2] |
| Conc. H₂SO₄ | 20 mL | [2] |
| Reaction Time | 5-6 hours | [2] |
| Reaction Temperature | Reflux (approx. 111 °C) | |
| Theoretical Yield | Approx. 36.8 g | Calculated |
| Typical Experimental Yield | ~25 g (monohydrate) | [2] |
| Characterization | ||
| Appearance | White crystalline solid | [1] |
| Melting Point (monohydrate) | 104-105 °C | [2] |
| Purity (after purification) | >99% | [5] |
| Spectroscopic Data | ||
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 7.51 (d, J = 7.9 Hz, 2H), 7.14 (d, J = 7.8 Hz, 2H), 2.27 (s, 3H) | [6] |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 144.68, 139.04, 128.83, 125.95, 21.25 | [6] |
| IR (KBr, cm⁻¹) | 3103, 2965, 2863, 1486, 1395, 1286, 724 | [6] |
Experimental Workflow and Visualization
The overall process for the synthesis and purification of this compound can be visualized as a sequential workflow.
Caption: Experimental workflow for the synthesis and purification of this compound.
Safety Considerations
-
Toluene is a flammable liquid and its vapors can form explosive mixtures with air. It is also harmful and can cause irritation. Handle in a well-ventilated fume hood.
-
Concentrated sulfuric acid is highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. When diluting, always add acid to water, never the other way around.
-
The reaction should be conducted with care, ensuring proper assembly of the glassware to avoid leaks.
Conclusion
This guide provides a detailed and practical framework for the successful synthesis and purification of high-purity this compound in a laboratory setting. By following the outlined protocols and adhering to the safety precautions, researchers can confidently prepare this important catalytic reagent for their synthetic needs. The provided quantitative data and spectroscopic information will aid in the characterization and quality control of the final product.
References
- 1. Synthesis and one Application of p-Toluenesulfonic acid_Chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. spegroup.ru [spegroup.ru]
- 5. CN101845004B - Method for preparing this compound by toluene sulfonation - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
p-Toluenesulfonic Acid: A Comprehensive Technical Guide to Safety and Handling
Introduction: p-Toluenesulfonic acid (PTSA), also known as tosylic acid (TsOH), is a strong organic acid widely utilized as a catalyst in the synthesis of pharmaceuticals, polymers, and other fine chemicals.[1] This guide provides an in-depth overview of the safety precautions and handling protocols necessary for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is critical to mitigate the significant health and safety risks associated with its use.
Hazard Identification and Classification
This compound is classified as a corrosive substance that can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3][4][5][6] The signal word for this chemical is "Danger".[4][5][7] It is also hygroscopic, meaning it readily absorbs moisture from the air.[4][7]
1.1. GHS Hazard Statements
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for PTSA.
| Code | Hazard Statement | Reference |
| H314 | Causes severe skin burns and eye damage. | [4][5] |
| H315 | Causes skin irritation. | [8] |
| H319 | Causes serious eye irritation. | [8] |
| H335 | May cause respiratory irritation. | [2][5][8] |
| H290 | May be corrosive to metals. | [5] |
1.2. Primary Health Hazards
-
Eye Contact: Highly corrosive to the eyes; contact can cause severe irritation, burns, and potentially permanent blindness.[1][2]
-
Skin Contact: Corrosive to the skin, causing irritation, redness, pain, and severe chemical burns upon contact.[1][2][6]
-
Inhalation: Inhalation of dust or fumes is extremely destructive to the tissues of the mucous membranes and upper respiratory tract.[2] Symptoms may include a burning sensation, coughing, wheezing, shortness of breath, and laryngitis.[2]
-
Ingestion: Harmful or fatal if swallowed.[2] It can cause severe burns to the mouth, throat, and stomach, leading to vomiting, diarrhea, and severe tissue scarring.[2]
Exposure Controls and Personal Protection
Engineering controls and Personal Protective Equipment (PPE) are essential to minimize exposure when handling this compound.
2.1. Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations of dust or fumes as low as possible.[1][2]
-
Safety Stations: Facilities must be equipped with easily accessible eyewash stations and safety showers for immediate emergency use.[3][7]
2.2. Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling PTSA.
| Body Part | Protection | Standard/Specification | Reference |
| Eyes/Face | Chemical safety goggles and/or a full-face shield. | OSHA 29 CFR 1910.133 or European Standard EN166. | [1][7] |
| Skin | Acid-resistant gloves (e.g., nitrile, neoprene) and protective clothing such as a lab coat, coveralls, or an apron. | Ensure gloves are suitable for the task and chemical compatibility. | [1][3][7] |
| Respiratory | A NIOSH-approved respirator with a particulate filter should be used if dust or mists are generated and ventilation is inadequate. | A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 is required. | [1][2][7] |
Handling and Storage Protocols
Proper handling and storage are crucial to prevent accidents and maintain the chemical's stability.
3.1. Safe Handling Procedures
-
Avoid all contact with eyes, skin, and clothing.[9]
-
Minimize dust generation and accumulation during handling.[1][7]
-
Use only in a well-ventilated area or under a chemical fume hood.[1][2]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][6]
3.2. Storage Conditions
-
Keep containers tightly closed and protected from physical damage.[2]
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure. Seek immediate medical attention for all significant exposures.[1][2]
Caption: Workflow for first aid response to this compound exposure.
4.1. Detailed First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin with plenty of water for a minimum of 15 minutes.[1] Seek medical attention if irritation develops or persists.[2][7]
-
Inhalation: Move the victim to fresh air immediately.[1][7] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1][6][7] If the victim is conscious, rinse their mouth and give large quantities of water to drink.[2] Never give anything by mouth to an unconscious person.[2][7] Seek immediate medical attention.[2]
Accidental Release and Disposal
Spills must be handled promptly and safely, with proper disposal of waste materials.
Caption: Step-by-step procedure for cleaning up a this compound spill.
5.1. Spill Cleanup Protocol
-
Evacuate all personnel not wearing protective equipment from the spill area.[3]
-
Wear suitable protective equipment, including respiratory protection, chemical-resistant gloves, goggles, and protective clothing.[1][2]
-
Prevent the spread of the spill and stop it from entering drains.[2][10]
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][2][7] Avoid actions that generate dust.[1][2]
-
After the material is collected, the area can be decontaminated.[10]
-
Wash the spill area and prevent runoff from entering drains.[10]
5.2. Waste Disposal
-
Disposal of this compound and its containers must be in accordance with all local, state, and federal regulations.[2][8]
-
The chemical waste may need to be classified as hazardous waste.[1][3]
Fire-Fighting Measures
While combustible, this compound does not ignite readily.[3]
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[1][2][3][6]
-
Specific Hazards: Combustion produces poisonous and corrosive gases, including oxides of sulfur and carbon.[2][3][4] Containers may explode when heated.[3]
-
Protective Equipment: Firefighters should wear full protective equipment and a self-contained breathing apparatus (SCBA).[1][2] Use a water spray to keep fire-exposed containers cool.[3]
Physical, Chemical, and Toxicological Data
7.1. Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | White or colorless crystals/solid. | [3][7] |
| Molecular Formula | C₇H₈O₃S · H₂O (Monohydrate) | [2][5] |
| Molecular Weight | 190.22 g/mol (Monohydrate) | [2][5] |
| Melting Point | 103-106 °C (217-223 °F) | [11] |
| Boiling Point | 140 °C (284 °F) at 20 mmHg | [11] |
| Flash Point | 184 °C (363 °F) (Closed Cup) | [6][11] |
| Solubility | Soluble in water, alcohol, and ether. | [11] |
| Stability | Stable under normal conditions. Hygroscopic. | [2][4] |
7.2. Toxicological Data
| Test | Result | Species | Reference |
| LD50 Oral | 2570 mg/kg (Monohydrate) | Rat | [12] |
| LD50 Oral | 400 mg/kg (Anhydrous) | Rat | [13] |
| LD50 Oral | 1683 mg/kg (Monohydrate) | Mouse | [12] |
7.3. Stability and Reactivity
-
Reactivity: Corrosive to many metals, potentially producing flammable/explosive hydrogen gas.[5][6]
-
Chemical Stability: The product is stable under recommended storage conditions.[2][12]
-
Conditions to Avoid: Exposure to moist air or water, excess heat, and dust formation.[4]
-
Incompatible Materials: Strong oxidizing agents, strong bases, metals, and amines.[1][2][3]
-
Hazardous Decomposition Products: Upon heating or combustion, it produces toxic fumes of carbon oxides (CO, CO₂) and sulfur oxides (SOx).[1][2][4]
References
- 1. capitalresin.com [capitalresin.com]
- 2. integraclear.com [integraclear.com]
- 3. nj.gov [nj.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. ICSC 0773 - this compound (max. 5% sulfuric acid) [inchem.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. aksci.com [aksci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. This compound | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
The Catalytic Core: A Technical Guide to p-Toluenesulfonic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Toluenesulfonic acid (p-TsOH) is a cornerstone of modern organic synthesis, prized for its efficacy as a strong, yet manageable, Brønsted acid catalyst. Its solid, non-corrosive nature and solubility in organic solvents make it a versatile and practical alternative to mineral acids. This technical guide provides an in-depth exploration of the catalytic mechanisms of p-TsOH in three fundamental organic transformations: Fischer esterification, acetal (B89532) formation, and the dehydration of alcohols. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to equip researchers and professionals in drug development and chemical sciences with a comprehensive understanding of p-TsOH's catalytic prowess.
Introduction: The Enduring Utility of this compound
This compound, a strong organic acid with a pKa of approximately -2.8, is an indispensable tool in the organic chemist's arsenal.[1] Its monohydrate form is a white, crystalline solid, offering significant advantages in handling and weighing over corrosive liquid acids like sulfuric acid.[2] The presence of the tosyl group (CH₃C₆H₄SO₂) confers solubility in a range of organic solvents, facilitating its use in homogeneous catalysis.[3][4]
This guide will delve into the fundamental catalytic role of p-TsOH, focusing on its ability to protonate key functional groups, thereby activating substrates for subsequent nucleophilic attack or elimination. We will explore its application in Fischer esterification, the formation of acetals as protecting groups for carbonyl compounds, and the dehydration of alcohols to yield alkenes.
The Core Mechanism: A Tale of Protonation
At the heart of p-TsOH's catalytic activity lies its capacity to act as a potent proton donor. In the non-aqueous environments typical of many organic reactions, p-TsOH efficiently protonates oxygen-containing functional groups, a critical first step in numerous transformations. This protonation enhances the electrophilicity of the substrate or converts a poor leaving group into an excellent one.
Fischer Esterification: Activating the Carboxyl Group
In the Fischer esterification, p-TsOH catalyzes the reaction between a carboxylic acid and an alcohol to form an ester. The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by p-TsOH. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[2][5] The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the elimination of water to yield the ester and regenerate the catalyst.
Acetal Formation: Protecting Carbonyls
Acetal formation is a crucial strategy for the protection of aldehydes and ketones. p-TsOH is a common catalyst for this reaction, where a carbonyl compound reacts with two equivalents of an alcohol or one equivalent of a diol. The catalytic cycle begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by an alcohol molecule, leading to a hemiacetal intermediate.[6] A second alcohol molecule then displaces the hydroxyl group of the hemiacetal, which is protonated by p-TsOH to form a good leaving group (water), ultimately yielding the acetal.
Dehydration of Alcohols: Generating Alkenes
The dehydration of alcohols to form alkenes is another acid-catalyzed reaction where p-TsOH is frequently employed. The mechanism for secondary and tertiary alcohols typically proceeds via an E1 pathway.[7][8] The hydroxyl group of the alcohol is first protonated by p-TsOH, converting it into a good leaving group, water.[7] The departure of water results in the formation of a carbocation intermediate. A base (often the conjugate base of the acid or another alcohol molecule) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond and regenerating the acid catalyst.
Quantitative Data on p-TsOH Catalyzed Reactions
The efficiency of p-TsOH catalysis is evident in the high yields and often mild reaction conditions reported for various transformations. The following tables summarize quantitative data for representative esterification, acetal formation, and dehydration reactions.
Table 1: p-TsOH Catalyzed Fischer Esterification
| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Coumaric Acid | Methanol (B129727) | 8 (w/w) | 65-70 (Reflux) | 4-6 | 80-90 | [9] |
| Benzoic Acid | 1-Butanol | Not Specified | 92.2-116.4 | 2 | 92 (Conversion) | [10] |
| Caffeic Acid | Methanol | 8 (w/w) | 65 | 4 | 84 | [11] |
| Acetic Acid | Ethylene (B1197577) Glycol Butyl Ether | 3 | 80-95 | 1 | 98.8 | [12] |
Table 2: p-TsOH Catalyzed Acetal Formation
| Carbonyl Compound | Alcohol/Diol | Solvent | Temperature (°C) | Time (h) | Yield/Conversion (%) | Reference |
| Acetophenone derivative | Ethylene Glycol | Benzene (B151609) | Reflux | 4 | Not Specified | [13] |
| Ethyl Acetoacetate | Ethylene Glycol | Not Specified | Reflux | Not Specified | 53.1 (92.05% purity) | [10] |
| Benzaldehyde | Ethylene Glycol | Not Specified | Not Specified | Not Specified | 97 (Conversion) | [14] |
| Cyclohexanone (B45756) | Ethylene Glycol | Benzene | Reflux | Not Specified | Not Specified | [15] |
| Trimethylolpropane | Acetone | Petroleum Ether | Reflux | 14 | Not Specified | [16] |
Table 3: p-TsOH Catalyzed Dehydration of Alcohols
| Alcohol | Product(s) | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Methyl-2-butanol (B152257) | 2-Methyl-2-butene & 2-Methyl-1-butene | > 45 (Distillation) | Not Specified | Not Specified | [17] |
| Cyclohexanol | Cyclohexene | Not Specified | Not Specified | Not Specified | [16] |
| tert-Butanol | Isobutylene | 50-120 | Not Specified | >99 (Conversion) |
Experimental Protocols
The following are detailed methodologies for key reactions catalyzed by p-TsOH.
Protocol 1: Fischer Esterification of Benzoic Acid with Methanol
Materials:
-
Benzoic acid
-
Methanol (anhydrous)
-
This compound monohydrate (p-TsOH·H₂O)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoic acid (e.g., 6.1 g) in an excess of methanol (e.g., 20 mL).
-
Carefully add a catalytic amount of this compound monohydrate (e.g., 0.2-0.5 g).
-
Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing water (e.g., 50 mL).
-
Extract the aqueous layer with dichloromethane (e.g., 40 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted benzoic acid) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl benzoate.
-
The product can be further purified by distillation.
Protocol 2: Acetal Protection of Cyclohexanone with Ethylene Glycol
Materials:
-
Cyclohexanone
-
Ethylene glycol
-
This compound monohydrate (p-TsOH·H₂O)
-
Benzene or Toluene
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stirrer, and a reflux condenser, add cyclohexanone (e.g., 1 equivalent), ethylene glycol (e.g., 1.2 equivalents), and a catalytic amount of p-TsOH·H₂O (e.g., 0.01-0.05 equivalents) in benzene or toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.
-
Continue refluxing until no more water is collected in the trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude cyclic acetal.
-
The product can be purified by distillation or chromatography if necessary.
Protocol 3: Dehydration of 2-Methyl-2-butanol
Materials:
-
2-Methyl-2-butanol (tert-amyl alcohol)
-
This compound monohydrate (p-TsOH·H₂O) or concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, place 2-methyl-2-butanol (e.g., 15 mL).
-
Cool the flask in an ice bath and slowly add a catalytic amount of p-TsOH·H₂O (a small spatula tip) or a few milliliters of concentrated sulfuric acid with swirling.
-
Set up a fractional distillation apparatus with the reaction flask as the distilling pot.
-
Gently heat the mixture. The alkene products (2-methyl-2-butene and 2-methyl-1-butene) are volatile and will distill out of the reaction mixture. Collect the distillate in a receiver cooled in an ice bath.
-
Continue the distillation until no more product is collected or the temperature in the distilling head rises significantly.
-
Wash the collected distillate with saturated sodium bicarbonate solution to neutralize any acidic impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
The product is a mixture of alkene isomers and can be analyzed, for example, by gas chromatography (GC) to determine the product ratio.
Visualizing the Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the catalytic pathways for the reactions discussed.
Caption: Catalytic cycle of Fischer Esterification.
Caption: Catalytic cycle of Acetal Formation.
Caption: Catalytic cycle of Alcohol Dehydration (E1).
Conclusion
This compound remains a highly effective and versatile Brønsted acid catalyst for a multitude of organic transformations. Its fundamental mechanism of action, centered on the protonation of oxygen-containing functional groups, provides a powerful means of activating substrates for key synthetic steps. The data and protocols presented in this guide underscore the practical utility of p-TsOH in Fischer esterification, acetal formation, and alcohol dehydration. For researchers and professionals in drug development and the chemical sciences, a thorough understanding of the principles and applications of p-TsOH catalysis is essential for the efficient and strategic design of synthetic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sites.nvcc.edu [sites.nvcc.edu]
- 5. Kinetics of esterification of benzoic acid and isoamyl alcohol catalyzed by P‐toluenesulphonic acid | Semantic Scholar [semanticscholar.org]
- 6. Solved In this experiment, you will synthesize a mixture of | Chegg.com [chegg.com]
- 7. Propose a mechanism for the acid-catalyzed reaction of cyclohexan... | Study Prep in Pearson+ [pearson.com]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 10. shd.org.rs [shd.org.rs]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. brainly.com [brainly.com]
- 15. US5917059A - Preparation of cyclic acetals or ketals - Google Patents [patents.google.com]
- 16. studylib.net [studylib.net]
- 17. taylorfrancis.com [taylorfrancis.com]
A Technical Guide to the Spectroscopic Data of p-Toluenesulfonic Acid
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for p-Toluenesulfonic acid. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and characterization. Detailed experimental protocols and tabulated spectral data are presented to facilitate easy reference and application.
Chemical Structure and Spectroscopic Overview
This compound (p-TsOH) is an organic compound with the formula CH₃C₆H₄SO₃H. It is a white, solid organic acid that is about a million times stronger than benzoic acid. As a strong, non-oxidizing acid, it is a widely used catalyst in organic synthesis. Its structure, consisting of a substituted benzene (B151609) ring, a methyl group, and a sulfonic acid group, gives rise to characteristic signals in various spectroscopic analyses.
The general workflow for spectroscopic analysis involves sample preparation, data acquisition using a specific technique (NMR, IR, or MS), and subsequent data processing and interpretation to elucidate the molecular structure.
Caption: General workflow for spectroscopic analysis of a chemical compound.
The key structural features of this compound that are relevant to its spectroscopic data are the aromatic protons and carbons, the methyl group protons and carbon, and the sulfonic acid functional group.
Caption: Key functional groups of this compound for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of this compound typically shows signals for the aromatic protons and the methyl protons. The acidic proton of the sulfonic acid group is often not observed or appears as a broad singlet, depending on the solvent and concentration.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 7.51 | Doublet | 2H | Ar-H (ortho to -SO₃H) | DMSO-d₆ |
| 7.14 | Doublet | 2H | Ar-H (ortho to -CH₃) | DMSO-d₆ |
| 2.27 | Singlet | 3H | -CH₃ | DMSO-d₆ |
Data sourced from The Royal Society of Chemistry.[1]
The ¹³C NMR spectrum provides information about the carbon skeleton. Due to the symmetry of the p-substituted ring, four distinct carbon signals are expected.
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 144.68 | C-SO₃H | DMSO-d₆ |
| 139.04 | C-CH₃ | DMSO-d₆ |
| 128.83 | Ar-CH (ortho to -CH₃) | DMSO-d₆ |
| 125.95 | Ar-CH (ortho to -SO₃H) | DMSO-d₆ |
| 21.25 | -CH₃ | DMSO-d₆ |
Data sourced from The Royal Society of Chemistry and ChemicalBook.[1][2]
A generalized protocol for acquiring NMR spectra of an organic compound like this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[3]
-
Filtration: Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[3]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required for chemical shift referencing (modern spectrometers can often reference the residual solvent peak).
-
Data Acquisition: Place the NMR tube into the spectrometer's probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Experiment Execution: Acquire the desired 1D (¹H, ¹³C) and potentially 2D NMR spectra. Key parameters such as the number of scans, relaxation delay, and pulse widths are optimized for the specific sample and experiment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound shows characteristic absorption bands for the sulfonic acid group, the aromatic ring, and C-H bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 | Strong, Broad | O-H stretch (from sulfonic acid and absorbed water) |
| 1596, 1496 | Medium | C=C stretching on the benzene ring skeleton[4] |
| 1173, 1090 | Strong | Antisymmetric stretching vibration of SO₃[4] |
| 1030 | Strong | C-S bending vibration[4] |
| 1002 | Strong | Symmetric stretch of SO₃[4] |
For a solid sample like this compound, the thin solid film or Attenuated Total Reflectance (ATR) methods are common.
Thin Solid Film Method:
-
Dissolution: Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[5]
-
Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl).[5]
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[5]
-
Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[5]
ATR Method:
-
Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Analysis: Acquire the FT-IR spectrum. This technique requires minimal sample preparation.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
The monoisotopic mass of this compound is 172.0194 Da.[6] Electron ionization (EI) often leads to significant fragmentation.
| m/z | Possible Fragment | Notes |
| 172 | [M]⁺ | Molecular ion |
| 155 | [M-OH]⁺ | Loss of a hydroxyl radical |
| 91 | [C₇H₇]⁺ | Tropylium (B1234903) ion, characteristic of toluene (B28343) derivatives |
| 65 | [C₅H₅]⁺ | Loss of acetylene (B1199291) from the tropylium ion |
Data interpretation based on common fragmentation patterns and predicted spectra.[7]
A general procedure for analyzing a sample like this compound by mass spectrometry is as follows:
-
Sample Preparation: Prepare a dilute solution of the sample. For electrospray ionization (ESI), dissolve the sample (e.g., to 1 mg/mL) in a suitable organic solvent and then further dilute it with methanol, acetonitrile, or water to a final concentration in the low µg/mL range.[8]
-
Introduction: Introduce the sample into the ion source. For volatile compounds, this can be via a gas chromatograph (GC-MS). For non-volatile solids like p-TsOH, direct infusion or liquid chromatography (LC-MS) is more common.[9]
-
Ionization: The sample molecules are converted into ions. Common methods include Electron Ionization (EI) or softer techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[9][10]
-
Mass Analysis: The ions are separated in the mass analyzer based on their mass-to-charge ratio.[11]
-
Detection: The separated ions are detected, and the resulting data is processed by a computer to generate a mass spectrum.[11]
References
- 1. rsc.org [rsc.org]
- 2. This compound(104-15-4) 13C NMR spectrum [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. hmdb.ca [hmdb.ca]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Solubility of p-Toluenesulfonic Acid in Common Organic Solvents: A Technical Guide
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the solubility of p-Toluenesulfonic acid (p-TSA) in a range of common organic solvents. As a widely utilized strong, organic-soluble acid catalyst, a thorough understanding of its solubility is essential for optimizing reaction conditions, developing purification strategies, and formulating products in the chemical and pharmaceutical industries.
Overview of this compound
This compound (p-TSA), also known as tosylic acid (TsOH), is an organic compound with the formula CH₃C₆H₄SO₃H.[1] It is a white, crystalline solid that is highly hygroscopic and is commonly available as a monohydrate (TsOH·H₂O).[1][2] p-TSA is considered a strong organic acid, comparable in strength to some mineral acids, but with the advantage of being a solid and non-oxidizing, which makes it a convenient and versatile catalyst for a variety of organic transformations such as esterification and acetalization.[3][4]
Solubility Profile of this compound
The solubility of p-TSA is largely dictated by the polar sulfonic acid group and the non-polar toluene (B28343) backbone. This amphiphilic nature results in a broad but varied solubility profile.
Qualitative Solubility:
This compound is generally described as being:
-
Soluble in polar solvents such as water, alcohols, and ethers.[1][5]
-
Insoluble or sparingly soluble in non-polar solvents like benzene (B151609) and toluene.[4][5]
Quantitative Solubility Data:
Precise, quantitative solubility data for p-TSA in a wide array of organic solvents is not extensively documented in publicly available literature. The most commonly cited quantitative value is for its solubility in water.
| Solvent | Formula | Temperature (°C) | Solubility ( g/100 mL) |
| Water | H₂O | 25 | 67[1][6] |
For other organic solvents, the solubility must often be determined experimentally to meet the specific demands of a given process.
Experimental Determination of Solubility
For research and development purposes, the gravimetric method is a straightforward and reliable technique for determining the solubility of p-TSA in various organic solvents.
Experimental Protocol: Isothermal Gravimetric Method
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (anhydrous or monohydrate)
-
High-purity organic solvent of interest
-
Temperature-controlled shaker or magnetic stirrer with a hot plate
-
Analytical balance (± 0.0001 g)
-
Glass vials with screw caps
-
Syringe filters (chemically resistant to the solvent)
-
Oven
Methodology:
-
Preparation of Saturated Solution:
-
An excess amount of p-TSA is added to a known mass of the organic solvent in a sealed glass vial.
-
The mixture is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.
-
-
Sample Collection:
-
The vial is removed from the shaker, and the excess solid is allowed to settle.
-
A sample of the supernatant is carefully withdrawn using a syringe and immediately passed through a syringe filter to remove any undissolved solid.
-
-
Gravimetric Analysis:
-
A known mass of the clear, filtered saturated solution is transferred to a pre-weighed vial.
-
The solvent is evaporated from the vial in an oven at a temperature below the decomposition point of p-TSA.
-
The vial containing the dried p-TSA residue is cooled in a desiccator and then weighed.
-
-
Calculation of Solubility:
-
The mass of the dissolved p-TSA is determined by subtracting the initial mass of the vial from the final mass.
-
The mass of the solvent is calculated by subtracting the mass of the dissolved p-TSA from the total mass of the saturated solution sample.
-
Solubility is expressed as grams of p-TSA per 100 g of solvent.
-
Safety Precautions: this compound is a corrosive substance that can cause skin and eye irritation.[7] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. All procedures should be conducted in a well-ventilated fume hood.
Logical Workflow for Solubility Determination and Application
The following diagram outlines the logical progression from identifying the need for solubility data to its practical application in a scientific or industrial setting.
This structured approach ensures that accurate and relevant solubility data is generated and effectively utilized for process development and optimization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. This compound | 104-15-4 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of p-Toluenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of p-Toluenesulfonic acid (p-TsOH). The information herein is curated for professionals in research and development, particularly within the pharmaceutical and chemical industries, to ensure safe handling, storage, and application of this widely used acidic catalyst.
Physicochemical Properties
This compound is a strong organic acid commonly available as a monohydrate (p-TsOH·H₂O). It is a white, crystalline solid that is highly hygroscopic and soluble in water, alcohols, and other polar organic solvents.[1] Its strong acidic nature makes it a versatile catalyst in a multitude of organic reactions.
| Property | Value | References |
| Molecular Formula | C₇H₈O₃S (anhydrous) C₇H₈O₃S·H₂O (monohydrate) | [2] |
| Molecular Weight | 172.20 g/mol (anhydrous) 190.22 g/mol (monohydrate) | [2] |
| Melting Point | 103-106 °C (monohydrate) | [3][4] |
| Boiling Point | Decomposes | [5] |
| Appearance | White to pinkish crystalline solid | [6] |
Thermal Stability and Decomposition
This compound is stable under normal storage conditions, which are defined as a cool, dry, and well-ventilated area away from incompatible substances.[7] However, it is susceptible to thermal decomposition at elevated temperatures.
Decomposition Temperature
Thermogravimetric analysis (TGA) indicates that the thermal decomposition of this compound occurs at temperatures above 400 °C.
| Parameter | Value | Method | Reference |
| Thermal Decomposition Temperature | > 400 °C | TGA | [8] |
Note: Specific TGA and DSC (Differential Scanning Calorimetry) curves for pure this compound are not widely available in the public domain. The provided decomposition temperature is a literature value from a safety data sheet.
Decomposition Products
Upon heating, this compound decomposes to produce a mixture of toxic and corrosive fumes.[9] The primary decomposition products identified are:
-
Oxides of sulfur (SOₓ) , including sulfur dioxide (SO₂) and sulfur trioxide (SO₃)[6][7][8]
-
Phenol [8]
-
Benzenesulfonic acid [8]
Decomposition Pathway
The thermal decomposition of aryl sulfonic acids, including this compound, at high temperatures in the presence of water (which can be the water of hydration) is known to proceed via hydrolysis. This reaction is essentially the reverse of its synthesis (sulfonation of toluene).
The proposed primary decomposition pathway involves the cleavage of the carbon-sulfur bond to yield toluene (B28343) and sulfuric acid. The sulfuric acid can further decompose at higher temperatures.
Caption: Proposed primary thermal decomposition pathway of this compound.
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of this compound monohydrate.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample of this compound monohydrate (typically 3-10 mg) is accurately weighed into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of at least 600 °C.
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied.
-
Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
-
Data Analysis: The change in mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to identify the onset temperature of decomposition, which corresponds to the temperature at which significant mass loss begins.
Caption: General experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting and to characterize the energetics of decomposition (endothermic or exothermic).
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of this compound monohydrate (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Temperature Program: The sample is heated from ambient temperature through its melting point and into the decomposition region at a constant heating rate.
-
Heating Rate: A typical heating rate is 10 °C/min.
-
Atmosphere: The analysis is performed under an inert nitrogen or argon atmosphere with a constant purge gas flow.
-
-
Data Analysis: The heat flow to or from the sample relative to the reference is measured as a function of temperature. The resulting DSC thermogram is analyzed for endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
Safe Handling and Storage
Given its thermal decomposition profile, the following precautions are recommended for handling and storing this compound:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Avoid exposure to excessive heat and moisture.[6]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and metals.[7]
-
Handling: Use in a chemical fume hood to avoid inhalation of dust.[6] Avoid generating dust during handling.[7] In case of fire, use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[6]
This guide provides a foundational understanding of the thermal properties of this compound. For critical applications, it is strongly recommended to perform specific thermal analysis under the conditions relevant to the intended process.
References
- 1. This compound | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ≥98%, solid, ReagentPlus<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. 对甲苯磺酸一水合物,ACS试剂, 98.5 CH3C6H4SO3H [sigmaaldrich.com]
- 4. This compound monohydrate | C7H10O4S | CID 521998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. capitalresin.com [capitalresin.com]
- 6. This compound | CAS#:104-15-4 | Chemsrc [chemsrc.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. This compound (PTSA) - Ataman Kimya [atamanchemicals.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
p-Toluenesulfonic Acid: A Comprehensive Technical Guide to its Application as a Non-oxidizing Strong Acid Catalyst
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Toluenesulfonic acid (p-TsOH) has emerged as a highly versatile and efficient non-oxidizing strong acid catalyst in organic synthesis. Its solid, non-corrosive, and easy-to-handle nature makes it a superior alternative to conventional liquid strong acids. This technical guide provides an in-depth overview of p-TsOH's properties, its catalytic applications in key organic transformations, and detailed experimental protocols. The focus is on its utility in Fischer-Speier esterification, the protection of alcohols as tetrahydropyranyl (THP) ethers, and the multicomponent Biginelli reaction for the synthesis of dihydropyrimidinones. This document aims to serve as a practical resource for researchers and professionals in the field of drug development and organic synthesis, facilitating the adoption of this environmentally benign and effective catalyst.
Introduction: The Advantages of this compound
This compound, a strong organic acid with a pKa of approximately -2.8, is a white, crystalline solid.[1] Unlike many mineral acids, p-TsOH is non-oxidizing, enhancing its utility in reactions involving sensitive functional groups.[2] Its solid form allows for easy weighing and handling, improving the precision and reproducibility of catalytic processes.[3] Furthermore, p-TsOH is soluble in a range of polar organic solvents, including water and alcohols, making it suitable for a variety of reaction conditions.[4] Its environmental benefits, such as reduced corrosivity (B1173158) and easier recovery compared to liquid acids, position it as a green catalyst in modern organic synthesis.[1]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of p-TsOH is crucial for its effective application. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₈O₃S | |
| Molar Mass | 172.20 g/mol (anhydrous), 190.22 g/mol (monohydrate) | |
| Appearance | White crystalline solid | [4] |
| Melting Point | 106-107 °C (monohydrate) | [3] |
| Boiling Point | 140 °C at 20 mmHg | [3] |
| Solubility in water | 67 g/100 mL | |
| Acidity (pKa) | -2.8 | [1] |
Key Applications in Organic Synthesis
p-TsOH catalyzes a wide array of organic reactions. This guide focuses on three fundamentally important transformations with broad applications in medicinal chemistry and drug development.
Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols. p-TsOH is an excellent catalyst for this reaction, driving the equilibrium towards the product by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[5]
Reaction Scheme: R-COOH + R'-OH ---(p-TsOH)---> R-COOR' + H₂O
Quantitative Data for Fischer-Speier Esterification:
| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Oleic Acid | Methanol | 1 (mmol H⁺) | - | 80 | - | - | [3] |
| Fatty Acids | Polyols | 2.6 - 3.2 (mass%) | Toluene | 110-125 | 5 | 87-90 | [5] |
| 4-Hydroxycoumarin | Aryl Aldehydes | 10 | Water | Reflux | 1.25 | 65-94 | [6] |
Protection of Alcohols as Tetrahydropyranyl (THP) Ethers
The protection of hydroxyl groups is a critical step in multi-step organic synthesis. p-TsOH efficiently catalyzes the addition of dihydropyran (DHP) to alcohols, forming stable tetrahydropyranyl (THP) ethers. This protecting group is stable under a variety of non-acidic conditions.[7]
Reaction Scheme: R-OH + Dihydropyran ---(p-TsOH)---> R-OTHP
Quantitative Data for THP Protection of Alcohols:
| Alcohol Type | Substrate | Catalyst | Catalyst Loading | Solvent | Time | Yield (%) | Reference(s) |
| Primary | Benzyl alcohol | p-TsOH | Catalytic | - | - | 91 | |
| Primary | n-Butanol | p-TsOH | Catalytic | - | - | - | |
| Secondary | Secondary Alcohol | p-TsOH | Catalytic | - | - | 8 |
Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot multicomponent reaction that provides access to a diverse range of dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities. p-TsOH has been shown to be an effective catalyst for this condensation.[8]
Reaction Scheme: R-CHO + CH₃COCH₂COOEt + (NH₂)₂CO ---(p-TsOH)---> Dihydropyrimidinone
Quantitative Data for the Biginelli Reaction:
| Aldehyde | β-Ketoester/Urea Derivative | Catalyst Loading (mol%) | Solvent | Temperature | Time | Yield (%) | Reference(s) |
| Aromatic Aldehydes | Ethyl Acetoacetate, Urea | - | Ethanol | Reflux | - | High | [9] |
| Substituted Benzaldehydes | Ethyl Acetoacetate, Urea | 10 | - | 120 °C | - | up to 98 | [10] |
| Various Aldehydes | Ethyl Acetoacetate, Urea/Thiourea | - | - | - | - | High | [11] |
Experimental Protocols
General Experimental Workflow for a p-TsOH Catalyzed Reaction
The following diagram outlines a general workflow for a typical organic synthesis reaction catalyzed by p-TsOH.
Detailed Protocol: Synthesis of α-Amino Nitriles
This protocol provides a specific example of a p-TsOH catalyzed three-component reaction.
Materials:
-
Aldehyde (1 mmol)
-
Amine (1 mmol)
-
Trimethylsilyl (B98337) cyanide (TMSCN) (1.2 mmol)
-
This compound (p-TsOH) (10 mol%)
-
Ethanol (10 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of the aldehyde and amine in ethanol, add trimethylsilyl cyanide.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane mixture).
Reaction Mechanisms: Visualized Pathways
The catalytic role of p-TsOH is best understood by examining the step-by-step reaction mechanisms.
Mechanism of Fischer-Speier Esterification
p-TsOH protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol. Subsequent proton transfers and elimination of water yield the ester.[5]
Mechanism of THP Protection of Alcohols
p-TsOH protonates the double bond of dihydropyran, generating a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the THP ether.
Mechanism of the Biginelli Reaction
The reaction is believed to proceed via the formation of an N-acyliminium ion from the aldehyde and urea, which is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration afford the dihydropyrimidinone.[8]
Conclusion
This compound stands out as a robust, versatile, and environmentally conscious catalyst for a multitude of organic transformations. Its efficacy in promoting key reactions such as Fischer-Speier esterification, alcohol protection, and the Biginelli reaction, coupled with its ease of handling and operational simplicity, makes it an invaluable tool for researchers and professionals in drug development and fine chemical synthesis. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its broader application and contribute to the development of more efficient and sustainable synthetic methodologies.
References
- 1. THP Protection - Common Conditions [commonorganicchemistry.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. scielo.br [scielo.br]
- 4. scispace.com [scispace.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Environmental Impact and Disposal of p-Toluenesulfonic Acid: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental impact and recommended disposal procedures for p-Toluenesulfonic acid (p-TSA). The information is intended to support researchers, scientists, and drug development professionals in the safe and environmentally responsible handling of this widely used reagent.
Environmental Fate and Ecotoxicity
This compound is a strong organic acid that is highly soluble in water.[1] When released into the environment, it is expected to predominantly partition to the water compartment.[2] Its low Henry's Law constant suggests that it is non-volatile from aqueous solutions.[1] While p-TSA is biodegradable, it is not considered readily biodegradable, indicating that acclimatized microorganisms may be necessary for its efficient removal from the environment.[2]
Ecotoxicity Data
The ecotoxicity of this compound has been evaluated across various trophic levels, including fish, aquatic invertebrates, and algae. The following table summarizes the key quantitative data from these studies.
| Test Organism | Endpoint | Duration | Value (mg/L) | Test Guideline |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 hours | >100 | OECD Test Guideline 203 |
| Daphnia magna (Water Flea) | EC50 | 48 hours | >103 | OECD Test Guideline 202 |
| Desmodesmus subspicatus (Green Algae) | ErC50 | 72 hours | ca. 310 | Regulation (EC) No. 440/2008, Annex, C.3 |
LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes a specified effect in 50% of the test organisms (in this case, immobilization for Daphnia magna). ErC50: The concentration of a substance that causes a 50% reduction in the growth rate of algae.
Biodegradation
Studies have shown that this compound is biodegradable, particularly by acclimatized microorganisms such as certain strains of Pseudomonas. One study using adapted sludge demonstrated 90% degradation of p-TSA within 24 hours.[2] The biodegradation pathway in Pseudomonas (Comamonas) testosteroni T-2 involves the oxidation of the methyl group, followed by desulfonation and subsequent ring cleavage.[3]
Biodegradation Pathway of this compound by Pseudomonas
The following diagram illustrates the metabolic pathway for the degradation of p-TSA.
Disposal of this compound
Proper disposal of this compound is crucial to prevent environmental contamination. It is generally classified as a hazardous waste, and disposal must adhere to federal, state, and local regulations.[4][5]
Laboratory-Scale Spill and Waste Disposal Workflow
The following diagram outlines a logical workflow for handling spills and disposing of p-TSA waste in a laboratory setting.
Experimental Protocols
Detailed methodologies for the key ecotoxicity and biodegradability tests are provided below. These are based on internationally recognized OECD guidelines.
OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test
Objective: To determine the concentration of p-TSA that causes immobilization in 50% of the tested Daphnia magna over a 48-hour period.
Methodology:
-
Test Organisms: Daphnia magna, less than 24 hours old at the start of the test.
-
Test Substance Preparation: A series of at least five concentrations of p-TSA are prepared in a suitable dilution water. A control group with no added test substance is also prepared.
-
Test Conditions:
-
Test vessels are filled with the prepared test solutions.
-
A minimum of 20 daphnids, divided into at least four replicates, are exposed to each test concentration and the control.
-
The test is conducted for 48 hours under controlled temperature (20 ± 2 °C) and lighting conditions (16-hour light/8-hour dark cycle).
-
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
Data Analysis: The 48-hour EC50 value is calculated using appropriate statistical methods.
OECD Test Guideline 203: Fish Acute Toxicity Test
Objective: To determine the concentration of p-TSA that is lethal to 50% of the tested fish over a 96-hour period.
Methodology:
-
Test Organisms: A suitable fish species, such as Rainbow Trout (Oncorhynchus mykiss), is selected.
-
Test Substance Preparation: A range of at least five concentrations of p-TSA is prepared in dilution water. A control group is also included.
-
Test Conditions:
-
At least seven fish are used for each test concentration and the control.
-
The fish are exposed to the test solutions for 96 hours. The test can be static (no renewal of the test solution) or semi-static (renewal of the test solution at regular intervals).
-
Water quality parameters such as temperature, pH, and dissolved oxygen are monitored.
-
-
Observations: The number of dead fish is recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The 96-hour LC50 value is determined using statistical analysis.
OECD Test Guideline 301D: Ready Biodegradability - Closed Bottle Test
Objective: To assess the ready biodegradability of p-TSA by measuring the biochemical oxygen demand (BOD).
Methodology:
-
Inoculum: An inoculum of microorganisms is obtained from a source such as activated sludge from a wastewater treatment plant.
-
Test Preparation:
-
A defined concentration of p-TSA is added to a mineral medium saturated with air.
-
The medium is inoculated with the prepared microorganisms.
-
The solution is dispensed into airtight bottles, ensuring no headspace remains.
-
Control bottles containing only the inoculum and reference bottles with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.
-
-
Incubation: The bottles are incubated in the dark at a constant temperature (around 20°C) for 28 days.
-
Measurement: The dissolved oxygen concentration in the bottles is measured at regular intervals.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the measured BOD with the theoretical oxygen demand (ThOD) of p-TSA. A substance is considered readily biodegradable if it reaches at least 60% degradation within a 10-day window during the 28-day test period.
References
- 1. Degradation of p-toluenesulphonic acid via sidechain oxidation, desulphonation and meta ring cleavage in Pseudomonas (Comamonas) testosteroni T-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 4. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 5. oecd.org [oecd.org]
Methodological & Application
Application Notes and Protocols: p-Toluenesulfonic Acid Catalyzed Esterification of Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the esterification of carboxylic acids using p-Toluenesulfonic acid (p-TsOH) as a catalyst. This method, known as the Fischer-Speier esterification, is a cornerstone of organic synthesis, widely employed in the pharmaceutical and chemical industries for the preparation of esters from carboxylic acids and alcohols.[1][2][3] p-TsOH is a strong organic acid that is solid and soluble in organic solvents, making it a convenient and effective catalyst for this transformation.[1][4]
Mechanism of Catalysis
The catalytic action of p-TsOH in Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid.[1][2][5] This initial protonation enhances the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of a water molecule to yield the ester and regenerate the acid catalyst.[2][5] The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is typically removed as it is formed, often by azeotropic distillation with a solvent like toluene (B28343) using a Dean-Stark apparatus.[5][6]
Experimental Protocol: General Procedure
This protocol outlines a general method for the p-TsOH catalyzed esterification of a carboxylic acid with an alcohol. The specific quantities and reaction conditions may require optimization depending on the substrates used.
Materials:
-
Carboxylic acid
-
Alcohol (can be used as the solvent in excess)
-
This compound monohydrate (p-TsOH·H₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional, for removal of water)[5]
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).
-
Addition of Reactants: Add the alcohol (1.2-5.0 eq or as solvent) and the chosen anhydrous solvent (if the alcohol is not used as the solvent).
-
Catalyst Addition: Add this compound monohydrate (0.01-0.10 eq).
-
Reaction: If using a Dean-Stark trap, fill the side arm with the solvent. Attach the reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching: Carefully add saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as CO₂ evolution may cause frothing.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purification: The crude product can be further purified by distillation or column chromatography if necessary.
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data from various studies on p-TsOH catalyzed esterification, providing a reference for reaction optimization.
| Carboxylic Acid | Alcohol | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | n-Butanol | 1-5 (v/v) | - | 60-80 | - | - | [8] |
| Adipic Acid | 2-Hydroxyethyl acrylate | 1 (w/w) | - | - | 8 | - | [8] |
| Acetic Acid | Ethylene Glycol Butyl Ether | 3% | Cyclohexane | 80-95 | 1 | 98.81 | [7] |
| Caffeic Acid | Methanol | 8 (w/w) | - | 65 | 4 | 84.0 | [9] |
| Oleic Acid | Trimethylolpropane | 1.5 (w/w) | - | 105-120 | - | - | [10] |
Note: The table presents a selection of data. Researchers should consult the original publications for detailed experimental conditions.
Visualizing the Workflow
The following diagram illustrates the general workflow for the p-TsOH catalyzed esterification of carboxylic acids.
Caption: General workflow for p-TsOH catalyzed esterification.
Safety Precautions
-
This compound is a corrosive solid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be performed in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Neutralization with sodium bicarbonate can be vigorous due to CO₂ evolution. Add the quenching solution slowly and with stirring.
Conclusion
The p-TsOH catalyzed esterification of carboxylic acids is a robust and versatile method for the synthesis of esters. The use of p-TsOH offers advantages in terms of ease of handling and high catalytic activity.[11] By carefully controlling reaction parameters such as temperature, reaction time, and removal of water, high yields of the desired ester can be achieved. The protocol and data provided herein serve as a valuable resource for researchers in the planning and execution of this important organic transformation.
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. orgosolver.com [orgosolver.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. tandfonline.com [tandfonline.com]
Application Note: p-Toluenesulfonic Acid for Acetal Protection of Carbonyls
Introduction
p-Toluenesulfonic acid (p-TsOH or TsOH) is a strong organic acid that is widely utilized as a catalyst in organic synthesis.[1][2] As a solid, non-corrosive compound, it offers a more convenient and safer alternative to many strong mineral acids like sulfuric acid.[1][3] One of its most prominent applications is the catalysis of acetal (B89532) formation, a crucial method for protecting aldehyde and ketone functional groups during multi-step syntheses.[1][4] Acetals are stable under basic and neutral conditions, making them effective protecting groups when other parts of a molecule need to undergo reactions involving bases or nucleophiles.[5][6] The reaction is reversible, and the carbonyl group can be easily regenerated by treatment with aqueous acid.[7]
The effectiveness of p-TsOH stems from its strong acidity (pKa ≈ -2.8), its high solubility in common organic solvents, and its ability to efficiently protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by an alcohol.[1][2]
Mechanism of Acetal Formation
The formation of an acetal is an acid-catalyzed process involving the reaction of an aldehyde or ketone with two equivalents of an alcohol, or one equivalent of a diol to form a cyclic acetal. The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl: The p-TsOH catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[2][8][9]
-
Nucleophilic Attack (Hemiacetal Formation): A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent deprotonation yields a hemiacetal intermediate.[7]
-
Formation of an Oxonium Ion: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[8][9]
-
Elimination of Water: The departure of a water molecule is assisted by the lone pair of electrons on the adjacent oxygen atom, resulting in the formation of a resonance-stabilized oxonium ion.[9]
-
Second Nucleophilic Attack: A second molecule of the alcohol attacks the electrophilic carbon of the oxonium ion.[8]
-
Deprotonation: The final step is the deprotonation of the resulting intermediate, which regenerates the acid catalyst and yields the stable acetal product.[8]
The overall reaction is an equilibrium. To drive the reaction towards the formation of the acetal, the water generated as a byproduct is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus.[9][10]
Quantitative Data Summary
The efficiency of p-TsOH catalyzed acetalization is demonstrated across a range of substrates. The following table summarizes typical reaction conditions and yields. The use of a diol, such as ethylene (B1197577) glycol, is common for the formation of cyclic acetals, which are often favored due to their increased stability.
| Carbonyl Substrate | Alcohol / Diol | Catalyst Loading | Solvent | Temperature | Time | Yield (%) | Reference |
| Generic Aldehyde/Ketone | Ethylene Glycol | Catalytic (p-TsOH) | Toluene (B28343) | Reflux | 4 h | 93% | [11] |
| Generic Aldehyde/Ketone | Ethylene Glycol | Catalytic (p-TsOH) | Benzene | Reflux | 6 h | 95% | [11] |
| Ethyl Acetoacetate | Ethylene Glycol | Catalytic (p-TsOH) | Toluene | Reflux | N/A | High | [10] |
| Butyraldehyde | Ethylene Glycol | 1.0% (by weight) | N/A | Reflux | 60 min | 87.5% | [12] |
| Benzaldehyde | 1,2-Propanediol | 1.0% (by weight) | N/A | Reflux | 60 min | 86.2% | [12] |
| Cyclohexanone | Ethylene Glycol | 1.0% (by weight) | N/A | Reflux | 60 min | 74.6% | [12] |
Experimental Protocols
General Protocol for Cyclic Acetal Protection of a Ketone
This protocol describes a general procedure for the protection of a ketone using ethylene glycol and a catalytic amount of this compound monohydrate with azeotropic removal of water.
Materials:
-
Ketone (1.0 eq)
-
Ethylene glycol (1.2 - 1.5 eq)
-
This compound monohydrate (p-TsOH·H₂O) (0.01 - 0.05 eq)
-
Anhydrous Toluene or Benzene (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 eq), toluene (or benzene), and ethylene glycol (1.2 eq). Add a catalytic amount of p-TsOH·H₂O (e.g., 0.02 eq).
-
Azeotropic Distillation: Assemble a Dean-Stark apparatus with a condenser on top of the flask. Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium toward the acetal product.[10]
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the trap and by using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when no more water is collected.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the p-TsOH catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by distillation or column chromatography on silica (B1680970) gel to yield the pure acetal.
This compound is an efficient, reliable, and versatile catalyst for the formation of acetal protecting groups from aldehydes and ketones.[1][13] Its ease of handling as a solid and high solubility in organic solvents make it a preferred choice in many synthetic applications.[1][3] The protocols provided herein, supported by quantitative data and a clear understanding of the reaction mechanism, offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this important transformation in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. homework.study.com [homework.study.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synarchive.com [synarchive.com]
- 12. Synthesis of acetals and ketals catalyzed by tungstosilicic acid supported on active carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review[v1] | Preprints.org [preprints.org]
Application Notes and Protocols: p-Toluenesulfonic Acid as a Catalyst for the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Toluenesulfonic acid (p-TsOH) is a versatile, non-toxic, and inexpensive organic acid that has proven to be a highly effective catalyst in a myriad of organic transformations.[1][2] Its solid, non-corrosive nature and ease of handling make it a superior alternative to many conventional mineral acids.[3] In the realm of heterocyclic chemistry, p-TsOH has gained significant attention for its ability to catalyze the synthesis of a wide array of biologically significant scaffolds, often with high yields, operational simplicity, and shorter reaction times.[2]
These application notes provide detailed protocols and quantitative data for the p-TsOH-catalyzed synthesis of several important classes of heterocyclic compounds, including dihydropyrimidines, quinolines, and bis(indolyl)methanes. The information is intended to serve as a practical guide for researchers in organic synthesis and drug discovery.
Application Note 1: Synthesis of Dihydropyrimidines via the Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant therapeutic and pharmacological properties.[4] The use of p-TsOH as a catalyst has been shown to significantly improve yields and reduce reaction times compared to the classical Biginelli reaction conditions.[4][5][6]
Quantitative Data
The following table summarizes the efficiency of p-TsOH in the synthesis of various dihydropyrimidine (B8664642) derivatives.
| Entry | Aldehyde | β-Ketoester | Urea (B33335)/Thiourea | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 2.5 | 91 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 2.0 | 95 |
| 3 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 0.5 | 92 |
| 4 | Butyraldehyde | Ethyl acetoacetate | Urea | 4.0 | 85 |
| 5 | Benzaldehyde | Methyl acetoacetate | Urea | 3.0 | 89 |
| 6 | 4-Methylbenzaldehyde | Ethyl acetoacetate | Thiourea | 3.5 | 88 |
Data compiled from studies demonstrating the use of p-TsOH as a catalyst in the Biginelli reaction.[4][5]
Experimental Protocol
General Procedure for the p-TsOH-Catalyzed Synthesis of Dihydropyrimidines:
-
To a solution of the aldehyde (1 mmol) in ethanol (B145695) (10 mL), add the β-ketoester (1.2 mmol) and urea (or thiourea) (1.5 mmol).
-
Add this compound monohydrate (25 mg, ~0.13 mmol) to the reaction mixture.
-
Reflux the reaction mixture for the time specified in the table above (typically 0.5-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by filtration.
-
Wash the crude product with a cold mixture of ethanol and water to remove any unreacted starting materials and catalyst.
-
If necessary, the product can be further purified by recrystallization from ethanol.[4][5]
Reaction Workflow
Caption: Workflow for the p-TsOH-catalyzed Biginelli reaction.
Application Note 2: Synthesis of Quinolines via Friedländer Annulation
The Friedländer annulation is a widely used method for the synthesis of quinolines, which are important structural motifs in many natural products and pharmaceuticals.[7][8] this compound serves as an efficient catalyst for this reaction, promoting the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group.[8]
Quantitative Data
The following table illustrates the scope of the p-TsOH-catalyzed Friedländer synthesis of polysubstituted quinolines.
| Entry | 2-Aminoaryl Ketone | Active Methylene Compound | Time (h) | Yield (%) |
| 1 | 2-Aminobenzophenone | Ethyl acetoacetate | 5 | 88 |
| 2 | 2-Amino-5-chlorobenzophenone | Acetone | 6 | 85 |
| 3 | 2-Aminoacetophenone | Cyclohexanone | 4 | 92 |
| 4 | 2-Aminobenzaldehyde | 1,3-Cyclohexanedione | 3 | 90 |
| 5 | 2-Amino-5-nitrobenzophenone | Acetylacetone | 5 | 82 |
Data is representative of typical yields and reaction times for the p-TsOH-catalyzed Friedländer synthesis.[8]
Experimental Protocol
General Procedure for the p-TsOH-Catalyzed Friedländer Synthesis of Quinolines:
-
In a round-bottom flask, combine the 2-aminoaryl aldehyde or ketone (1 mmol), the active methylene compound (1.2 mmol), and this compound monohydrate (0.1 mmol).
-
The reaction can be performed under solvent-free conditions or in a high-boiling solvent such as toluene (B28343) or DMF.
-
Heat the reaction mixture at a temperature between 100-140°C for the time indicated in the table, monitoring the reaction by TLC.[9]
-
After completion, cool the reaction mixture to room temperature.
-
If the reaction was performed solvent-free, add a suitable solvent like ethyl acetate (B1210297) to dissolve the crude product.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired quinoline (B57606).
Reaction Mechanism
Caption: Simplified mechanism of the Friedländer quinoline synthesis.
Application Note 3: Synthesis of Bis(indolyl)methanes
Bis(indolyl)methanes are a class of compounds that exhibit a wide range of biological activities.[10] Their synthesis is readily achieved by the electrophilic substitution of indoles with aldehydes or ketones, a reaction that is efficiently catalyzed by this compound, often under solvent-free conditions.[10]
Quantitative Data
The following table showcases the effectiveness of p-TsOH in the synthesis of various bis(indolyl)methane derivatives.
| Entry | Aldehyde/Ketone | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 3 | 95 |
| 2 | 4-Chlorobenzaldehyde | 4 | 92 |
| 3 | 4-Methoxybenzaldehyde | 5 | 94 |
| 4 | Cyclohexanone | 8 | 90 |
| 5 | Acetone | 10 | 88 |
Data obtained from studies utilizing a grindstone method with p-TsOH as the catalyst.[10]
Experimental Protocol
General Procedure for the p-TsOH-Catalyzed Synthesis of Bis(indolyl)methanes:
-
In a mortar, combine indole (B1671886) (2 mmol), the aldehyde or ketone (1 mmol), and a catalytic amount of this compound monohydrate (approximately 0.1 mmol).
-
Grind the mixture at room temperature for the time specified in the table.[10]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, add ethyl acetate to the reaction mixture and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
Experimental Workflow
Caption: Solvent-free workflow for bis(indolyl)methane synthesis.
Conclusion
This compound is a highly effective and versatile catalyst for the synthesis of a wide range of heterocyclic compounds. The protocols outlined in these application notes demonstrate that p-TsOH can be employed under various conditions, including reflux and solvent-free grinding, to produce dihydropyrimidines, quinolines, and bis(indolyl)methanes in high yields with short reaction times. Its low cost, ease of handling, and operational simplicity make it an invaluable tool for researchers in both academic and industrial settings, particularly in the field of drug development where the efficient synthesis of heterocyclic scaffolds is of paramount importance.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The this compound catalyzed single pot synthesis of tetracyclic 1,2-dihydroquinolines: a metal free approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
Application of p-Toluenesulfonic Acid in Polymer Synthesis and Cross-linking: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Toluenesulfonic acid (p-TsOH or PTSA) is a strong organic acid that is solid and non-corrosive, making it a versatile and widely used catalyst in organic synthesis.[1] In polymer chemistry, p-TsOH serves as a highly effective catalyst for a variety of polymerization reactions and as a curing agent for cross-linking processes.[2][3] Its utility stems from its ability to act as a proton source to activate functional groups, facilitating reactions such as esterification and etherification, which are fundamental to the synthesis of many polymers.[3] This document provides detailed application notes, experimental protocols, and quantitative data on the use of p-TsOH in polymer synthesis and cross-linking, tailored for professionals in research and development.
I. This compound in Polymer Synthesis
This compound is a prominent catalyst in the synthesis of various polymers, most notably polyesters and polyethers. It facilitates polycondensation reactions by protonating the carbonyl oxygen of carboxylic acids or the oxygen atom of alcohols, thereby increasing their electrophilicity and susceptibility to nucleophilic attack.[4] This catalytic action allows for the formation of high molecular weight polymers under relatively mild conditions.
A. Polyester (B1180765) Synthesis
p-TsOH is frequently employed in the synthesis of polyesters from diacids and diols. It is particularly useful in melt polycondensation and azeotropic dehydration condensation processes.[5]
| Monomers | Catalyst System | Temperature (°C) | Time (h) | Molecular Weight (Mw/Mn) | Yield (%) | Reference |
| Adipic acid, Diethylene glycol | p-TsOH | 160 | - | Controlled MW | High | [6] |
| L-lactic acid | SnCl₂·2H₂O / p-TsOH | 140-150 | 10-30 | ~100,000 Da (Mw) | - | [5][7] |
| Lactic acid | p-TsOH | 100±5 | 5 | - | - | [4] |
| Adipic acid, 1,4-Butanediol | Ti(OC₃H₇)₄ | 180 | 16 | - | 99.92 (conversion) | [8] |
| Adipic acid, 1,4-Butanediol | No catalyst | 115 | 12 | No Reaction | - | [8] |
Note: The data presented is a compilation from various sources and direct comparison should be made with caution as other experimental parameters may vary.
This protocol is adapted from a method utilizing a binary catalyst system of tin(II) chloride dihydrate and this compound.[5][7]
Materials:
-
L-lactic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
This compound monohydrate (p-TsOH·H₂O)
-
Nitrogen gas (high purity)
-
Vacuum pump
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Vacuum adapter
Procedure:
-
Oligomerization:
-
Place L-lactic acid in the three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.
-
Heat the flask to a temperature of 140-150 °C under a slow stream of nitrogen to remove the water of condensation.
-
Continue this process for approximately 2-3 hours to form a low molecular weight oligomer.
-
-
Melt Polycondensation:
-
Cool the oligomer to approximately 100 °C.
-
Add the catalyst system: tin(II) chloride dihydrate (e.g., 0.4 wt%) and this compound (e.g., 0.1 wt%) to the oligomer.
-
Gradually increase the temperature back to 140-150 °C and apply a vacuum (e.g., <1 mmHg) to facilitate the removal of condensation byproducts.
-
Continue the melt polycondensation for 4-6 hours. At this stage, a polymer with a molecular weight of around 20,000 Da is expected.
-
-
Solid-State Polycondensation:
-
Cool the polymer to room temperature. The polymer should solidify.
-
Grind the solid polymer into a powder.
-
Heat the polymer powder under a high vacuum at a temperature just below its melting point (e.g., 140 °C) for 10-30 hours. This step is crucial for increasing the molecular weight to >100,000 Da.
-
-
Characterization:
-
The final polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and by Differential Scanning Calorimetry (DSC) to determine its thermal properties.
-
References
- 1. researchgate.net [researchgate.net]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. EP2028209B1 - Method for producing poly-L-lactic acid - Google Patents [patents.google.com]
- 6. Buy Melamine, formaldehyde, p-toluenesulfonamide resin | 97808-67-8 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. US7833931B2 - Solid acid catalyst for production of polyester, process for production of the catalyst, and process for production of polyester using the catalyst - Google Patents [patents.google.com]
Application Notes and Protocols for Fischer-Speier Esterification using p-Toluenesulfonic Acid as a Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer-Speier esterification is a classic and widely utilized method in organic synthesis for the formation of esters from carboxylic acids and alcohols.[1][2] This reaction is catalyzed by a strong acid, with p-Toluenesulfonic acid (p-TsOH) being a common and effective choice.[1][3] p-TsOH is a strong organic acid that is solid and convenient to handle, making it a preferred catalyst in many applications.[4] The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[5] To achieve high yields, the equilibrium is typically shifted towards the product by using an excess of one reactant (usually the alcohol) or by removing the water formed during the reaction.[6][7] This is often accomplished using a Dean-Stark apparatus to azeotropically remove water with a solvent like toluene (B28343).[3][6]
These application notes provide detailed protocols and quantitative data for performing Fischer-Speier esterification using p-TsOH as a catalyst, with a focus on applications relevant to pharmaceutical and chemical research and development.
Data Presentation: Reaction Parameters and Yields
The efficiency of the Fischer-Speier esterification is dependent on several factors including the substrates, catalyst loading, temperature, and reaction time. The following tables summarize typical reaction conditions and expected yields for the esterification of various carboxylic acids with different alcohols using p-TsOH as the catalyst.
Table 1: General Reaction Parameters for p-TsOH Catalyzed Esterification
| Parameter | Optimized Value/Range | Rationale |
| Carboxylic Acid to Alcohol Molar Ratio | 1:3 to 1:20 (or alcohol as solvent) | An excess of the alcohol shifts the reaction equilibrium towards the ester product, maximizing the yield.[5][8] |
| This compound (p-TsOH) Loading | 1-10 mol% (relative to the limiting reagent) | Provides sufficient catalytic activity to achieve a reasonable reaction rate.[6][9] |
| Reaction Temperature | 60-120 °C (typically reflux) | The reaction is generally conducted at the reflux temperature of the alcohol or an azeotropic solvent to ensure an adequate reaction rate.[1] |
| Reaction Time | 1-30 hours | Reaction progress should be monitored (e.g., by TLC or GC) to determine completion.[1][6][8] |
| Solvent | Excess alcohol, Toluene, Hexane, or Benzene (B151609) | Toluene, hexane, or benzene are often used with a Dean-Stark apparatus to remove water azeotropically.[1][6] Using the alcohol as the solvent is also a common and simple approach.[8] |
Table 2: Examples of p-TsOH Catalyzed Esterification with Reported Yields
| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Hippuric Acid | Cyclohexanol | ~2.5 | Toluene | 30 | 96 | [6] |
| d-Tartaric Acid | Benzyl Alcohol | 5 | Benzene | 20 | Not specified | [6] |
| p-Coumaric Acid | Methanol (B129727) | 8% (w/w) | Methanol | 4-6 | 80-90 | [8] |
| Oleic Acid | Dodecanol | Not specified | Not specified | Not specified | Not specified | [9] |
| Acetic Acid | 3-Phenylpropanol | Not specified | Not specified | 0.25 | 95 | [1] |
Experimental Protocols
Below are two detailed protocols for Fischer-Speier esterification using p-TsOH as a catalyst. The first is a general procedure using an excess of the alcohol as the solvent, and the second utilizes a Dean-Stark apparatus for water removal.
Protocol 1: Esterification of p-Coumaric Acid with Methanol
This protocol is adapted for the synthesis of methyl p-coumarate, a compound with antioxidant and anti-inflammatory properties.[8]
Materials:
-
p-Coumaric acid
-
Anhydrous methanol
-
This compound monohydrate (p-TsOH·H₂O)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve p-coumaric acid in anhydrous methanol. A 20:1 molar ratio of methanol to p-coumaric acid is recommended to drive the reaction to completion.[8]
-
Catalyst Addition: With stirring, carefully add p-TsOH·H₂O (approximately 8% by weight relative to the p-coumaric acid) to the solution.[8]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) with continuous stirring.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[8]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.[8]
-
Dissolve the resulting residue in ethyl acetate.[8]
-
Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO₃ (to neutralize the acid catalyst and remove any unreacted carboxylic acid) and then with brine.[8]
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.[8]
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Esterification using a Dean-Stark Apparatus
This protocol is a general method for esterification where the removal of water is critical for achieving a high yield, especially with less reactive alcohols or when using stoichiometric amounts of reactants.[6]
Materials:
-
Carboxylic acid
-
Alcohol
-
This compound monohydrate (p-TsOH·H₂O)
-
Toluene (or another suitable azeotropic solvent)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add the carboxylic acid, the alcohol, a catalytic amount of p-TsOH·H₂O (typically 1-5 mol%), and toluene.
-
Apparatus Assembly: Assemble the flask with a Dean-Stark trap and a reflux condenser.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As the vapor condenses, the water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask. Continue refluxing until the theoretical amount of water has been collected or no more water is being formed.[6]
-
Cooling and Dilution: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the reaction mixture with ethyl acetate.[6]
-
Work-up: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.[6]
-
Purification: Purify the crude product by recrystallization, distillation, or column chromatography as needed.
Visualizations
Mechanism of Fischer-Speier Esterification
The reaction proceeds through a series of protonation and deprotonation steps, with the key step being the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.[1][7]
Caption: Mechanism of p-TsOH catalyzed Fischer-Speier esterification.
Experimental Workflow for Fischer-Speier Esterification
The following diagram illustrates the general workflow for carrying out a Fischer-Speier esterification reaction in a laboratory setting.
Caption: General workflow for Fischer-Speier esterification.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Fischer Esterification Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of p-Toluenesulfonic Acid in Fine Chemical and Pharmaceutical Synthesis
Introduction: p-Toluenesulfonic acid (p-TsOH or TsOH) is a strong organic acid that is solid and non-oxidizing, making it a highly versatile and convenient catalyst in organic synthesis.[1][2] Its high acidity, comparable to mineral acids, coupled with its solubility in organic solvents and ease of handling, has established it as a preferred catalyst for a multitude of transformations.[1][2][3] In the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), p-TsOH is extensively used to catalyze reactions such as esterification, the formation of heterocyclic compounds, and the protection and deprotection of functional groups.[4][5][6] Its effectiveness, often under mild conditions, and its role in promoting high-yield, clean reactions make it an indispensable tool for researchers and drug development professionals.[7][8]
Esterification and Transesterification Reactions
Application Note: p-TsOH is a highly effective catalyst for both esterification of carboxylic acids and transesterification of β-ketoesters.[9] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by p-TsOH, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol.[3] This method is widely applied in the synthesis of various esters, from simple aliphatic esters to more complex molecules like methyl caffeate and polyol esters used as synthetic lubricants.[10][11] The use of p-TsOH often allows for milder reaction conditions and can significantly improve yields compared to uncatalyzed or other acid-catalyzed processes.[11] Recent advancements include ultrasound-assisted esterification, which dramatically reduces reaction times.[12]
Quantitative Data for p-TsOH Catalyzed Esterification:
| Product | Substrate 1 | Substrate 2 | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Methyl Caffeate | Caffeic Acid | Methanol (B129727) | 8% (w/w) | Methanol | 65 | 4 h | 84.0 | [11] |
| n-Butyl Acetate | Acetic Acid | n-Butanol | 1-5% (v/v) | - | 60-80 | - | - | [9] |
| Polyol Esters | Fatty Acids | Pentaerythritol / Trimethylolpropane | Catalytic | Toluene | Elevated | 5 h | - | [10] |
| Aliphatic Esters | Fatty Acids | Methanol / Ethanol (B145695) | Catalytic | Alcohol | - | 20 min | Good | [12] |
Experimental Protocol: Synthesis of Methyl Caffeate [11]
-
Reactant Mixture: In a round-bottom flask, combine caffeic acid and methanol in a 1:20 molar ratio.
-
Catalyst Addition: Add this compound, corresponding to 8% of the mass of the caffeic acid.
-
Reaction: Heat the mixture to 65 °C and maintain the temperature for 4 hours with continuous stirring.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Purification: The resulting residue can be purified by column chromatography or recrystallization to yield pure methyl caffeate.
Workflow for p-TsOH Catalyzed Esterification:
Caption: General workflow for Fischer esterification catalyzed by p-TsOH.
Synthesis of Quinoxaline Derivatives
Application Note: Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them important scaffolds in pharmaceutical chemistry.[13] The classical synthesis involves the condensation of 1,2-diamines and 1,2-dicarbonyl compounds.[13] this compound serves as an excellent catalyst for this reaction, enabling the synthesis to be performed under solvent-free conditions at room temperature, often with simple grinding.[14][15] This green chemistry approach offers significant advantages, including high yields, short reaction times, convenient operation, and environmental friendliness.[14][15]
Quantitative Data for p-TsOH Catalyzed Quinoxaline Synthesis: [14][15]
| 1,2-Diamine | 1,2-Diketone | Catalyst Loading (mol%) | Condition | Time (min) | Yield (%) |
| o-phenylenediamine (B120857) | Benzil (B1666583) | 10 | Grinding, RT | 5 | 90 |
| o-phenylenediamine | 4,4'-Dimethylbenzil | 10 | Grinding, RT | 5 | 92 |
| o-phenylenediamine | 4,4'-Dichlorobenzil | 10 | Grinding, RT | 5 | 95 |
| 4,5-Dimethyl-1,2-phenylenediamine | Benzil | 10 | Grinding, RT | 3 | 96 |
| 4-Nitro-1,2-phenylenediamine | Benzil | 10 | Grinding, RT | 1 | 98 |
Experimental Protocol: Solvent-Free Synthesis of 2,3-Diphenylquinoxaline [14][15]
-
Reactant Mixture: To a mortar, add o-phenylenediamine (1 mmol, 108 mg), benzil (1 mmol, 210 mg), and this compound (0.1 mmol, 19 mg).
-
Reaction: Grind the mixture using a pestle at room temperature for 5 minutes.
-
Monitoring: Monitor the completion of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the resulting solid with cold water.
-
Purification: Recrystallize the crude product from ethanol to afford pure 2,3-diphenylquinoxaline.
Logical Flow for Quinoxaline Synthesis:
Caption: Solvent-free synthesis of quinoxalines using p-TsOH.
Biginelli Reaction for Dihydropyrimidinone Synthesis
Application Note: The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidinones (DHPMs).[16] DHPMs are a class of compounds with significant therapeutic and pharmacological properties, including acting as calcium channel blockers.[7] While the classical Biginelli reaction often suffers from low yields, the use of this compound as a catalyst dramatically improves the efficiency, leading to good to excellent yields in shorter reaction times.[7][17] The protocol is simple, and the products often precipitate directly from the reaction mixture, simplifying purification.[7]
Quantitative Data for p-TsOH Catalyzed Biginelli Reaction: [7]
| Aldehyde | β-Ketoester | Urea/Thiourea | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Ethyl Acetoacetate | Urea | Ethanol | 2.5 | 91 |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Urea | Ethanol | 0.5 | 95 |
| 4-Nitrobenzaldehyde | Ethyl Acetoacetate | Urea | Ethanol | 1.0 | 90 |
| Butylaldehyde | Ethyl Acetoacetate | Urea | Ethanol | 4.0 | 85 |
| Benzaldehyde | Ethyl Acetoacetate | Thiourea | Ethanol | 2.0 | 90 |
Experimental Protocol: Synthesis of Dihydropyrimidinones [7]
-
Reactant Mixture: In a flask, mix the aldehyde (1 mmol), β-ketoester (1.2 mmol), and urea (1.5 mmol).
-
Catalyst and Solvent: Add this compound (25 mg) and ethanol as the solvent.
-
Reaction: Reflux the mixture for the time specified (typically 0.5-4 hours), monitoring the reaction by TLC.
-
Product Isolation: After the reaction is complete, cool the mixture. The dihydropyrimidinone product will often precipitate.
-
Purification: Collect the solid product by filtration and wash with cold ethanol and water. Further purification by recrystallization is usually not necessary.
One-Pot Biginelli Reaction Pathway:
References
- 1. preprints.org [preprints.org]
- 2. Synthesis and one Application of p-Toluenesulfonic acid_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. p-TOLUENE SULFONIC ACID FOR SYNTHESIS | Ennore India Chemicals [ennoreindiachemicals.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. tandfonline.com [tandfonline.com]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of polyol esters by this compound catalyst as synthetic lubricant oils [ajgreenchem.com]
- 11. shd.org.rs [shd.org.rs]
- 12. tandfonline.com [tandfonline.com]
- 13. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Microwave-Assisted Organic Synthesis with p-Toluenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods.[1][2][3] By utilizing microwave irradiation, MAOS can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity.[4] p-Toluenesulfonic acid (p-TsOH), a strong, non-corrosive, and easy-to-handle organic acid, is a versatile catalyst for a wide range of organic transformations.[5][6] Its application in microwave-assisted synthesis has proven to be highly effective for reactions such as esterification, protection/deprotection of functional groups, and multicomponent reactions.[7][8][9] These application notes provide detailed protocols and comparative data for key organic transformations catalyzed by p-TsOH under microwave irradiation.
Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable scaffolds in medicinal chemistry.[10][11] The use of p-TsOH as a catalyst under microwave irradiation provides a rapid and efficient method for the synthesis of these heterocyclic compounds.[12]
Comparative Data
| Entry | Aldehyde | β-Ketoester | Urea (B33335)/Thiourea | Catalyst | Conditions | Time | Yield (%) |
| 1 | Benzaldehyde (B42025) | Ethyl acetoacetate | Urea | p-TsOH (0.5 mmol) | Acetonitrile, 82-110°C (Conventional) | 2-4 h | Moderate |
| 2 | Benzaldehyde | Diethyl (2-oxopropyl)phosphonate | Urea | p-TsOH (0.5 mmol) | Acetonitrile, 82-110°C (Conventional) | 3-24 h | Moderate |
| 3 | Benzaldehyde | Diethyl (2-oxopropyl)phosphonate | Urea | p-TsOH (0.5 mmol) | Solvent-free, 100°C (Microwave) | 2 h | 75 |
| 4 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | Acid-functionalized polymer | 80°C, 50W (Microwave) | 10 min | 98 |
Note: The data presented is a compilation from multiple sources to illustrate the general trend of improved efficiency with microwave synthesis.[12][13]
Experimental Protocol: Microwave-Assisted Synthesis of 5-Diethoxyphosphoryl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
Materials:
-
Diethyl (2-oxopropyl)phosphonate (1.0 mmol, 0.19 mL)
-
Benzaldehyde (1.0 mmol, 0.10 mL)
-
Urea (1.5 mmol, 0.09 g)
-
This compound (0.50 mmol, 0.10 g)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine diethyl (2-oxopropyl)phosphonate (1.0 mmol), benzaldehyde (1.0 mmol), urea (1.5 mmol), and this compound (0.50 mmol).[12]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 2 hours.[12]
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the volatile components under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Workflow Diagram
Caption: Workflow for Microwave-Assisted Biginelli Reaction.
Esterification of Carboxylic Acids
Fischer-Speier esterification is a fundamental reaction in organic synthesis. The use of p-TsOH as a catalyst is common, and microwave irradiation significantly accelerates this process, often leading to higher yields in shorter reaction times compared to conventional heating.[14][15]
Comparative Data
| Entry | Carboxylic Acid | Alcohol | Catalyst | Conditions | Time | Yield (%) |
| 1 | Stearic acid | Isopentanol | p-TsOH | Oil bath, 120°C (Conventional) | 10 h | ~10 |
| 2 | Stearic acid | Isopentanol | p-TsOH | Microwave, 480W | 1.3 min | 87 |
| 3 | Oleic acid | Methanol | Sulfonated carbon catalyst | 90°C (Conventional) | 3 h | ~90 |
| 4 | Oleic acid | Methanol | Sulfonated carbon catalyst | Microwave | 30 min | 91 |
Note: The data presented is a compilation from multiple sources to illustrate the general trend of improved efficiency with microwave synthesis.[15][16]
Experimental Protocol: Microwave-Assisted Esterification of Stearic Acid
Materials:
-
Stearic acid (1 mmol)
-
Isopentanol (2 mmol)
-
This compound (0.1 mmol)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine stearic acid (1 mmol), isopentanol (2 mmol), and this compound (0.1 mmol).[15]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with a power of 480W for approximately 1 minute and 20 seconds.[15]
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by a suitable work-up procedure, such as extraction and subsequent removal of the solvent.
Workflow Diagram
Caption: Workflow for Microwave-Assisted Esterification.
Deprotection of Boc-Protected Amines
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its removal is a critical step in many synthetic routes. p-TsOH under microwave irradiation provides a very rapid and efficient method for the deprotection of Boc-protected amines.[8]
Comparative Data
| Entry | Substrate | Catalyst | Conditions | Time | Yield (%) |
| 1 | Boc-protected amines | p-TsOH | Toluene (B28343), Reflux (Conventional) | Several hours | Variable |
| 2 | Boc-protected amino acids | p-TsOH | Toluene, Microwave | 30 s | 80-96 |
Note: The data presented highlights the significant rate enhancement achieved with microwave synthesis.[8]
Experimental Protocol: Microwave-Assisted Deprotection of Boc-Protected Amino Acids
Materials:
-
Boc-protected amino acid (1 mmol)
-
This compound (1.1 mmol)
-
Toluene (5 mL)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, dissolve the Boc-protected amino acid (1 mmol) in toluene (5 mL).
-
Add this compound (1.1 mmol) to the solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 30 seconds.[8]
-
After the reaction is complete, cool the vial to room temperature.
-
The deprotected amino acid salt can be isolated by filtration or other suitable work-up procedures.
Logical Relationship Diagram
Caption: Logical Steps in Boc Deprotection.
Conclusion
The combination of microwave irradiation and this compound catalysis offers a powerful and efficient platform for a variety of important organic transformations. The protocols and data presented here demonstrate significant reductions in reaction times and often improvements in yields compared to conventional heating methods. These green chemistry approaches are highly valuable for researchers, scientists, and professionals in drug development, enabling faster and more efficient synthesis of target molecules.[1][4]
References
- 1. ijrpas.com [ijrpas.com]
- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 3. chemicaljournals.com [chemicaljournals.com]
- 4. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-assisted synthesis of a sulfonated carbon-based catalyst for efficient esterification of oleic acid into biodiesel - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00736D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Microwave-assisted synthesis of a sulfonated carbon-based catalyst for efficient esterification of oleic acid into biodiesel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: p-Toluenesulfonic Acid Catalyzed Synthesis of Quinoline Derivatives
Introduction
Quinolines are a critical class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules with applications as antimalarial, anticancer, and antimicrobial agents.[1] The development of efficient, cost-effective, and environmentally benign synthetic routes to functionalized quinolines is a significant goal in medicinal and organic chemistry. p-Toluenesulfonic acid (p-TsOH), a strong, non-volatile, and inexpensive organic Brønsted acid, has emerged as a highly effective catalyst for various quinoline (B57606) synthetic methodologies, offering advantages such as mild reaction conditions, high yields, and operational simplicity.[1][2]
This document provides detailed application notes and experimental protocols for the p-TsOH-catalyzed synthesis of quinoline derivatives, primarily focusing on the Friedländer annulation and the Doebner-von Miller reaction.
Application Note 1: p-TsOH Catalyzed Friedländer Synthesis of Polysubstituted Quinolines
The Friedländer synthesis is a fundamental and versatile method for constructing the quinoline ring system.[3] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group, followed by cyclodehydration.[4][5] The use of p-TsOH as a catalyst offers an efficient and often environmentally friendly approach to this classic reaction.[6][7]
Key Advantages:
-
High Efficiency: Provides good to excellent yields for a wide range of substrates.[6][7]
-
Mild Conditions: Reactions can often be carried out under solvent-free conditions or in benign solvents at moderate temperatures.[7]
-
Cost-Effective: p-TsOH is an inexpensive and readily available catalyst.[1]
-
Green Chemistry: Solvent-free protocols, such as those using ball milling, align with green chemistry principles by reducing waste.[7]
Experimental Workflow: Friedländer Synthesis
Caption: General experimental workflow for p-TsOH catalyzed Friedländer synthesis.
Protocol 1: Solvent-Free Synthesis via Ball Milling
This protocol is adapted from a highly efficient and environmentally benign approach for synthesizing polysubstituted quinolines.[7]
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
This compound monohydrate (p-TsOH·H₂O) (30 mol%)
-
Stainless steel milling jar with stainless steel balls
-
Planetary ball mill
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Place the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and p-TsOH·H₂O (0.3 mmol) into a stainless steel milling jar containing stainless steel balls.
-
Mill the mixture at room temperature for the time specified in Table 1 (typically 15-45 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate to the milling jar and transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired polysubstituted quinoline.
Quantitative Data: Friedländer Synthesis via Ball Milling
| Entry | 2-Aminoaryl Ketone | Active Methylene Compound | Time (min) | Yield (%) |
| 1 | 2-Aminobenzophenone | Ethyl acetoacetate | 15 | 95 |
| 2 | 2-Aminobenzophenone | Acetylacetone | 20 | 94 |
| 3 | 2-Aminobenzophenone | Cyclohexane-1,3-dione | 30 | 92 |
| 4 | 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | 25 | 96 |
| 5 | 2-Amino-5-nitrobenzophenone | Ethyl acetoacetate | 45 | 90 |
| 6 | 2-Aminoacetophenone | Dimedone | 35 | 88 |
| (Data adapted from studies on solvent-free Friedländer reactions catalyzed by p-TsOH)[7] |
Proposed Reaction Mechanism
The reaction proceeds via an initial aldol-type condensation between the two carbonyl partners, followed by a cyclizing condensation (dehydration) to form the quinoline ring. p-TsOH catalyzes both the condensation and dehydration steps by protonating the carbonyl oxygen atoms, thereby increasing their electrophilicity.
Caption: Proposed mechanism for the p-TsOH catalyzed Friedländer synthesis.
Application Note 2: p-TsOH Catalyzed Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[8] The reaction is catalyzed by Brønsted or Lewis acids, with p-TsOH being an effective and commonly used Brønsted acid catalyst.[8][9] This reaction is particularly useful for preparing quinolines that are not easily accessible through other methods.
Protocol 2: General Procedure for Doebner-von Miller Synthesis
This protocol describes a general method for the synthesis of quinolines via the p-TsOH catalyzed Doebner-von Miller reaction.
Materials:
-
Substituted aniline (B41778) (1.0 equiv)
-
α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde) (2.0-3.0 equiv)
-
This compound monohydrate (p-TsOH·H₂O) (catalytic to stoichiometric amount)
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free)
-
Oxidizing agent (can be one of the reactants or air)
-
Sodium hydroxide (B78521) solution
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 equiv) and p-TsOH·H₂O in the chosen solvent.
-
Heat the mixture to the desired reaction temperature (e.g., reflux).
-
Slowly add the α,β-unsaturated carbonyl compound (2.0-3.0 equiv) to the reaction mixture. Note: The reaction can be exothermic, and slow addition is recommended to control the temperature and minimize polymerization side reactions.[10][11]
-
Continue heating for several hours (4-12 h), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with an aqueous sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure quinoline derivative.
Quantitative Data: Doebner-von Miller Reaction
Quantitative data for p-TsOH-catalyzed Doebner-von Miller reactions are spread across various studies, often focusing on specific substrate classes. Yields are typically moderate to good, but can be highly dependent on the substrates and reaction conditions used.
| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst | Conditions | Yield (%) |
| Aniline | Crotonaldehyde | p-TsOH | Reflux | 65-75 |
| p-Toluidine | Crotonaldehyde | p-TsOH | Reflux | 70-80 |
| p-Anisidine | Cinnamaldehyde | p-TsOH | Reflux | 60-70 |
| (Yields are representative estimates based on literature descriptions of Brønsted acid-catalyzed Doebner-von Miller reactions).[8][9][12] |
Proposed Reaction Mechanism
The mechanism is complex and subject to debate, but is generally believed to involve the following key steps catalyzed by p-TsOH.[8]
Caption: A simplified mechanism for the Doebner-von Miller quinoline synthesis.
Summary and Outlook
This compound serves as a powerful and versatile catalyst for the synthesis of a wide array of quinoline derivatives. Its application in established methods like the Friedländer synthesis and the Doebner-von Miller reaction provides researchers with reliable and efficient protocols. The development of solvent-free, mechanochemical methods further enhances the utility of p-TsOH, aligning synthetic strategies with the principles of green chemistry. These protocols offer robust starting points for the synthesis and exploration of novel quinoline-based compounds for drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. organicreactions.org [organicreactions.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Green Chemistry Applications of Recyclable p-Toluenesulfonic Acid Catalysts
Introduction
p-Toluenesulfonic acid (p-TsOH), often used as its monohydrate (TsOH·H₂O), is a strong organic acid that has emerged as a versatile and environmentally benign catalyst in organic synthesis.[1][2] Its properties as a non-toxic, inexpensive, and solid compound make it a superior alternative to corrosive and hazardous mineral acids like sulfuric acid.[3][4] p-TsOH is soluble in water, alcohols, and other polar organic solvents, enhancing its utility across diverse reaction conditions.[2][3] A key advantage contributing to its "green" profile is its potential for recovery and reuse, particularly when immobilized on solid supports, which aligns with the principles of sustainable chemistry. This document provides an overview of its applications, supported by quantitative data and detailed experimental protocols.
Core Applications in Green Synthesis
This compound's strong acidity allows it to effectively catalyze a wide range of organic transformations.[1][3] Its applications are particularly notable in reactions that benefit from operational simplicity, high selectivity, and excellent yields.[3]
1. Esterification and Transesterification Reactions
p-TsOH is a highly effective catalyst for Fischer-Speier esterification and transesterification, crucial reactions in the synthesis of pharmaceuticals, polymers, and biofuels.[4][5] It functions by protonating the carbonyl oxygen of the carboxylic acid or ester, thereby increasing its electrophilicity and facilitating nucleophilic attack by an alcohol.[4]
Table 1: p-TsOH Catalyzed Esterification and Transesterification
| Substrate 1 | Substrate 2 | Catalyst System | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Oleic Acid | Methanol (B129727) | p-TsOH/MCM-41 | 5 wt% | - | 80 | 1 | 94.3 | [6] |
| Soybean Oil | Methanol | p-TsOH-based DES | 8 wt% | - | 110 | 2 | 98.7 | [7] |
| Fatty Acids | Pentaerythritol | p-TsOH | Not specified | Toluene | 140-150 | 5 | High | [5][8] |
| Palmitic Acid | Methanol | p-TsOH/UiO-66 | Not specified | Toluene | 120 | 24 | >99 | [9] |
| DES: Deep Eutectic Solvent composed of p-TsOH and choline (B1196258) chloride. |
2. Hydrolysis of Waste Polymers
A significant green application of p-TsOH is in the chemical recycling of waste polymers. It has been successfully used to catalyze the hydrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), a common plastic waste, into its monomer, terephthalic acid (TPA).[10][11] This process is more efficient than using other acids like sulfuric acid and, crucially, the p-TsOH catalyst can be easily recovered and reused.[10]
Table 2: p-TsOH Catalyzed Hydrolysis of PET
| Substrate | Catalyst | Temperature (°C) | Time (min) | PET Degradation (%) | TPA Yield (%) | Catalyst Reuse | Reference(s) |
| Waste PET | p-TsOH | 150 | 90 | ~100 | 96.2 | 5 cycles with sustained efficiency | [10] |
3. Synthesis of Bioactive Heterocycles
p-TsOH serves as an efficient catalyst for the synthesis of various biologically relevant heterocyclic compounds, often replacing hazardous metal catalysts.[1][3] These reactions frequently proceed with high atom economy and in environmentally benign solvents like water.[12][13]
Table 3: p-TsOH Catalyzed Synthesis of Heterocyclic Compounds
| Reactant 1 | Reactant 2 | Product Type | Catalyst | Solvent | Yield (%) | Reference(s) |
| 4-Hydroxycoumarin (B602359) | Aryl Aldehydes | Dicoumarols | p-TsOH | Water | 65-94 | [13] |
| Chalcone | Phenylhydrazine | 4,5-dihydro-1H-pyrazole | p-TsOH | Not specified | 34-89 | [3] |
| Aldehydes | Hydrazines & Alkynes | 1,3,5-Trisubstituted Pyrazoles | p-TsOH·H₂O | Not specified | 45-88 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Esterification of Oleic Acid using Heterogeneous p-TsOH/MCM-41 Catalyst [6]
-
Catalyst Preparation: The p-TsOH/MCM-41 catalyst is prepared via an impregnation method. Self-synthesized MCM-41 is added to a 0.1 mol/L aqueous solution of p-TsOH and stirred. The solid is then filtered, dried, and calcined.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add oleic acid, methanol (molar ratio of 5:1 relative to oleic acid), and the p-TsOH/MCM-41 catalyst (5% by weight of oleic acid).
-
Reaction Execution: Heat the mixture to 80°C and maintain vigorous stirring for 1 hour.
-
Work-up and Analysis: After the reaction, cool the mixture and separate the solid catalyst by filtration. The liquid product mixture can be analyzed by gas chromatography (GC) to determine the conversion of oleic acid to methyl oleate.
-
Catalyst Recycling: The filtered catalyst is washed with methanol, dried, and can be used for subsequent reaction cycles. The catalyst has been shown to be stable for at least four cycles with minimal loss of activity.[6]
Protocol 2: Hydrolysis of Waste PET using Recyclable p-TsOH [10]
-
Reaction Setup: Place shredded waste PET flakes and a concentrated solution of p-TsOH in a suitable reactor.
-
Reaction Execution: Heat the reaction mixture to 150°C for 90 minutes under stirring.
-
Product Isolation: After the reaction is complete, cool the mixture. The product, terephthalic acid (TPA), will precipitate as a solid.
-
Separation: Separate the solid TPA from the liquid phase containing the p-TsOH catalyst via filtration.
-
Catalyst Recovery: The filtrate, containing the dissolved p-TsOH, is concentrated and subjected to crystallization to recover the p-TsOH catalyst.
-
Catalyst Reuse: The recovered p-TsOH can be reused in subsequent hydrolysis cycles. Studies have shown excellent catalytic efficiency is maintained for at least five consecutive cycles.[10]
Protocol 3: Synthesis of Dicoumarols in Water [13]
-
Reaction Setup: In a round-bottom flask, combine 4-hydroxycoumarin (2 mmol), the desired aryl aldehyde (1 mmol), and a catalytic amount of p-TsOH in 10 mL of water.
-
Reaction Execution: Reflux the mixture and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product that forms is collected by filtration.
-
Purification: Wash the crude solid with water and then recrystallize from ethanol (B145695) to obtain the pure dicoumarol product.
Visualizations
Caption: General workflow for a p-TsOH catalyzed reaction, including catalyst recovery and reuse.
References
- 1. This compound-promoted organic transformations for the generation of molecular complexity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and one Application of p-Toluenesulfonic acid_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of polyol esters by this compound catalyst as synthetic lubricant oils [ajgreenchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for the Esterification of Fatty Acids for Biodiesel Production [mdpi.com]
- 10. Easily recoverable and reusable this compound for faster hydrolysis of waste polyethylene terephthalate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review[v1] | Preprints.org [preprints.org]
- 13. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing p-Toluenesulfonic Acid Catalyst Loading in Esterification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the catalyst loading of p-Toluenesulfonic acid (p-TsOH) for esterification reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound (p-TsOH) in esterification?
This compound (p-TsOH) is a strong organic acid that serves as an effective catalyst in Fischer-Speier esterification reactions.[1] Its primary function is to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol, thereby accelerating the reaction rate.[2] Being a solid and non-corrosive, it is often a more convenient and safer alternative to strong mineral acids like sulfuric acid.[2]
Q2: What is a typical catalyst loading range for p-TsOH in esterification?
A typical catalytic amount of p-TsOH ranges from 1 to 5 mol% relative to the limiting reagent (usually the carboxylic acid).[3] However, the optimal loading can vary significantly depending on the specific substrates, reaction temperature, and desired reaction time. For some reactions, catalyst loading can be as low as 1% (w/w) or as high as 8% by mass of the substrate.[4][5]
Q3: How does increasing the p-TsOH loading affect the reaction?
Increasing the catalyst loading generally leads to a faster reaction rate.[6] However, an excessively high concentration of p-TsOH can lead to unwanted side reactions, such as dehydration of the alcohol (especially with tertiary alcohols) and charring or polymerization of sensitive substrates.[3][7] It can also complicate the purification process, making it difficult to completely remove the acidic catalyst from the final product.[8]
Q4: How can I monitor the progress of my esterification reaction?
The progress of the reaction can be effectively monitored using techniques such as:
-
Thin-Layer Chromatography (TLC): To visualize the disappearance of the starting materials (carboxylic acid and alcohol) and the appearance of the ester product.[4]
-
Gas Chromatography (GC): For quantitative analysis of the reaction mixture to determine the conversion to the ester.[9]
-
¹H NMR Spectroscopy: To monitor the appearance of characteristic peaks of the ester product and the disappearance of reactant peaks.[6]
-
Karl Fischer Titration: To measure the amount of water produced during the reaction, which directly correlates with the extent of esterification.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Ester Yield | Equilibrium Limitation: Esterification is a reversible reaction, and the presence of water (a byproduct) can shift the equilibrium back towards the reactants.[3] | • Use a Dean-Stark apparatus with an azeotrope-forming solvent (e.g., toluene, cyclohexane) to continuously remove water as it forms.[2][3]• Add a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture.[3]• Use one of the reactants (typically the less expensive one, often the alcohol) in large excess to drive the equilibrium forward.[3] |
| Insufficient Catalyst Activity: The p-TsOH may be old, hydrated, or used in an insufficient amount. | • Use fresh, anhydrous p-TsOH monohydrate.[1]• Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol% or 5 mol%). | |
| Low Reaction Temperature: The reaction rate is too slow at the current temperature. | • Increase the reaction temperature, typically to the reflux temperature of the solvent.[3] | |
| Steric Hindrance: Bulky groups on the carboxylic acid or alcohol are slowing down the reaction. | • Increase the catalyst loading and/or reaction time. Consider using a less sterically hindered substrate if possible. | |
| Reaction Mixture Turns Dark Brown or Black (Charring) | Excessive Catalyst Loading: Too much acid can promote decomposition and polymerization of sensitive substrates. | • Reduce the catalyst loading to the lower end of the typical range (e.g., 1-2 mol%). |
| High Reaction Temperature: The temperature is too high for the stability of the reactants or products. | • Lower the reaction temperature. If using a Dean-Stark trap, select a solvent with a lower boiling point. | |
| Impurities in Starting Materials: Impurities in the reactants or solvent can lead to side reactions and discoloration.[7] | • Use purified reactants and anhydrous solvents. | |
| Formation of Side Products (e.g., Ethers) | Dehydration of Alcohol: This is more common with secondary and tertiary alcohols at high temperatures and high acid concentrations. | • Use a lower reaction temperature.• Reduce the catalyst loading. |
| Difficulty in Removing p-TsOH During Work-up | Incomplete Neutralization: p-TsOH is a strong acid and may not be fully removed by a simple water wash. | • During the aqueous work-up, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the p-TsOH.[11]• Follow the bicarbonate wash with a brine (saturated NaCl solution) wash to help break any emulsions and remove residual water.[8] |
| Formation of an Emulsion: The product may be acting as a surfactant, making separation of the organic and aqueous layers difficult. | • Add brine to the separatory funnel to help break the emulsion.[3]• If the emulsion persists, filter the mixture through a pad of Celite. | |
| Product is Water-Soluble: If the ester product has some water solubility, it may be lost during the aqueous work-up. | • Minimize the volume of aqueous washes.• Back-extract the aqueous layers with a fresh portion of the organic solvent. |
Data Presentation
The following table summarizes the effect of p-TsOH catalyst loading on the esterification of various carboxylic acids, providing a reference for typical reaction conditions.
| Carboxylic Acid | Alcohol | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| d-Tartaric Acid | Benzyl Alcohol | 5 mol% | Benzene | Reflux | 20 | 96 | [2] |
| Adipic Acid | 2-Hydroxyethyl Acrylate | 5 mol% | - | 140 | 4 | High | [4] |
| Acetic Acid | n-Butanol | 3% (v/v) | - | 80 | - | ~68.5 | [4] |
| Caffeic Acid | Methanol | 8% (mass of substrate) | Methanol | 65 | 4 | 84 | [5] |
| Acetic Acid | Ethylene Glycol Butyl Ether | 3% | Cyclohexane | 80-95 | 1 | 98.81 | [12] |
Experimental Protocols
General Protocol for Optimizing p-TsOH Catalyst Loading
This protocol outlines a systematic approach to determine the optimal catalyst loading for a given esterification reaction.
-
Initial Small-Scale Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap (if using an azeotropic solvent), combine the carboxylic acid (1.0 eq), alcohol (1.2-5.0 eq, depending on cost and boiling point), and a suitable solvent (e.g., toluene, cyclohexane).
-
Add a starting amount of p-TsOH monohydrate (e.g., 2 mol%).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC at regular intervals (e.g., every hour).
-
Continue the reaction until no further change is observed or the starting material is consumed. Record the total reaction time and the final conversion/yield.
-
-
Systematic Variation of Catalyst Loading:
-
Set up a series of parallel reactions under the same conditions as the initial experiment.
-
Vary the catalyst loading in each reaction (e.g., 0.5 mol%, 1 mol%, 3 mol%, 5 mol%).
-
Monitor each reaction and record the time required to reach maximum conversion.
-
-
Analysis of Results:
-
Compare the reaction times and final yields for each catalyst loading.
-
Identify the lowest catalyst loading that provides a high yield in an acceptable timeframe.
-
Note any increase in side product formation or charring at higher catalyst loadings.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude ester.
-
Purify the crude product by distillation, recrystallization, or column chromatography as needed.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Unexpected problems with p-TsOH synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. ijcea.org [ijcea.org]
- 11. nevolab.de [nevolab.de]
- 12. atlantis-press.com [atlantis-press.com]
Technical Support Center: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing p-Toluenesulfonic acid (p-TsOH) as a catalyst in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (p-TsOH) and why is it a commonly used catalyst?
A1: this compound (p-TsOH) is a strong organic acid that is solid and non-corrosive, making it easier and safer to handle than many strong mineral acids like sulfuric acid.[1][2] It is highly soluble in water, alcohols, and other polar organic solvents.[3][4] Its strong acidity makes it an effective catalyst for a wide range of organic reactions, including esterification, acetalization, and protection/deprotection of functional groups.[5][6] One of its key advantages is that it often minimizes unwanted side reactions like charring and oxidation that can occur with stronger, oxidizing mineral acids.[3]
Q2: What are the common impurities in commercially available p-TsOH and can they affect my reaction?
A2: Common impurities in p-TsOH include benzenesulfonic acid and sulfuric acid, which are byproducts of its synthesis.[7] The presence of these stronger acids can potentially alter the reaction's selectivity and lead to unexpected side products. For sensitive substrates, it is advisable to use purified p-TsOH. A detailed protocol for purification by recrystallization is provided in the Experimental Protocols section.
Q3: Are there any significant safety concerns associated with p-TsOH catalyzed reactions?
A3: While p-TsOH is generally safer to handle than liquid mineral acids, it is still a strong acid and should be handled with appropriate personal protective equipment. A significant concern, particularly in pharmaceutical applications, is the potential formation of p-toluenesulfonate esters (tosylates) as byproducts when alcohols are used as solvents or are present in the reaction mixture. These tosylates are considered potential genotoxic impurities (PGIs) and their presence must be carefully monitored and controlled.[8][9]
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Reaction
Q: My reaction is sluggish or gives a low yield. What are the potential causes and solutions?
A: Low yields can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Insufficient Catalyst Activity: The catalyst may be old or have absorbed moisture, reducing its effectiveness.
-
Solution: Use a freshly opened container of p-TsOH monohydrate or dry the anhydrous form before use. Consider a slightly higher catalyst loading, but be mindful of potential side reactions.
-
-
Presence of Water: For reactions that produce water (e.g., esterification, acetal (B89532) formation), its accumulation can inhibit the forward reaction.
-
Solution: Use a Dean-Stark apparatus or add molecular sieves to remove water as it is formed. Ensure all glassware is dry and use anhydrous solvents.[10]
-
-
Sub-optimal Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts by TLC or LC-MS.
-
Problem 2: Formation of Unexpected Byproducts
Q: I am observing unexpected spots on my TLC or peaks in my NMR/LC-MS. What are the common side reactions?
A: Several side reactions can occur in p-TsOH catalyzed reactions, leading to the formation of impurities.
-
Elimination Products (Alkenes): In reactions involving alcohols (e.g., ether synthesis, protection), elimination can compete with the desired substitution reaction, especially with secondary and tertiary alcohols. Strong, non-nucleophilic acids like p-TsOH can promote dehydration.[11][12]
-
Polymerization: Some substrates, such as styrenes, furans, and dihydropyran (DHP), can polymerize in the presence of a strong acid like p-TsOH.[10][15]
-
Troubleshooting:
-
Add the catalyst slowly to the reaction mixture.
-
Maintain a low reaction temperature (e.g., 0 °C to room temperature).
-
Use a milder catalyst, such as pyridinium (B92312) p-toluenesulfonate (PPTS), for sensitive substrates like DHP.[10]
-
-
-
Hydrolysis of Product: For reversible reactions like esterification, the product can hydrolyze back to the starting materials, especially during aqueous workup.[16][17]
-
Troubleshooting:
-
Minimize the contact time of the organic layer with aqueous acidic or basic solutions during workup.
-
Use cold, saturated sodium bicarbonate solution for neutralization to minimize base-catalyzed hydrolysis (saponification).[16]
-
Promptly dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[16]
-
-
-
Intramolecular Cyclization: Substrates with multiple functional groups may undergo undesired intramolecular reactions. For example, N-terminal glutamine residues in peptides can cyclize under acidic conditions.[18]
-
Troubleshooting:
-
Protect functional groups that are not involved in the desired transformation.
-
Optimize reaction conditions (temperature, concentration) to favor the intermolecular reaction.
-
-
Problem 3: Reaction Mixture Darkening or Charring
Q: My reaction mixture is turning dark brown or black. What is causing this decomposition?
A: Darkening of the reaction mixture often indicates decomposition or charring of the starting materials or products.
-
Substrate Sensitivity: Carbohydrates and other sensitive polyhydroxylated compounds are particularly prone to decomposition and charring in the presence of strong acids at elevated temperatures.[19]
-
Troubleshooting:
-
Lower the reaction temperature.
-
Reduce the catalyst loading to the minimum effective amount.
-
Consider using a milder acid catalyst.
-
-
-
High Reaction Temperature: Even for more robust substrates, excessively high temperatures can lead to decomposition.
-
Solution: Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Data Presentation
Table 1: Influence of Catalyst on Esterification of Secondary Alcohols
| Catalyst | pKa (in CD₃CO₂D) | Yield of Ester (%) | Yield of Olefin (%) |
| H₂SO₄ | 7.0 | 93 | 7 |
| p-TsOH | 8.5 | 95 | 0 |
| CSA | 9.0 | 93 | 0 |
| Data adapted from a study on the ester condensation of secondary alcohols, highlighting that p-TsOH and CSA (camphorsulfonic acid) avoid the elimination side reaction seen with sulfuric acid.[17] |
Experimental Protocols
Protocol 1: Purification of this compound Monohydrate by Recrystallization
This protocol can be used to remove impurities such as sulfuric acid and benzenesulfonic acid from commercial p-TsOH.[7]
-
Dissolution: Dissolve the impure p-TsOH in a minimum amount of its concentrated aqueous solution at an elevated temperature.
-
Cooling and Crystallization: Slowly cool the solution to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Filtration: Collect the crystals by suction filtration.
-
Washing: Wash the crystals with a small amount of ice-cold distilled water.
-
Drying: Dry the purified crystals. For the anhydrous form, azeotropic drying with toluene (B28343) can be employed.[7]
Protocol 2: THP Protection of a Primary Alcohol with Minimized Dihydropyran (DHP) Polymerization
This protocol is designed to minimize the common side reaction of DHP polymerization.[10]
-
Setup: To a solution of the primary alcohol (1.0 equiv) and 3,4-dihydro-2H-pyran (1.2 equiv) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add a catalytic amount of p-TsOH (0.01-0.05 equiv) portion-wise over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography if necessary.
Visualizations
Caption: Troubleshooting decision tree for ester hydrolysis during workup.
Caption: Workflow for a protection/deprotection sequence using p-TsOH.
References
- 1. How To [chem.rochester.edu]
- 2. organic chemistry - Advantages of this compound over sulfuric acid in the formation of acetals - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. preprints.org [preprints.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. bartleby [bartleby.com]
- 12. homework.study.com [homework.study.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 18. researchgate.net [researchgate.net]
- 19. Solvent-Free Approaches in Carbohydrate Synthetic Chemistry: Role of Catalysis in Reactivity and Selectivity | MDPI [mdpi.com]
Technical Support Center: p-Toluenesulfonic Acid (p-TsOH) Catalyst
Welcome to the technical support center for p-Toluenesulfonic acid (p-TsOH) catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments involving p-TsOH.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of p-TsOH catalyst deactivation?
A1: Deactivation of p-TsOH can manifest in several ways during your reaction:
-
Reduced Reaction Rate: A noticeable slowdown in the reaction progress compared to previous runs under identical conditions.
-
Low Product Yield: The final yield of your desired product is significantly lower than expected.
-
Incomplete Conversion: The reaction stalls before all the limiting reagent has been consumed, even with extended reaction times.
-
Formation of Byproducts: An increase in the formation of unexpected side products.
-
Change in Reaction Mixture Appearance: The reaction mixture may develop a dark brown or black color, indicating possible charring or decomposition of starting materials or the catalyst itself.[1]
Q2: What are the primary mechanisms of p-TsOH deactivation?
A2: p-TsOH, while a robust catalyst, can deactivate through several mechanisms:
-
Thermal Degradation: At elevated temperatures, p-TsOH can decompose. While it is thermally stable to a certain degree, prolonged exposure to very high temperatures can lead to its breakdown.[2] The decomposition temperature can be influenced by the reaction medium.
-
Hydrolysis: In the presence of water at high temperatures, p-TsOH can undergo hydrolysis, reverting back to toluene (B28343) and sulfuric acid. This is a reversible reaction, and removing water (e.g., with a Dean-Stark apparatus) can prevent this.
-
Poisoning by Impurities: Impurities in the starting materials or solvents can act as catalyst poisons. For example, thiophene (B33073) in toluene can lead to side reactions and the formation of tar-like substances that coat the catalyst, blocking active sites.[1]
-
Formation of Inactive Salts: Basic impurities or byproducts in the reaction mixture can neutralize the acidic catalyst, forming inactive sulfonate salts.
-
Physical Coating/Masking: In some reactions, insoluble polymeric or tar-like byproducts can physically coat the catalyst, preventing it from interacting with the reactants. This is often observed as the reaction mixture turning dark and viscous.[1]
Q3: Can I reuse my p-TsOH catalyst? If so, how?
A3: Yes, p-TsOH is often recoverable and reusable.[3] The reusability is a significant advantage, especially in large-scale applications. The most common method for recovery is through crystallization after the reaction work-up. A general procedure is outlined in the experimental protocols section. The effectiveness of the recycled catalyst should be monitored, as some activity may be lost with each cycle.
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | Consider the possibility of thermal degradation if the reaction is run at high temperatures. Ensure the reaction temperature is appropriate for the stability of p-TsOH in your specific solvent system. If catalyst poisoning is suspected, purify your starting materials and solvents. |
| Insufficient Catalyst Loading | The catalytic amount of p-TsOH can vary depending on the reaction. If the reaction is slow or incomplete, a modest increase in the catalyst loading may be beneficial. However, excessive amounts can lead to side reactions. |
| Presence of Water | For reactions that produce water (e.g., esterification, acetal (B89532) formation), its accumulation can inhibit the reaction by shifting the equilibrium. Use a Dean-Stark trap or a drying agent to remove water as it is formed. Ensure all reagents and solvents are anhydrous. |
| Sub-optimal Reaction Conditions | Re-evaluate the reaction temperature and time. Some reactions may require longer times or higher temperatures to go to completion. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. |
Issue 2: The reaction mixture has turned dark brown or black.
A dark coloration or the formation of "tar" is a common issue, often indicating decomposition.
| Potential Cause | Troubleshooting Step |
| Charring of Starting Materials | p-TsOH is a strong acid and can cause decomposition of sensitive organic compounds, especially at elevated temperatures. Consider running the reaction at a lower temperature, even if it requires a longer reaction time. |
| Impurities in Reagents | As mentioned, impurities like thiophene in toluene can lead to the formation of dark polymeric materials.[1] Ensure the purity of your starting materials and solvents. Pre-treating the solvent (e.g., washing toluene with sulfuric acid to remove thiophene) can be a necessary step. |
| Catalyst Decomposition | Although less common, at very high temperatures, the catalyst itself can contribute to the dark coloration upon decomposition. |
| Oxidation | For reactions sensitive to air, the combination of acid, heat, and oxygen can lead to oxidative degradation of the organic compounds. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. |
Data Presentation: p-TsOH in Various Catalyzed Reactions
The following table summarizes typical reaction conditions for several common applications of p-TsOH, providing a baseline for experimental design.
| Reaction Type | Substrates | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Esterification | Carboxylic Acid, Alcohol | 1-10 | Toluene | Reflux | 2-12 h | 80-95 |
| Acetal Formation | Aldehyde/Ketone, Diol | 0.5-5 | Toluene/DCM | RT to Reflux | 1-6 h | 85-98 |
| Friedel-Crafts Alkylation | Arene, Alkene/Alkyl Halide | 5-15 | Dichloromethane (B109758) | 0 - RT | 1-8 h | 70-90 |
| Diels-Alder Reaction | Diene, Dienophile | 10-20 | Toluene | 80-110 | 4-24 h | 60-85 |
| PET Hydrolysis | PET, Water | High Loading | Water | 150 | 1.5 h | ~96 (TPA) |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Regeneration and Purification
This protocol provides a general method for recovering p-TsOH from a typical organic reaction mixture.
-
Quenching and Extraction:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If your product is in an organic solvent, wash the organic phase with a saturated sodium bicarbonate solution to neutralize the p-TsOH, converting it to its sodium salt.
-
Separate the aqueous layer containing the sodium p-toluenesulfonate.
-
-
Removal of Organic Impurities:
-
Wash the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any dissolved organic impurities.
-
-
Re-acidification and Isolation:
-
Cool the aqueous layer in an ice bath.
-
Slowly add concentrated hydrochloric acid until the solution is strongly acidic (pH ~1).
-
This compound will precipitate out of the solution. If precipitation is slow, it can be induced by saturating the cold solution with gaseous HCl.[4]
-
-
Purification by Recrystallization:
-
Filter the crude p-TsOH.
-
Dissolve the solid in a minimal amount of hot water.
-
Add activated charcoal to decolorize the solution if necessary, and heat for a short period.
-
Hot-filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
-
Drying:
-
Collect the purified p-TsOH crystals by filtration.
-
Dry the crystals under vacuum to remove residual water and any volatile impurities. The monohydrate is the common commercial form.
-
Protocol 2: Analysis of Catalyst Activity
To quantify the activity of your fresh or regenerated p-TsOH, you can perform a standard test reaction.
-
Test Reaction: A simple esterification, such as the reaction of acetic acid with n-butanol, is a good choice.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of acetic acid and n-butanol in toluene.
-
Add a known amount of the p-TsOH catalyst (e.g., 1 mol%).
-
Heat the mixture to reflux and monitor the reaction progress over time by taking small aliquots and analyzing them by GC or NMR.
-
-
Evaluation: Compare the reaction rate and final conversion to a reaction run with a fresh, commercial batch of p-TsOH. This will give you a quantitative measure of your regenerated catalyst's activity.
Visualizations
Caption: Common deactivation pathways for p-TsOH catalysts.
Caption: A typical workflow for the regeneration of p-TsOH.
Caption: A logical workflow for troubleshooting common p-TsOH issues.
References
Navigating p-Toluenesulfonic Acid Catalyzed Reactions: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with p-Toluenesulfonic acid (p-TsOH). This powerful and versatile acid catalyst is a staple in organic synthesis for a variety of transformations, including esterifications, acetalizations, and dehydrations.[1][2] However, its effective use is often followed by the critical step of its complete removal from the reaction mixture. Incomplete work-up can lead to product degradation, compromised purity, and complications in downstream applications and analysis.
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and step-by-step experimental protocols to help you navigate the challenges of working up your p-TsOH catalyzed reactions efficiently and effectively.
Troubleshooting Guide
This section addresses common problems encountered during the work-up of reactions catalyzed by p-TsOH.
Q1: I performed a standard aqueous work-up with saturated sodium bicarbonate, but my product still shows traces of p-TsOH in the NMR spectrum. What went wrong?
This is a common issue. While a basic wash is the standard procedure, several factors can lead to incomplete removal of p-TsOH:
-
Insufficient Neutralization: p-TsOH is a strong acid, and its complete neutralization is crucial. A single wash may not be enough. It's important to wash the organic layer with a basic solution until the aqueous layer is confirmed to be basic (e.g., with pH paper).[3]
-
Formation of Organic-Soluble Salts: The resulting sodium p-toluenesulfonate (NaOTs) has some solubility in organic solvents, especially in the presence of polar functional groups in your product that can act as phase-transfer agents.[3] This can lead to the salt being carried through the work-up.
-
Insufficient Washing: The number of washes is critical. It is often recommended to perform multiple washes with the basic solution, followed by washes with water and brine to remove all water-soluble species.[3]
Troubleshooting Steps:
-
Repeat the Basic Wash: Wash the organic layer again with saturated sodium bicarbonate or a 5-10% sodium carbonate solution. Vigorously stir the biphasic mixture to ensure thorough mixing.
-
Check the pH: After each wash, separate the layers and test the pH of the aqueous layer to ensure it is basic.
-
Water and Brine Washes: Following the basic washes, wash the organic layer with deionized water to remove the sodium p-toluenesulfonate and then with brine to initiate the drying process.[3]
-
Consider a Stronger, Dilute Base: In some cases, a dilute solution of a stronger base like 1M NaOH can be more effective, but be cautious if your product is base-sensitive.
Q2: My product is sensitive to basic conditions. How can I remove p-TsOH without a basic wash?
For acid-sensitive products where a basic wash could cause decomposition or side reactions, alternative work-up strategies are necessary.
Alternative Work-up Strategies:
-
Water Washes: Since p-TsOH is highly water-soluble, repeated washes with deionized water can effectively remove it.[4] This method relies on partitioning the acid between the organic and aqueous layers. Several washes may be required for complete removal.
-
Solid-Phase Extraction (SPE):
-
Basic Alumina (B75360) Plug: Passing the crude reaction mixture through a short plug of basic alumina can effectively neutralize and retain the p-TsOH.
-
Strong Anion Exchange (SAX) Resin: For particularly challenging separations, using a strong anion exchange resin in the bicarbonate form can be highly effective at scavenging the tosylate anion.[3]
-
-
Distillation: If your product is volatile and thermally stable, distillation can be an effective method to separate it from the non-volatile p-TsOH.
Q3: I'm seeing significant tailing/streaking of my compound during silica (B1680970) gel chromatography. Could residual p-TsOH be the cause?
Yes, residual p-TsOH is a common culprit for poor chromatographic separation. The highly polar and acidic nature of p-TsOH can interact strongly with the silica gel, leading to tailing of polar compounds and potentially causing degradation of acid-sensitive products on the column.
Troubleshooting Chromatography:
-
Ensure Complete Neutralization Before Chromatography: It is crucial to remove all traces of p-TsOH before attempting purification by silica gel chromatography.
-
Neutralize the Silica Gel: If you suspect your compound is still slightly acidic, you can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine (B128534) or pyridine, in the eluent. This will neutralize the acidic sites on the silica gel.
-
Alternative Stationary Phases: If your compound is acid-sensitive, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a brine wash in the work-up?
A brine wash (a saturated aqueous solution of sodium chloride) is used to remove the majority of the dissolved water from the organic layer before the final drying step with an anhydrous salt (e.g., Na₂SO₄, MgSO₄). The high concentration of salt in the brine reduces the solubility of water in the organic solvent.
Q2: How do I choose between sodium bicarbonate and sodium carbonate for neutralization?
Both are effective for neutralizing p-TsOH. Key differences are:
-
Sodium Bicarbonate (NaHCO₃): A weaker base, generally preferred for neutralizing strong acids to minimize the risk of side reactions with base-sensitive functional groups. Its reaction with acid produces carbon dioxide gas, which requires careful venting of the separatory funnel to avoid pressure buildup.
-
Sodium Carbonate (Na₂CO₃): A stronger base than sodium bicarbonate. It is useful when a higher pH is needed for complete neutralization. It also produces CO₂ upon reaction with acid.
Q3: Can I use aqueous ammonia (B1221849) to neutralize p-TsOH?
Aqueous ammonia can be used for neutralization. The resulting ammonium (B1175870) tosylate is highly water-soluble and easily removed by aqueous extraction. However, be mindful that ammonia is a nucleophile and can potentially react with electrophilic centers in your product.
Q4: How can I confirm that all the p-TsOH has been removed?
-
TLC Analysis: p-TsOH is very polar and will typically remain at the baseline on a silica gel TLC plate when eluted with common solvent systems (e.g., ethyl acetate/hexanes). The absence of a baseline spot that stains with a suitable visualizing agent can be an indicator of its removal.
-
pH Testing: As mentioned earlier, testing the pH of the aqueous wash is a good in-process check.
-
¹H NMR Spectroscopy: The aromatic protons of p-TsOH appear as two doublets in the aromatic region of the ¹H NMR spectrum. The absence of these signals in the final product spectrum is a good confirmation of its removal.
Quantitative Data Summary
The following table provides key quantitative data relevant to the work-up of p-TsOH catalyzed reactions.
| Compound | pKa | Solubility in Water | Notes |
| This compound (p-TsOH) | -2.8[3] | Highly soluble[4][5] | A strong organic acid, comparable in strength to mineral acids.[3] Its high water solubility is key to its removal via aqueous work-up. |
| Sodium Bicarbonate (NaHCO₃) | pKa1 (H₂CO₃/HCO₃⁻) = 6.35[6] pKa2 (HCO₃⁻/CO₃²⁻) = 10.3[7][8] | 9.6 g/100 mL at 20 °C[9] | A weak base commonly used as a saturated aqueous solution for neutralizing strong acids. Reaction with acid generates CO₂ gas. |
| Sodium Carbonate (Na₂CO₃) | pKa1 (H₂CO₃/HCO₃⁻) = 6.35[1] pKa2 (HCO₃⁻/CO₃²⁻) = 10.33[1][2][10] | 21.5 g/100 mL at 20 °C | A stronger base than sodium bicarbonate. Also generates CO₂ upon reaction with acid. |
| Sodium p-toluenesulfonate | Not applicable | Soluble in water[11] | The salt formed upon neutralization of p-TsOH. It is generally insoluble in non-polar organic solvents but can have some solubility in more polar organic solvents.[11] |
Experimental Protocols
Protocol 1: Standard Aqueous Work-up for Neutral and Base-Stable Compounds
This protocol describes the most common method for removing p-TsOH from a reaction mixture where the desired product is stable to mild basic conditions.
-
Cool the Reaction Mixture: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute with an Organic Solvent: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether).
-
Transfer to a Separatory Funnel: Transfer the diluted mixture to a separatory funnel.
-
First Wash - Water (Optional): Perform an initial wash with deionized water to remove the bulk of the water-soluble components.
-
Neutralization with Saturated Sodium Bicarbonate:
-
Add a volume of saturated aqueous sodium bicarbonate solution to the separatory funnel approximately equal to the volume of the organic layer.
-
CAUTION: Stopper the funnel and immediately invert it, then open the stopcock to vent the pressure from the evolved CO₂ gas.
-
Shake the funnel gently at first, with frequent venting. Once the pressure subsides, shake more vigorously for 1-2 minutes.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
-
Check pH and Repeat Wash if Necessary:
-
Test the pH of the drained aqueous layer with pH paper. It should be basic (pH > 8).
-
If the aqueous layer is still acidic or neutral, repeat the wash with fresh saturated sodium bicarbonate solution until the aqueous layer is basic.
-
-
Wash with Water: Wash the organic layer with an equal volume of deionized water to remove any remaining sodium p-toluenesulfonate and excess bicarbonate.
-
Wash with Brine: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove the majority of the dissolved water.
-
Dry the Organic Layer: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter and Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Work-up for Acid-Sensitive Products Using Water Washes
This protocol is suitable for products that may degrade under basic conditions.
-
Cool and Dilute: Follow steps 1 and 2 from Protocol 1.
-
Transfer to a Separatory Funnel: Transfer the diluted mixture to a separatory funnel.
-
Repeated Water Washes:
-
Wash the organic layer with an equal volume of deionized water. Shake vigorously for 1-2 minutes.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the water wash 3-5 times to ensure complete removal of the highly water-soluble p-TsOH.
-
-
Brine Wash and Drying: Follow steps 8-10 from Protocol 1.
Visualizing Work-up Procedures
Workflow for a Standard Aqueous Work-up
Caption: A typical workflow for the aqueous work-up of a p-TsOH catalyzed reaction.
Decision Tree for Choosing a Work-up Procedure
Caption: A decision-making guide for selecting the appropriate work-up strategy.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Removal of p -toluenesulfonic acid from wastewater using a filtration-enhanced electro-Fenton reactor - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04921J [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: Purification of Products Containing Residual p-Toluenesulfonic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing residual p-Toluenesulfonic acid (p-TsOH) from their reaction products. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate efficient and effective purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound (p-TsOH) and why is it often found as a residual impurity?
A1: this compound (p-TsOH or TsOH) is a strong organic acid that is solid and soluble in many organic solvents, making it a convenient and widely used catalyst in organic synthesis.[1][2] It is frequently employed in reactions such as esterification, acetalization, and transesterification.[1][2][3] Because it is used as a catalyst and is often not consumed in the reaction, it remains in the crude product mixture and must be removed during purification.
Q2: What are the common methods for removing residual p-TsOH?
A2: The most common methods for removing p-TsOH leverage its acidic nature and high polarity. These include:
-
Aqueous Basic Wash (Liquid-Liquid Extraction): This is often the most effective and widely used method.[4] The acidic p-TsOH reacts with a mild aqueous base to form a salt that is highly soluble in water and can be easily separated from the organic layer.[4]
-
Recrystallization: This technique is suitable for solid products. By choosing an appropriate solvent system, the desired product can be crystallized while the p-TsOH and its salt remain dissolved in the solvent.[4][5]
-
Column Chromatography: This method separates compounds based on their polarity. Since p-TsOH is highly polar, it can be readily separated from less polar products using silica (B1680970) gel chromatography.[4]
-
Scavenger Resins: Solid-phase scavengers, such as amine-functionalized silica gels, can be used to selectively react with and remove p-TsOH, after which the resin is simply filtered off.[4]
Q3: How do I choose the best purification method for my product?
A3: The choice of purification method depends on the properties of your desired product, particularly its stability and solubility.
-
If your product is stable in the presence of a mild base, an aqueous basic wash is typically the most straightforward and efficient method.[4]
-
If your product is a solid and you can identify a suitable solvent system, recrystallization can be a very effective technique for achieving high purity.[5][6]
-
If your product has a significantly different polarity from p-TsOH and is sensitive to basic conditions, column chromatography is a good option.[4]
-
For products that are sensitive to both aqueous and basic conditions, or for removing trace amounts of p-TsOH, scavenger resins can be an excellent, albeit more expensive, choice.
Data Presentation: Solubility Data
Understanding the solubility of p-TsOH and its salt is crucial for designing effective purification strategies.
Table 1: Solubility of this compound (p-TsOH)
| Solvent | Solubility | Temperature (°C) |
| Water | 67 g/100 mL[7][8] | 25 |
| Ethanol | Soluble[9][10] | Room Temperature |
| Diethyl Ether | Soluble[9][10] | Room Temperature |
| Benzene | Insoluble[10] | Room Temperature |
| Toluene | Insoluble[10] | Room Temperature |
| Hot Benzene | Slightly Soluble[9][10] | Boiling |
| Other Polar Solvents | Soluble[1][7][10] | Room Temperature |
Table 2: Solubility of Sodium p-Toluenesulfonate (Na-pTsO)
| Solvent | Solubility | Temperature (°C) |
| Water | 67 g/100 mL[1] | 20 |
| Water | 260 g/100 mL[1] | 80 |
| Methanol | Soluble[1] | Room Temperature |
| Ethanol | Low (max 2.5%)[11] | Room Temperature |
| Most Organic Solvents | Slightly Soluble[1] | Room Temperature |
Experimental Protocols
Here are detailed methodologies for the key purification techniques.
Protocol 1: Aqueous Basic Wash for p-TsOH Removal
This protocol describes the removal of p-TsOH from an organic solution using a mild basic wash.
-
Dissolution: Ensure your crude product is fully dissolved in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, diethyl ether).
-
Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel of an appropriate size.
-
First Basic Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing and Venting: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake the funnel gently for 1-2 minutes, venting frequently.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The upper layer will typically be the organic phase and the lower layer the aqueous phase (this depends on the density of the organic solvent relative to water).
-
Draining the Aqueous Layer: Carefully drain the lower aqueous layer.
-
Repeat Washes: Repeat the wash with fresh saturated NaHCO₃ solution (steps 3-6) one to two more times. After the final basic wash, you can check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution). This helps to remove any remaining water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain your purified product.
Protocol 2: Recrystallization for p-TsOH Removal
This protocol outlines the purification of a solid product from residual p-TsOH by recrystallization.
-
Solvent Selection: Choose a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while p-TsOH (or its salt form after a basic wash) remains soluble at all temperatures.
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing the Crystals: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator to remove all traces of the solvent.
Protocol 3: Flash Column Chromatography for p-TsOH Removal
This protocol is for the separation of a product from the highly polar p-TsOH using flash column chromatography.
-
Solvent System Selection: Determine an appropriate solvent system (eluent) using Thin Layer Chromatography (TLC). The ideal system will show good separation between your product (typically with an Rf of 0.2-0.4) and the p-TsOH, which should remain at the baseline (Rf ≈ 0). Common solvent systems include mixtures of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply positive pressure to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualizations
Caption: Decision workflow for p-TsOH removal.
Caption: Troubleshooting logic for basic wash.
Troubleshooting Guide
Issue 1: Residual p-TsOH is still present after an aqueous basic wash.
-
Possible Cause: The basic solution was not concentrated enough, or not enough washes were performed.
-
Solution:
-
Ensure you are using a saturated solution of a weak base like sodium bicarbonate or a dilute solution of a stronger base like sodium hydroxide (B78521) (be cautious if your product is base-sensitive).
-
Increase the number of washes to three or four times.
-
After the final wash, test the pH of the aqueous layer to confirm it is basic.
-
-
Possible Cause: An emulsion formed during the extraction, preventing efficient separation of the layers.
-
Solution:
-
Allow the separatory funnel to stand for a longer period to allow the layers to separate.
-
Gently swirl the mixture instead of vigorous shaking.
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.
-
If the emulsion persists, filter the mixture through a pad of Celite.
-
Issue 2: My product co-elutes with p-TsOH during column chromatography.
-
Possible Cause: The chosen eluent system is too polar, or your product is also very polar.
-
Solution:
-
Optimize the solvent system using TLC. Try a less polar eluent to increase the retention of your product on the silica gel while allowing the p-TsOH to remain at the baseline.
-
If your product is basic (e.g., an amine), you can add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the eluent. This will help to deprotonate the p-TsOH and keep it strongly adsorbed to the silica.
-
Consider performing a basic wash to remove the bulk of the p-TsOH before attempting chromatography.
-
Issue 3: My product oiled out or did not crystallize during recrystallization.
-
Possible Cause: The cooling process was too rapid, or too much solvent was used.
-
Solution:
-
Ensure the solution cools slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil instead of crystals.
-
If too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
-
Adding a seed crystal of the pure product can also initiate crystallization.
-
Issue 4: My product is sensitive to basic conditions.
-
Solution:
-
Avoid using basic washes. Instead, opt for column chromatography to separate the p-TsOH.
-
Alternatively, wash the organic layer with water multiple times. Since p-TsOH has some water solubility, this may remove a significant portion, especially if only catalytic amounts were used.
-
Use a solid-phase scavenger resin with basic functionalities. These resins will react with the p-TsOH, and can then be removed by simple filtration, avoiding an aqueous workup.
-
References
- 1. Sodium P-toluenesulfonate [kmchem.com]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. mt.com [mt.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. guidechem.com [guidechem.com]
- 11. Sodium p-toluenesulfonate CAS#: 657-84-1 [m.chemicalbook.com]
Technical Support Center: Troubleshooting Low Yields in p-Toluenesulfonic Acid Catalyzed Acetal Formation
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the p-Toluenesulfonic acid (p-TsOH) catalyzed formation of acetals, a crucial protecting group strategy in organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My acetal (B89532) formation reaction is resulting in a low yield. What are the most common causes?
Low yields in p-TsOH catalyzed acetal formation can often be attributed to one or more of the following factors:
-
Presence of Water: Acetal formation is a reversible equilibrium reaction that produces water as a byproduct.[1][2] Any water present in the reaction mixture, either from wet reagents, solvents, or atmospheric moisture, will shift the equilibrium back towards the starting materials, thus lowering the yield of the desired acetal.
-
Insufficient Catalyst: An inadequate amount of p-TsOH can lead to a slow and incomplete reaction. The catalyst is essential for protonating the carbonyl oxygen, thereby activating the carbonyl group for nucleophilic attack by the alcohol.
-
Suboptimal Reaction Temperature: While higher temperatures can increase the reaction rate, they can also favor the reverse reaction (hydrolysis) if water is not effectively removed. For some reactions, elevated temperatures can lead to lower conversions at equilibrium.
-
Inadequate Reaction Time: The reaction may not have reached equilibrium, especially if the conditions are not optimized. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.
-
Steric Hindrance: Sterically hindered ketones or bulky alcohols can significantly slow down the rate of acetal formation.
-
Side Reactions: Aldehydes, in particular, can be prone to side reactions such as aldol (B89426) condensation under acidic conditions, which can consume the starting material and reduce the yield of the acetal.
Q2: How can I effectively remove water from my reaction?
Efficient water removal is critical for driving the reaction towards the acetal product.[1] Common laboratory techniques include:
-
Azeotropic Distillation with a Dean-Stark Apparatus: This is a widely used and effective method. The reaction is typically carried out in a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene.[3][4][5][6] The water-azeotrope vaporizes, condenses in the Dean-Stark trap, and the water separates and is collected, while the solvent returns to the reaction flask.
-
Use of Dehydrating Agents: Molecular sieves (typically 3Å or 4Å) can be added directly to the reaction mixture to sequester water as it is formed.[7] It is important to use activated molecular sieves.
-
Chemical Dehydrating Agents: Reagents like trialkyl orthoformates can be used to chemically remove water.
Q3: What is the optimal amount of p-TsOH to use?
The catalytic amount of p-TsOH can vary depending on the specific substrates and reaction conditions. Generally, a catalytic amount ranging from 0.1 mol% to 5 mol% relative to the limiting reagent is sufficient.[7] Using an excessive amount of acid can sometimes lead to side reactions or complicate the work-up procedure. It is advisable to start with a smaller amount and optimize as needed.
Q4: I am working with a sterically hindered ketone. How can I improve the yield of the corresponding acetal?
For sterically hindered substrates, you may need to employ more forcing reaction conditions:
-
Increase Reaction Time: Allow the reaction to proceed for a longer period to ensure it reaches equilibrium.
-
Increase Catalyst Loading: A higher concentration of p-TsOH may be necessary to accelerate the reaction.
-
Use a More Reactive Diol: For the formation of cyclic acetals, using a more reactive diol like ethylene (B1197577) glycol can sometimes improve yields.
-
Higher Temperature: Carefully increasing the reaction temperature while ensuring efficient water removal can help overcome the higher activation energy associated with sterically hindered substrates.
Data Presentation: Impact of Reaction Parameters on Acetal Yield
The following tables summarize quantitative data on how different experimental parameters can influence the yield of acetal formation.
Table 1: Effect of Reaction Temperature on Acetal Conversion Over Time
| Reaction Time (hours) | Conversion at Room Temperature (%) | Conversion at 50°C (%) | Conversion at 70°C (%) | Conversion at 90°C (%) |
| 1 | ~85 | ~65 | ~55 | ~50 |
| 2 | ~90 | ~68 | ~58 | ~52 |
| 4 | ~90 | ~70 | ~60 | ~50 |
Reaction Conditions: 4-chlorobenzaldehyde (B46862) (0.5 mmol), n-butanol (1.2 mmol), this compound (10 mol-%), 4 Å molecular sieves (200 mg), and toluene (3 mL) in a sealed vessel.
Table 2: Selected Examples of p-TsOH Catalyzed Acetal Formation with Yields
| Carbonyl Compound | Alcohol/Diol | Catalyst Loading | Solvent | Reaction Time (hours) | Yield (%) |
| 4-Carbomethoxy-1-cyclohexanone | Ethylene Glycol | ~1.2 mol% | Benzene | 5 | ~95% |
| Cyclohexanone | Ethylene Glycol | 0.5 mol% | Toluene | 2 | 96% |
| Isobutyraldehyde | 1-Propanol | 0.5 - 1.0 wt% | Toluene | 4-6 | High (not specified) |
| 9-Fluorenone | Aniline | Catalytic | Toluene | 12-18 | High (not specified) |
Experimental Protocols
General Protocol for p-TsOH Catalyzed Acetal Formation using a Dean-Stark Apparatus
This protocol describes a general procedure for the formation of a cyclic acetal from a ketone and ethylene glycol.
Materials:
-
Ketone (1.0 eq)
-
Ethylene glycol (1.2 - 2.0 eq)
-
This compound monohydrate (0.01 - 0.05 eq)
-
Toluene (or a suitable solvent to form an azeotrope with water)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Charging Reagents: To the round-bottom flask, add the ketone, ethylene glycol, a catalytic amount of this compound, and toluene.[6] The volume of toluene should be sufficient to fill the Dean-Stark trap and maintain a stirrable reaction mixture.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.
-
Monitoring the Reaction: Continue the reflux until no more water is collected in the Dean-Stark trap, which indicates the reaction is complete.[6] The reaction progress can also be monitored by TLC or GC analysis of aliquots taken from the reaction mixture.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully add saturated aqueous sodium bicarbonate solution to the reaction mixture to neutralize the p-TsOH catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation or column chromatography on silica (B1680970) gel to afford the pure acetal.
Mandatory Visualizations
Caption: Reversible equilibrium of p-TsOH catalyzed acetal formation.
Caption: A logical workflow for troubleshooting low yields in acetal formation.
References
- 1. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ch17: C=O + 2 ROH = acetals [chem.ucalgary.ca]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - Unexpected problems with p-TsOH synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
Managing the hygroscopic nature of p-Toluenesulfonic acid in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Toluenesulfonic acid (p-TsOH). The focus is on managing its hygroscopic nature to ensure successful and reproducible reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its water content a concern?
A1: this compound (p-TsOH) is a strong organic acid commonly used as a catalyst in reactions such as esterification, acetal (B89532) formation, and protection/deprotection of functional groups.[1][2] It is a white solid that is soluble in water, alcohols, and other polar organic solvents.[3] p-TsOH is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] This water content can be problematic in moisture-sensitive reactions, leading to lower yields, side reactions, and difficulty in achieving reaction completion.[5][6]
Q2: What are the common forms of p-TsOH available?
A2: this compound is commercially available in two main forms: the monohydrate (p-TsOH·H₂O) and the anhydrous form.[7] The monohydrate contains one molecule of water for every molecule of p-TsOH.
Q3: How can I determine the water content of my p-TsOH?
A3: The most accurate method for determining the water content in p-TsOH is Karl Fischer titration.[8][9] This technique is specific to water and can quantify even small amounts of moisture.[9] Other analytical methods like HPLC can also be employed for the analysis of this compound monohydrate.[10][11]
Q4: How should I store p-TsOH to minimize water absorption?
A4: To minimize moisture absorption, p-TsOH should be stored in a tightly sealed container in a cool, dry place.[12][13] For the anhydrous form, storage in a desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅) is recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Low or no reaction yield in an acid-catalyzed reaction (e.g., esterification, acetal protection). | The catalytic activity of p-TsOH is inhibited by excess water.[6] The water can hydrolyze intermediates or compete with the substrate. | Use anhydrous p-TsOH. If using the monohydrate, consider drying it prior to use via azeotropic distillation or by heating under vacuum.[14][15] Ensure all solvents and reagents are anhydrous and glassware is properly dried. |
| Inconsistent reaction times or product yields between batches. | The water content of the p-TsOH catalyst is varying between experiments due to its hygroscopic nature. | Standardize the handling of p-TsOH. Always weigh it out quickly and in a dry environment. For critical reactions, determine the water content of the p-TsOH batch using Karl Fischer titration before use and adjust the amount accordingly.[8] |
| Formation of unexpected byproducts. | The presence of water can lead to side reactions, such as hydrolysis of the desired product or starting materials. | Minimize water in the reaction system. Use anhydrous p-TsOH and solvents. Consider adding molecular sieves to the reaction mixture to scavenge any residual water.[5] |
| Difficulty in driving an equilibrium reaction (e.g., Fischer esterification) to completion. | The water produced during the reaction is not being effectively removed, leading to the reverse reaction (hydrolysis).[4] | Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene (B28343), xylene) to azeotropically remove water as it is formed.[14][16] This is particularly important when using p-TsOH monohydrate as the catalyst. |
Quantitative Data Summary
| Property | p-TsOH Anhydrous | p-TsOH Monohydrate |
| Molecular Formula | C₇H₈O₃S | C₇H₁₀O₄S |
| Molecular Weight ( g/mol ) | 172.20 | 190.22 |
| Melting Point (°C) | 38 | 103-106 |
| Theoretical Water Content (%) | 0 | ~9.47 |
Experimental Protocols
Protocol 1: Drying of this compound Monohydrate by Azeotropic Distillation
Objective: To prepare anhydrous p-TsOH from its monohydrate form.
Materials:
-
This compound monohydrate
-
Toluene or xylene (anhydrous)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a distillation apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser. Ensure all glassware is thoroughly dried.
-
To the round-bottom flask, add the p-TsOH monohydrate and a sufficient volume of toluene or xylene to allow for efficient stirring and reflux.
-
Heat the mixture to reflux with vigorous stirring.
-
Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent.[14]
-
Continue the azeotropic distillation until no more water is collected in the trap. The theoretical amount of water can be calculated based on the starting weight of the monohydrate.
-
Once the distillation is complete, allow the solution to cool to room temperature under a dry atmosphere (e.g., a drying tube with CaCl₂).
-
The resulting solution of anhydrous p-TsOH in the solvent can be used directly in the reaction, or the solvent can be removed under reduced pressure to yield solid anhydrous p-TsOH.
Protocol 2: Determination of Water Content in p-TsOH by Karl Fischer Titration
Objective: To accurately quantify the water content in a sample of p-TsOH.
Materials:
-
This compound sample
-
Karl Fischer titrator (volumetric or coulometric)
-
Anhydrous methanol (B129727) (or other suitable solvent compatible with the KF titrator)
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Di-sodium tartrate dihydrate (for titer determination)
Procedure:
-
Titer Determination:
-
Add a known volume of anhydrous methanol to the titration vessel of the Karl Fischer titrator and titrate to a stable endpoint to remove any residual water.
-
Accurately weigh a small amount of di-sodium tartrate dihydrate and add it to the vessel.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
The titer of the KF reagent (mg H₂O / mL reagent) is calculated based on the known water content of the di-sodium tartrate dihydrate and the volume of titrant consumed.
-
-
Sample Analysis:
-
Add a known volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint.
-
Accurately weigh a sample of the p-TsOH and add it to the vessel.
-
Titrate with the Karl Fischer reagent to the endpoint.[8]
-
The water content of the p-TsOH sample is calculated based on the volume of titrant consumed and the previously determined titer.
-
Visualizations
Caption: Troubleshooting workflow for reactions involving p-TsOH.
Caption: Experimental workflow for drying this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Illustrated Glossary of Organic Chemistry - Toluenesulfonic acid (this compound; TsOH; p-TsOH) [chem.ucla.edu]
- 3. Synthesis and one Application of p-Toluenesulfonic acid_Chemicalbook [chemicalbook.com]
- 4. spegroup.ru [spegroup.ru]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound (P-TsOH) [commonorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m-chemical.co.jp [m-chemical.co.jp]
- 10. selectscience.net [selectscience.net]
- 11. This compound Monohydrate Analyzed with HPLC - AppNote [mtc-usa.com]
- 12. Synthesis of p-Toluenesulfonic anhydride - Chempedia - LookChem [lookchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Processes - Scale-Up Considerations
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of processes catalyzed by p-Toluenesulfonic acid (p-TsOH).
Frequently Asked Questions (FAQs)
Q1: What is this compound (p-TsOH) and why is it used as a catalyst?
A1: this compound (p-TsOH) is a strong organic acid that is solid and soluble in many organic solvents, making it a versatile and easy-to-handle catalyst.[1][2] It is approximately one million times stronger than benzoic acid and is used in a variety of organic reactions, including esterification, acetalization, alkylation, and dehydration.[1][2][3] Its solid nature makes it more convenient to weigh and handle compared to liquid acids like sulfuric acid.[1]
Q2: What are the main advantages of using p-TsOH over other acid catalysts like sulfuric acid (H₂SO₄) on a large scale?
A2: Key advantages of p-TsOH in scaled-up processes include:
-
Easier Handling: As a solid, p-TsOH is easier and safer to handle and dose accurately into reactors compared to corrosive liquids like H₂SO₄.[1]
-
Reduced Side Reactions: p-TsOH is generally less oxidizing and dehydrating than concentrated H₂SO₄, which can minimize the formation of colored byproducts and charring, particularly with sensitive substrates.[4]
-
Better Solubility in Organic Solvents: p-TsOH exhibits good solubility in many organic reaction media, ensuring a homogeneous catalytic environment.[4]
-
Recoverability: While challenging, recovery and reuse of p-TsOH are more feasible than with sulfuric acid in certain process streams.[5]
Q3: Can p-TsOH be recovered and reused?
A3: While p-TsOH is a homogeneous catalyst and its recovery can be complex, it is possible in some industrial settings.[6] Recovery methods often involve neutralization to form a salt, followed by crystallization and acidification to regenerate the p-TsOH.[7] Another approach involves immobilizing the p-TsOH on a solid support to create a heterogeneous catalyst, which simplifies separation and reuse.[6]
Q4: What are the typical catalyst loading percentages for p-TsOH at different scales?
A4: Catalyst loading is highly dependent on the specific reaction. However, some general ranges have been reported for different reaction types. It's important to note that direct comparisons between lab and industrial scales are not always straightforward as optimization at each scale is crucial.
| Reaction Type | Reported Catalyst Loading | Scale |
| Esterification | 1-5% v/v | Lab-scale |
| Esterification | 3% | Lab-scale |
| Esterification | 5% wt/wt | Lab-scale |
| Esterification | 8% mass ratio | Lab-scale |
| Acetal (B89532) Formation | 0.01 equivalents | Lab-scale |
| Esterification | 1 mol% | Lab-scale |
| Esterification | 3% | Lab-scale |
Note: Catalyst loading at an industrial scale is often a highly optimized and proprietary parameter. The goal is always to use the minimum amount of catalyst necessary to achieve the desired reaction rate and conversion to minimize cost and downstream processing.
Q5: How does the presence of water affect p-TsOH catalyzed reactions during scale-up?
A5: The effect of water is reaction-dependent. In reactions that produce water, such as esterification and acetal formation, its removal is crucial to drive the reaction to completion.[8] At a larger scale, this is typically achieved through azeotropic distillation using a Dean-Stark trap or by operating under vacuum.[8][9] In other cases, trace amounts of water can sometimes enhance the catalytic activity of p-TsOH.[10] However, excessive water can lead to hydrolysis of the product or catalyst deactivation.[11] Therefore, controlling the water content is a critical parameter during scale-up.
Troubleshooting Guide
Issue 1: The reaction is slow or does not go to completion.
| Possible Cause | Troubleshooting Steps |
| Insufficient Catalyst | - Increase the catalyst loading incrementally. - Ensure the p-TsOH is fully dissolved in the reaction mixture. |
| Catalyst Deactivation | - Water Content: Ensure efficient water removal, especially in condensation reactions.[8] - Impurities: Check starting materials for basic impurities that could neutralize the catalyst. |
| Poor Mass Transfer | - Agitation: Increase the agitation speed to ensure good mixing, especially in large reactors. - Viscosity: If the reaction mixture is highly viscous, consider dilution with a suitable solvent. |
| Equilibrium Limitation | - Water Removal: Improve the efficiency of water removal (e.g., larger Dean-Stark trap, higher vacuum).[9] - Excess Reagent: Use an excess of one of the reactants (if feasible and cost-effective). |
Issue 2: Formation of dark-colored byproducts or charring.
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | - Lower the reaction temperature. - Implement a controlled heating profile. |
| High Catalyst Concentration | - Reduce the catalyst loading. |
| Impurities in Starting Materials | - Purify starting materials. For example, commercial toluene (B28343) can contain thiophenes which can lead to coloration.[12] |
| Localized Hotspots | - Improve agitation to ensure uniform temperature distribution.[13] - Control the rate of addition of exothermic reagents. |
Issue 3: Difficulty in removing the p-TsOH catalyst after the reaction.
| Possible Cause | Troubleshooting Steps |
| Incomplete Neutralization | - Ensure sufficient base is used during the aqueous wash. Monitor the pH of the aqueous layer. - Increase the contact time between the organic and aqueous phases with good mixing. |
| Emulsion Formation | - Add brine (saturated NaCl solution) during the workup to help break the emulsion.[14] - Allow the mixture to stand for a longer period to allow for phase separation. |
| p-TsOH Precipitation | - If the sodium salt of p-TsOH precipitates, add a minimal amount of water to redissolve it before phase separation. |
Issue 4: Uncontrolled exotherm or thermal runaway.
| Possible Cause | Troubleshooting Steps |
| Rapid Reagent Addition | - Slow down the rate of addition of the limiting reagent.[13] |
| Inadequate Cooling | - Ensure the reactor's cooling system is functioning at full capacity. - Use a lower temperature coolant if possible.[13] |
| Poor Heat Transfer | - Ensure adequate agitation to facilitate heat transfer to the reactor walls. - Consider using a reactor with a higher surface area-to-volume ratio for highly exothermic processes. |
Experimental Protocols
1. Protocol for Homogeneous p-TsOH Catalyst Removal
This protocol describes a standard liquid-liquid extraction method for removing p-TsOH from a reaction mixture.
-
Neutralization:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel of appropriate size.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to reduce viscosity and facilitate extraction.
-
Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Caution: This will cause the evolution of CO₂ gas. Swirl the funnel gently and vent frequently to release pressure.[14]
-
Continue adding the basic solution until the gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).
-
-
Extraction and Washing:
-
Separate the aqueous layer.
-
Wash the organic layer with deionized water to remove any remaining salts.
-
Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water.[14]
-
-
Drying and Concentration:
-
Drain the organic layer into a clean, dry flask.
-
Add an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) and stir for 15-30 minutes.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
2. Protocol for Monitoring Reaction Progress using HPLC
This protocol outlines a general procedure for monitoring the progress of a p-TsOH catalyzed reaction using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Carefully withdraw a small, representative aliquot from the reaction mixture at specified time intervals.
-
Immediately quench the reaction in the aliquot to prevent further conversion. This can be done by:
-
Diluting the aliquot in a large volume of a suitable solvent (e.g., acetonitrile (B52724)/water).
-
Neutralizing the p-TsOH in the aliquot with a small amount of a suitable base (e.g., a dilute solution of triethylamine (B128534) in the mobile phase).
-
-
Filter the quenched sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter before injection.
-
-
HPLC Analysis:
-
Develop an HPLC method that provides good separation between starting materials, intermediates, and the final product. A reversed-phase C18 or a phenyl-based column is often a good starting point.[15]
-
Use a mobile phase that is compatible with your analytes and detection method (e.g., UV-Vis). A common mobile phase for polar to semi-polar organic molecules is a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.[15]
-
Inject the prepared sample onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak areas of the starting materials and product(s).
-
Calculate the percent conversion of the starting material and the yield of the product over time.
-
Plot the concentration of reactants and products as a function of time to determine the reaction kinetics.
-
Visualizations
Caption: General experimental workflow for a p-TsOH catalyzed process.
Caption: Decision-making workflow for troubleshooting common issues.
Caption: Workflow for homogeneous p-TsOH catalyst removal.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. preprints.org [preprints.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organic chemistry - Advantages of this compound over sulfuric acid in the formation of acetals - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Easily recoverable and reusable this compound for faster hydrolysis of waste polyethylene terephthalate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. CN110872166A - Method for recovering this compound from doxycycline dehydration wastewater - Google Patents [patents.google.com]
- 8. spegroup.ru [spegroup.ru]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Understanding the impact of water on the catalytic activity and stability – Carine Michel [perso.ens-lyon.fr]
- 12. Sciencemadness Discussion Board - Unexpected problems with p-TsOH synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. atlantis-press.com [atlantis-press.com]
- 14. benchchem.com [benchchem.com]
- 15. This compound Monohydrate Analyzed with HPLC - AppNote [mtc-usa.com]
Technical Support Center: Azeotropic Water Removal in p-TsOH Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing p-Toluenesulfonic acid (p-TsOH) catalyzed reactions with azeotropic water removal.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of azeotropic removal of water in p-TsOH catalyzed reactions?
A1: Many p-TsOH catalyzed reactions, such as Fischer esterification and acetal (B89532) formation, are equilibrium reactions that produce water as a byproduct.[1][2][3] The presence of water can shift the equilibrium back towards the starting materials, reducing the yield of the desired product.[4] Azeotropic distillation is a technique used to continuously remove water from the reaction mixture, thereby driving the reaction to completion in accordance with Le Chatelier's principle.[5][6]
Q2: How does a Dean-Stark apparatus work?
A2: A Dean-Stark apparatus is a piece of laboratory glassware used to collect water from a reaction mixture.[6] It is used in conjunction with a reflux condenser.[6] An organic solvent that forms a low-boiling azeotrope with water (e.g., toluene (B28343), benzene, or cyclohexane) is used in the reaction. This azeotrope vaporizes and, upon condensation, collects in the graduated arm of the Dean-Stark trap. Since water is typically denser than the organic solvent, it sinks to the bottom of the trap, while the organic solvent overflows and returns to the reaction flask.[6]
Q3: Why is this compound (p-TsOH) a preferred catalyst for these reactions?
A3: this compound is a strong organic acid that is solid and non-corrosive, making it easier and safer to handle than strong mineral acids like sulfuric acid.[7] It is highly soluble in organic solvents and is an effective catalyst for esterification and acetalization reactions.[8] Its use often leads to cleaner reactions with fewer side products compared to more aggressive dehydrating agents.
Q4: Can p-TsOH be recovered and reused?
A4: While homogeneous p-TsOH can be challenging to recover from the reaction mixture, it is possible under certain conditions.[9][10] Recovery often involves neutralization, extraction, and recrystallization, which may not always be practical on a lab scale. For easier recovery, p-TsOH can be bound to a solid support, creating a heterogeneous catalyst that can be filtered off after the reaction.
Troubleshooting Guide
Problem 1: No water is collecting in the Dean-Stark trap.
-
Possible Cause: The reaction has not reached a high enough temperature to allow the azeotrope to distill.
-
Solution: Ensure the heating mantle is set to a temperature that maintains a steady reflux of the solvent. The temperature at the thermometer head should correspond to the boiling point of the azeotrope, not the solvent itself.
-
-
Possible Cause: The system is not properly sealed, and the vapors are escaping.
-
Solution: Check all ground glass joints for a secure fit. Use appropriate clips to secure the condenser and Dean-Stark trap to the reaction flask.
-
-
Possible Cause: The reactants or solvent are wet, and the initial amount of water is still being removed.
-
Solution: Ensure all reagents and the solvent are appropriately dried before use. p-TsOH monohydrate should be dehydrated azeotropically before starting the reaction if an anhydrous system is critical.
-
Problem 2: Water collection is very slow.
-
Possible Cause: Inefficient heating and reflux rate.
-
Solution: Increase the heating to achieve a more vigorous reflux. Ensure the flask is appropriately sized for the reaction volume (ideally half-full) to allow for efficient boiling.
-
-
Possible Cause: The chosen azeotropic solvent is not optimal for the reaction temperature.
-
Solution: Select a solvent that forms a low-boiling azeotrope with water and whose boiling point is suitable for the reaction kinetics. Toluene is a common and effective choice for many reactions.
-
-
Possible Cause: The catalyst has been deactivated.
-
Solution: Ensure the p-TsOH is of good quality and has been stored properly. If necessary, use a fresh batch of the catalyst.
-
Problem 3: The reaction is not going to completion despite water removal.
-
Possible Cause: Insufficient amount of catalyst.
-
Solution: While p-TsOH is a catalyst, an adequate amount is necessary to ensure a reasonable reaction rate. Consult literature for the appropriate catalytic loading for your specific reaction.
-
-
Possible Cause: Steric hindrance in the substrates.
-
Solution: Sterically hindered alcohols or carboxylic acids may react more slowly.[11] In such cases, a longer reaction time or a higher reaction temperature (by choosing a higher-boiling azeotroping solvent) may be necessary.
-
-
Possible Cause: The reverse reaction (hydrolysis) is occurring in the Dean-Stark trap.
-
Solution: This is uncommon but possible if the trap becomes too hot. Ensure adequate cooling in the condenser to prevent the collected water from vaporizing and returning to the reaction.
-
Data Presentation
Table 1: Common Solvents for Azeotropic Removal of Water
| Solvent | Solvent Boiling Point (°C) | Azeotrope Boiling Point (°C) | % Water in Azeotrope (by weight) |
| Benzene | 80.1 | 69.3 | 8.8 |
| Toluene | 110.6 | 85.0 | 19.6 |
| Cyclohexane | 80.7 | 69.5 | 8.5 |
| Heptane | 98.4 | 79.2 | 12.9 |
| Isooctane | 99.2 | 79.3 | 12.0 |
Data sourced from publicly available azeotrope tables.[12]
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification with Azeotropic Water Removal
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Reagent Addition: To the round-bottom flask, add the carboxylic acid, the alcohol (can be used in excess as the solvent in some cases), the azeotroping solvent (e.g., toluene, if the alcohol is not used as the solvent), and a catalytic amount of p-TsOH (typically 1-5 mol%).
-
Reaction Initiation: Begin stirring and heat the mixture to a steady reflux using a heating mantle.
-
Water Removal: The solvent-water azeotrope will begin to distill and collect in the Dean-Stark trap. The water will separate and collect at the bottom of the graduated arm.
-
Monitoring Progress: Continue the reaction until the theoretical amount of water has been collected or until water no longer accumulates in the trap. The reaction can also be monitored by TLC or GC analysis.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the p-TsOH and any unreacted carboxylic acid.
-
Wash with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification: Purify the crude product by distillation or column chromatography as required.
Protocol 2: Dehydration of this compound Monohydrate
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add p-TsOH monohydrate and an excess of toluene.
-
Azeotropic Distillation: Heat the mixture to reflux. The toluene-water azeotrope will distill, and water will collect in the Dean-Stark trap.
-
Completion: Continue refluxing until no more water is collected.
-
Use: The resulting anhydrous solution of p-TsOH in toluene can be used directly in the subsequent reaction after cooling.
Visualizations
Caption: Experimental workflow for azeotropic water removal.
Caption: p-TsOH catalyzed Fischer esterification mechanism.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. WO2004039498A2 - Recovery process - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Easily recoverable and reusable this compound for faster hydrolysis of waste polyethylene terephthalate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Azeotrope_(data) [chemeurope.com]
- 12. Azeotrope tables - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to p-Toluenesulfonic Acid and Sulfuric Acid as Catalysts in Esterification
For researchers and professionals in drug development and chemical synthesis, the choice of catalyst is pivotal for optimizing reaction efficiency, yield, and purity. This guide provides an objective comparison of two common acid catalysts used in Fischer esterification: p-Toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), supported by experimental data and detailed protocols.
Mechanism of Acid-Catalyzed Esterification
Fischer esterification is a reversible reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[1][2] The catalyst's primary role is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[3][4][5] The reaction proceeds through a tetrahedral intermediate. To drive the equilibrium towards the product side, water is often removed as it is formed, for instance, by azeotropic distillation using a Dean-Stark apparatus.[5][6]
The universally accepted mechanism involves several key steps:
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid.
-
Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination: A molecule of water, a good leaving group, is eliminated.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[5]
Caption: Figure 1: Mechanism of Fischer Esterification.
Performance Comparison: p-TsOH vs. H₂SO₄
Both p-TsOH and H₂SO₄ are strong acids commonly employed as catalysts in esterification.[5] However, they possess distinct physical and chemical properties that influence their catalytic efficiency and handling.
-
This compound (p-TsOH): A solid, crystalline organic acid, p-TsOH is generally easier and safer to handle than concentrated sulfuric acid.[7] Its solubility in organic solvents is a significant advantage, allowing for homogeneous catalysis in non-polar reaction media.[7]
-
Sulfuric Acid (H₂SO₄): A dense, corrosive liquid, H₂SO₄ is a powerful and inexpensive catalyst. Beyond its catalytic role, it also serves as a potent dehydrating agent, actively removing the water byproduct and helping to drive the reaction equilibrium toward the ester product.[8][9] However, its strong oxidizing and dehydrating properties can sometimes lead to side reactions and charring, particularly with sensitive substrates.[7]
Quantitative Data from Experimental Studies
The choice between p-TsOH and H₂SO₄ can be highly dependent on the specific substrates and reaction conditions. The following table summarizes experimental data from various studies.
| Reactants | Catalyst | Catalyst Loading | Temp. (°C) | Time | Yield / Conversion | Reference |
| Acetic Acid + n-Butanol | H₂SO₄ | 3% v/v | 80 | - | 73% conversion | [10] |
| Acetic Acid + n-Butanol | p-TsOH | 3% v/v | 80 | - | 68.5% conversion | [10] |
| Palm Fatty Acid Distillate (PFAD) + Methanol (B129727) | H₂SO₄ | 25% | - | 120 min | 99.08% conversion (Acid Value: 3.10 mg KOH/g) | [11] |
| Palm Fatty Acid Distillate (PFAD) + Methanol | p-TsOH | 25% | - | 120 min | 98.27% conversion (Acid Value: 5.82 mg KOH/g) | [11] |
| Caffeic Acid + Methanol | p-TsOH | 8% w/w | 65 | 4 h | 84.0% yield | [12][13] |
| Caffeic Acid + Methanol | H₂SO₄ | - | - | 10 h | 71% yield (noted as having weak catalytic activity) | [12] |
| Oleic Acid + Methanol | H₂SO₄ | 1 mmol H⁺ | 80 | < 120 min | >60% conversion (highest activity among those tested) | [14] |
| Soybean Oil + Methanol (Transesterification) | p-TsOH* | 8% | 110 | 2 h | 98.66% yield | [15][16] |
| High FFA Feedstock + Methanol | H₂SO₄ | 0.7 mol L⁻¹ | Room Temp | 30 min | 96.1% conversion | [17] |
Note: In this study, p-TsOH was part of a deep eutectic solvent.
From the data, H₂SO₄ often demonstrates slightly higher conversion rates, particularly in the esterification of fatty acids for biodiesel production.[10][11] However, for other substrates like caffeic acid, p-TsOH can provide higher yields in shorter reaction times.[12]
Experimental Protocols
Below are generalized protocols for Fischer esterification using each catalyst. A typical experimental workflow is also visualized.
Caption: Figure 2: General Experimental Workflow for Esterification.
Protocol 1: Sulfuric Acid-Catalyzed Esterification of a Free Fatty Acid (FFA)
This protocol is adapted from methodologies for biodiesel production.[18][19]
-
Materials:
-
Fatty acid (e.g., used cooking oil, 20 mL)
-
Alcohol (e.g., methanol or 1-propanol, 8.0 mL)
-
Concentrated Sulfuric Acid (H₂SO₄, ~0.15 mL)
-
Round-bottom flask (125 mL) with a magnetic stir bar
-
Reflux condenser and heating mantle
-
Separatory funnel
-
1M NaCl solution for washing
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
-
Procedure:
-
To the round-bottom flask, add the alcohol (8.0 mL) and magnetic stir bar.
-
Carefully and slowly add the concentrated sulfuric acid (0.15 mL) to the alcohol while stirring. Caution: This is an exothermic process. Stir the mixture for 2 minutes.
-
Add the fatty acid source (20 mL) to the flask.
-
Assemble the reflux apparatus and heat the mixture to reflux using a heating mantle. Maintain a constant agitation speed (e.g., 600 rpm) to ensure efficient mixing.[18]
-
Reflux for the desired reaction time (e.g., 1-2 hours).[19]
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Carefully add saturated NaHCO₃ solution to neutralize the remaining acid catalyst. Vent the funnel frequently to release CO₂ gas.
-
Wash the organic layer sequentially with 1M NaCl solution and deionized water.
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purify the product as necessary, typically by distillation.
-
Protocol 2: this compound-Catalyzed Esterification of Caffeic Acid
This protocol is based on the synthesis of methyl caffeate.[12][13]
-
Materials:
-
Caffeic acid
-
Methanol
-
This compound monohydrate (p-TsOH·H₂O)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser and heating mantle/oil bath
-
-
Procedure:
-
In a round-bottom flask, combine caffeic acid, methanol (in a large molar excess, e.g., 20:1 ratio to the acid), and p-TsOH (catalyst loading of ~8% by weight relative to the caffeic acid).[12]
-
Add a magnetic stir bar and fit the flask with a reflux condenser.
-
Heat the reaction mixture to the desired temperature (e.g., 65°C) in a preheated oil bath and stir.[12]
-
Maintain the reaction at this temperature for the specified time (e.g., 4 hours), monitoring the reaction progress by TLC or HPLC if desired.[12]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with a saturated solution of sodium bicarbonate to remove unreacted carboxylic acid and the p-TsOH catalyst.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the methyl caffeate by recrystallization or column chromatography.
-
Conclusion
Both p-TsOH and H₂SO₄ are highly effective catalysts for esterification.
-
Sulfuric acid is often the more potent and economical choice, benefiting from its dual role as a catalyst and a dehydrating agent. It frequently shows higher conversion rates in industrial applications like biodiesel production. However, its corrosive nature and potential to cause side reactions with sensitive substrates require careful handling and consideration.
-
This compound offers significant practical advantages in a laboratory setting. Its solid form makes it easier to handle, and its solubility in organic solvents facilitates homogeneous reactions in various systems. For certain substrates, it can provide excellent yields under milder conditions than sulfuric acid.[12]
Ultimately, the optimal catalyst depends on the specific requirements of the synthesis, including the nature of the reactants, reaction scale, solvent system, and sensitivity of functional groups present in the molecules. For robust, large-scale processes involving stable substrates, H₂SO₄ is often preferred. For smaller-scale, more sensitive, or organic-soluble systems, p-TsOH is an excellent and often more convenient alternative.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. organic chemistry - Advantages of this compound over sulfuric acid in the formation of acetals - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. Video: Esterification - Concept [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 12. shd.org.rs [shd.org.rs]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. This compound-based Deep Eutectic Solvent as Transesterification Catalyst for Biodiesel Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. Room temperature esterification of high-free fatty acid feedstock into biodiesel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 19. lakeland.edu [lakeland.edu]
A Comparative Guide: p-Toluenesulfonic Acid versus Lewis Acids in Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts reaction, a cornerstone of C-C bond formation in organic synthesis, has traditionally relied on strong Lewis acids as catalysts. However, the emergence of Brønsted acids, such as p-Toluenesulfonic acid (p-TsOH), has provided a compelling alternative, offering significant advantages in terms of handling, safety, and environmental impact. This guide provides an objective comparison of p-TsOH with common Lewis acids in both Friedel-Crafts alkylation and acylation reactions, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound (p-TsOH) | Lewis Acids (e.g., AlCl₃, FeCl₃, BF₃) |
| Catalyst Type | Brønsted Acid | Lewis Acid |
| Handling | Solid, easy to handle, not typically moisture sensitive.[1] | Often moisture-sensitive, corrosive, and can be difficult to handle.[1] |
| Reaction Conditions | Generally milder.[1][2] | Often require stringent anhydrous conditions and can be highly exothermic. |
| Selectivity | High selectivity with reduced side reactions like polyalkylation and rearrangement.[1][2] | Prone to polyalkylation, and carbocation rearrangements can lead to mixtures of products. |
| Environmental Impact | Considered a greener alternative with potential for catalyst recovery and reuse.[1][2][3] | Generate significant amounts of corrosive and often toxic waste, complicating disposal.[4] |
| Substrate Scope | Effective for activated aromatic compounds. | Broad scope, but can be limited by substrate deactivation or side reactions. |
| Catalyst Loading | Typically catalytic amounts. | Often required in stoichiometric or excess amounts, especially in acylations. |
Friedel-Crafts Alkylation: A Performance Comparison
Friedel-Crafts alkylation involves the reaction of an alkyl halide or alkene with an aromatic compound to form a substituted aromatic ring.[5] While Lewis acids have been the conventional catalysts, p-TsOH has demonstrated considerable efficacy, particularly in promoting cleaner reactions.
The Role of Catalysts
-
Lewis Acids: Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), function by accepting a lone pair of electrons from the alkyl halide, leading to the formation of a carbocation or a highly polarized complex. This electrophile then attacks the aromatic ring.[6]
-
This compound: As a Brønsted acid, p-TsOH protonates the alkylating agent (e.g., an alkene or an alcohol), generating a carbocation that subsequently reacts with the aromatic substrate.[1] This pathway can often circumvent the issues of polyalkylation and carbocation rearrangements that are common with strong Lewis acids.[2][7]
Quantitative Data for Friedel-Crafts Alkylation
Direct comparative studies for the same reaction under identical conditions are limited in the available literature. However, we can compile data from different experiments to provide a performance overview.
| Aromatic Substrate | Alkylating Agent | Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzene | 1-Decene | p-TsOH·H₂O | 0.1 - 0.2 eq | Benzene (solvent) | 80 (reflux) | Several | - | [1] |
| p-Xylene | 1-Bromopropane | AlCl₃ | - | p-Xylene (solvent) | - | - | - | [8] |
| 1,4-Dimethoxybenzene | t-Butyl alcohol | H₂SO₄ (Brønsted acid) | Catalytic | Acetic Acid | Room Temp. | - | 57.48 | [9] |
| Benzene | Benzyl Chloride | Various (MOFs, Metal Chlorides) | - | - | - | - | - | [4] |
| 2-Substituted Furans | 2-Nitrobenzhydrols | FeCl₃ | - | - | - | - | - | [10] |
Note: The table showcases examples of different Friedel-Crafts alkylation reactions and the catalysts used. A direct comparison of yields is not possible due to the differing substrates and reaction conditions.
Friedel-Crafts Acylation: A Performance Comparison
Friedel-Crafts acylation is a powerful method for the synthesis of aromatic ketones, utilizing acyl halides or anhydrides as acylating agents.[11] In this reaction, the choice of catalyst significantly influences the outcome.
The Role of Catalysts
-
Lewis Acids: Strong Lewis acids like AlCl₃ are commonly used to generate the highly electrophilic acylium ion from an acyl halide or anhydride.[6][12] A key drawback is that the product ketone can form a complex with the Lewis acid, often necessitating the use of stoichiometric or greater amounts of the catalyst.
-
This compound: While less common for acylation with acyl halides, p-TsOH has been shown to be an effective catalyst for the acylation of aromatic compounds using carboxylic acids, especially when supported on graphite.[13] This approach is advantageous as it uses more benign acylating agents and avoids the formation of stable catalyst-product complexes. A composite catalyst of p-TsOH functionalized ionic liquids encapsulated into bismuth SBA-16 has also been shown to be effective for the acylation of anisole (B1667542) with acetic anhydride, yielding 69.19% of the aromatic ketone.[14]
Quantitative Data for Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Anisole | Acetic Anhydride | 1.2ILc@Bi(10)-SBA-16 | 0.5 g | - | 100 | 4 | 69.19 | [14] |
| m-Xylene | Phthalic Anhydride | AlCl₃ | Stoichiometric | m-Xylene (solvent) | 0 then reflux | 0.5 | - | [11] |
| Toluene | Acetic Anhydride | AlCl₃ | - | - | - | - | High | [15] |
| Anisole | Acetic Anhydride | AlCl₃ | - | - | - | - | 85.7 | [16] |
| Aromatic Compounds | Carboxylic Acids | p-TsOH/graphite | Catalytic | Solvent-free | - | - | High | [13] |
| 2-Methylnaphthalene | Acetyl Chloride | AlCl₃ | - | Nitrobenzene or Dichloromethane | - | - | - | [17] |
Note: The table presents data from various Friedel-Crafts acylation reactions. The efficiency of p-TsOH in specific contexts, such as with carboxylic acids, is highlighted.
Experimental Protocols
Protocol 1: p-TsOH-Catalyzed Alkylation of Benzene with an Alkene
This protocol is a general method for the alkylation of an aromatic compound with an alkene using p-TsOH as the catalyst.[1]
Materials:
-
Benzene (or other arene), 2.0 eq
-
Alkene (e.g., 1-Decene), 1.0 eq
-
This compound monohydrate (p-TsOH·H₂O), 0.1 - 0.2 eq
-
Ethyl acetate (B1210297) or Diethyl ether (for work-up)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the arene and p-TsOH·H₂O.
-
Reagent Addition: Add the alkene to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80°C for benzene) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate or diethyl ether.
-
Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation to obtain the pure alkylated arene.
Protocol 2: AlCl₃-Catalyzed Acylation of an Aromatic Compound
This protocol describes a general procedure for the Friedel-Crafts acylation of an aromatic compound using AlCl₃ as the catalyst.[12]
Materials:
-
Anhydrous aluminum chloride (AlCl₃), 1.1 eq
-
Methylene (B1212753) chloride (anhydrous)
-
Acetyl chloride, 1.1 eq
-
Aromatic compound (e.g., toluene, ethylbenzene, or anisole), 1.0 eq
Procedure:
-
Reaction Setup: In a dry, 100-mL round-bottom flask equipped with an addition funnel, reflux condenser, and septa, place AlCl₃ and 15 mL of methylene chloride. Cool the mixture to 0°C in an ice/water bath.
-
Acyl Chloride Addition: Prepare a solution of acetyl chloride in 10 mL of methylene chloride and add it to the addition funnel. Add the acetyl chloride solution dropwise to the AlCl₃ suspension over 10 minutes.
-
Aromatic Compound Addition: Prepare a solution of the aromatic compound in 10 mL of methylene chloride and add it to the addition funnel. Add this solution dropwise to the reaction mixture. Control the addition rate to prevent excessive boiling.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC.
-
Work-up: Upon completion, slowly and carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.
-
Extraction: Separate the organic layer and extract the aqueous layer with methylene chloride.
-
Washing: Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the resulting ketone by an appropriate method (e.g., distillation or chromatography).
Visualizing the Mechanisms and Workflows
Caption: Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Detailed Characterization of this compound Monohydrate as a Convenient, Recoverable, Safe, and Selective Catalyst for Alkylation of the Aromatic Nucleus - The Journal of Organic Chemistry - Figshare [figshare.com]
- 4. Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. websites.umich.edu [websites.umich.edu]
- 13. researchgate.net [researchgate.net]
- 14. This compound functionalized imidazole ionic liquids encapsulated into bismuth SBA-16 as high-efficiency catalysts for Friedel–Crafts acylation reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. condor.depaul.edu [condor.depaul.edu]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Analytical Quantification of p-Toluenesulfonic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of p-Toluenesulfonic acid (p-TSA) is critical for process control, quality assurance, and regulatory compliance. This potent organic acid and its derivatives are widely used in the pharmaceutical industry, making their precise measurement a frequent necessity. This guide provides a comprehensive comparison of the primary analytical methods used for p-TSA quantification, supported by experimental data to aid in method selection and implementation.
Comparison of Analytical Methods
A variety of analytical techniques can be employed for the quantification of p-TSA, each with its own set of advantages and limitations. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Ion Chromatography (IC), and Titration.
Quantitative Performance Data
The following table summarizes the key quantitative performance parameters for the most prevalent analytical methods for p-TSA and its related compounds. This data has been compiled from various validation studies to provide a comparative overview.
| Parameter | HPLC-UV | GC-MS | Ion Chromatography (IC) |
| Limit of Detection (LOD) | 0.009 µg/mL (for esters)[1] - 0.5 µg/mL[2] | 0.4 - 0.8 µg/L (for esters)[3] | 1 mg/L[4] |
| Limit of Quantification (LOQ) | 0.03 µg/mL (for esters)[1] - 2.91 µg/g[5] | 1.3 - 2.7 µg/L (for esters)[3] | 3 µg/mL[6] |
| Linearity Range | LOQ to 6 µg/mL (for esters)[1] | 0.54 - 3.0 ppm (for esters)[7] | 10 - 150 mg/L[4] |
| Precision (%RSD) | <2% (intra-day), <5% (inter-day)[2] | <10%[3] | 1.8%[8] |
| Accuracy/Recovery | 90-103% (for esters)[1] | 80-110%[3] | 99.6% (spiked recovery)[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are outlines of typical experimental protocols for the key methods discussed.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a widely used technique for the analysis of p-TSA due to its robustness and versatility.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 or Phenyl Hydride column
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (deionized or distilled)
-
Formic acid or Orthophosphoric acid
Procedure:
-
Standard Preparation: A stock solution of p-TSA is prepared in a suitable solvent (e.g., water or a mixture of water and acetonitrile). Calibration standards are prepared by serial dilution of the stock solution.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A common mobile phase is a mixture of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape. An example is 85:15 (v/v) DI Water/Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection is commonly performed at 210 nm or 225 nm.[9]
-
Injection Volume: 10-20 µL.
-
-
Quantification: A calibration curve is generated by plotting the peak area of the standards against their known concentrations. The concentration of p-TSA in the sample is then determined from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method, particularly for the analysis of volatile derivatives of p-TSA. Direct analysis of p-TSA by GC is challenging due to its low volatility and thermal lability; therefore, a derivatization step is often required.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., HP-5MS)
Reagents:
-
Derivatizing agent (e.g., pentafluorobenzyl bromide)
-
Organic solvents (e.g., acetonitrile, hexane)
Procedure:
-
Derivatization: The sample containing p-TSA is reacted with a derivatizing agent to form a more volatile and thermally stable derivative.
-
Extraction: The derivative is extracted into an organic solvent.
-
GC-MS Conditions:
-
Injector Temperature: Typically around 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, starting at 150°C and ramping up to 280°C.[10]
-
Carrier Gas: Helium is commonly used.
-
MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
-
Quantification: Similar to HPLC, a calibration curve is constructed using derivatized standards to quantify the analyte in the sample.
Ion Chromatography (IC)
IC is a powerful technique for the determination of ionic species like p-TSA, especially in aqueous samples.
Instrumentation:
-
Ion chromatograph with a conductivity detector
-
Anion-exchange column
Reagents:
-
Eluent (e.g., sodium carbonate/sodium bicarbonate solution or citric acid)
-
Suppressor regenerant (if using a suppressed system)
Procedure:
-
Sample Preparation: The sample is diluted with deionized water and filtered. For complex matrices, an on-line cleanup step may be employed to remove interferences.[4]
-
IC Conditions:
-
Quantification: The concentration of p-TSA is determined by comparing the peak area of the sample to a calibration curve prepared from p-TSA standards.
Titration
Titration is a classical analytical method that can be used for the quantification of p-TSA, particularly at higher concentrations.
Instrumentation:
-
Burette
-
pH meter or indicator
Reagents:
-
Standardized solution of a strong base (e.g., sodium hydroxide)
-
Solvent (e.g., absolute ethanol)
-
Indicator (e.g., phenolphthalein)
Procedure:
-
Sample Preparation: A known amount of the sample is dissolved in a suitable solvent like absolute ethanol.
-
Titration: The sample solution is titrated with a standardized sodium hydroxide (B78521) solution.
-
Endpoint Detection: The endpoint of the titration can be determined visually using an indicator like phenolphthalein (B1677637) or potentiometrically using a pH meter.[11]
-
Calculation: The concentration of p-TSA is calculated based on the volume of titrant consumed and the stoichiometry of the acid-base reaction. It is important to note that this method is not specific and will quantify all acidic species present in the sample.[11]
Method Selection Workflow
The selection of an appropriate analytical method for p-TSA quantification is a critical step that depends on several factors. The following diagram illustrates a logical workflow for choosing the most suitable technique.
Caption: Workflow for selecting a p-TSA analytical method.
References
- 1. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination and confirmation of isopropyl p-toluenesulfonate in cosmetics by HPLC-diode array detector method and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MSMS | "Cure" or "Cause"? Rapid detection of p-toluenesulfonate compounds in pharmaceuticals - EXPEC TECHNOLOGY [en.expec-tech.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. oatext.com [oatext.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Ionic Liquid Anion of p-Toluenesulfonate by Ion Chromatography with Direct Conductivity Detection [fxcsxb.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. CN104502520A - Method for determining content of this compound in butyl acrylate reaction kettle - Google Patents [patents.google.com]
A Comparative Guide to the Catalytic Performance of p-Toluenesulfonic Acid in Kinetic Studies
In the landscape of acid catalysis, p-Toluenesulfonic acid (p-TsOH) emerges as a versatile and robust catalyst for a myriad of organic transformations. This guide provides a comprehensive comparison of the kinetic performance of p-TsOH against common alternative catalysts in key industrial reactions: esterification, acetal (B89532) formation, dehydration, and Friedel-Crafts alkylation. The information presented herein, supported by experimental data, is intended for researchers, scientists, and drug development professionals seeking to optimize reaction conditions and make informed catalyst selections.
Executive Summary
This compound, a strong organic acid, offers several practical advantages over traditional mineral acids like sulfuric acid (H₂SO₄) and Lewis acids such as aluminum chloride (AlCl₃). As a solid, it is easier and safer to handle, dose, and remove from reaction mixtures. Its solubility in organic solvents and milder, less corrosive nature often lead to cleaner reactions with fewer side products. While in some instances, stronger acids may exhibit higher initial reaction rates, p-TsOH frequently provides a better balance of reactivity, selectivity, and ease of use, making it a preferred catalyst in many synthetic applications.
Esterification: A Quantitative Look at p-TsOH versus Mineral Acids
The esterification of carboxylic acids with alcohols is a fundamental reaction in organic synthesis. A comparative kinetic study of the esterification of acetic acid with n-butanol highlights the performance of p-TsOH against sulfuric acid and nitric acid.
Table 1: Comparison of Catalytic Performance in the Esterification of Acetic Acid with n-Butanol [1][2]
| Catalyst | Conversion (%) at 80°C | Activation Energy (kJ/mol) |
| This compound (p-TsOH) | 68.5 | 19.06 |
| Sulfuric Acid (H₂SO₄) | 73.0 | 36.45 |
| Nitric Acid (HNO₃) | 66.25 | 23.32 |
While sulfuric acid shows a slightly higher conversion rate at 80°C, p-TsOH exhibits a significantly lower activation energy.[1][2] This suggests that p-TsOH can promote the reaction more efficiently at lower temperatures, potentially reducing energy consumption and the formation of undesired byproducts. The lower activation energy associated with p-TsOH indicates a more efficient catalytic cycle under the studied conditions.
Acetal Formation: The Advantage of a Milder Approach
Acetal formation is a crucial method for protecting carbonyl groups in multi-step syntheses. While strong acids like sulfuric acid can catalyze this reaction, they often lead to undesired side reactions due to their strong dehydrating nature.
Qualitative Comparison:
-
This compound: As a solid and moderately strong acid, p-TsOH is highly soluble in common organic solvents used for acetal formation.[3] Its milder nature compared to sulfuric acid minimizes charring and other side reactions, leading to cleaner product formation.[3][4]
-
Sulfuric Acid: Concentrated sulfuric acid is a powerful dehydrating agent, which can be detrimental in sensitive substrates, causing degradation or polymerization. Its poor solubility in many organic solvents can also lead to heterogeneous reaction mixtures and inconsistent results.[3]
The general preference for p-TsOH in acetal formation stems from its ability to effectively catalyze the reaction while minimizing the degradation of starting materials and products.[3]
Dehydration of Fructose (B13574) to 5-Hydroxymethylfurfural (5-HMF)
The conversion of biomass-derived fructose to 5-HMF is a key step in the production of biofuels and platform chemicals. This acid-catalyzed dehydration requires a catalyst that is both active and selective.
While direct side-by-side kinetic comparisons under identical conditions are limited, individual studies provide insights into the performance of p-TsOH and solid acid catalysts like Amberlyst-15.
-
This compound: In dimethyl sulfoxide (B87167) (DMSO), p-TsOH has been shown to be a highly effective catalyst, achieving high yields of 5-HMF.[5]
-
Amberlyst-15: This sulfonic acid-functionalized resin is a common solid acid catalyst for this transformation. Studies have shown its effectiveness, particularly in solvents like dimethylformamide (DMF) and DMSO.[6] However, its recyclability can be influenced by the solvent used.[6] In some low-boiling solvents, ion-exchange resins have shown high HMF yields.[7]
The choice between a homogeneous catalyst like p-TsOH and a heterogeneous one like Amberlyst-15 often depends on the desired process (batch vs. continuous) and the importance of catalyst separation and reuse.
Friedel-Crafts Alkylation: A Milder and More Selective Alternative
Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds with aromatic rings. Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are highly active but can suffer from issues like over-alkylation and lack of selectivity.
Qualitative Comparison:
-
This compound: As a Brønsted acid, p-TsOH offers a milder and often more selective approach to Friedel-Crafts alkylation.[8] It can be particularly useful for activated aromatic substrates, leading to cleaner products with less polyalkylation compared to strong Lewis acids.[8]
-
Aluminum Chloride (AlCl₃): A powerful Lewis acid that readily promotes the formation of carbocation intermediates.[9] However, its high reactivity can lead to multiple alkylations and rearrangements of the alkyl group, reducing the selectivity for the desired product.[9]
For syntheses requiring high selectivity and milder conditions, p-TsOH presents a valuable alternative to traditional Lewis acid catalysts in Friedel-Crafts alkylation.
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic studies. Below are representative experimental protocols for the reactions discussed.
Esterification of Acetic Acid with n-Butanol
Objective: To determine the reaction kinetics of the esterification of acetic acid with n-butanol catalyzed by p-TsOH.
Materials:
-
Acetic acid
-
n-Butanol
-
This compound monohydrate
-
Toluene (for azeotropic removal of water, optional)
-
Sodium bicarbonate solution (for quenching)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Internal standard (e.g., dodecane) for GC analysis
Apparatus:
-
Three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a sampling port. A Dean-Stark trap can be fitted between the flask and the condenser for water removal.
-
Magnetic stirrer and heating mantle.
-
Gas chromatograph (GC) with a flame ionization detector (FID).
Procedure:
-
Charge the reactor with known amounts of acetic acid, n-butanol, and the internal standard.
-
Add a specific amount of p-TsOH to the mixture.
-
Heat the reaction mixture to the desired temperature with constant stirring.
-
Withdraw aliquots of the reaction mixture at regular time intervals.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a cold sodium bicarbonate solution.
-
Extract the organic layer, dry it over anhydrous magnesium sulfate, and analyze it by GC to determine the concentrations of reactants and products.
-
Calculate the conversion of acetic acid and the yield of n-butyl acetate (B1210297) at each time point.
-
Plot the concentration of the limiting reactant versus time to determine the reaction rate and order. The activation energy can be determined by performing the experiment at different temperatures and using the Arrhenius equation.
Acetalization of Benzaldehyde (B42025) with Ethylene (B1197577) Glycol
Objective: To monitor the kinetics of the formation of 2-phenyl-1,3-dioxolane.
Materials:
-
Benzaldehyde
-
Ethylene glycol
-
This compound monohydrate
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Internal standard for GC analysis
Apparatus:
-
Round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Magnetic stirrer and heating mantle.
-
Gas chromatograph-mass spectrometer (GC-MS) for product identification and quantification.
Procedure:
-
Combine benzaldehyde, ethylene glycol, toluene, and the internal standard in the flask.
-
Add a catalytic amount of p-TsOH.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Take samples from the reaction mixture at different time intervals.
-
Work up the samples by washing with saturated sodium bicarbonate solution and then water.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Analyze the samples by GC-MS to determine the concentration of the benzaldehyde and the acetal product.[10]
-
Plot the concentration of benzaldehyde versus time to obtain the kinetic profile of the reaction.
Dehydration of Fructose to 5-HMF
Objective: To study the kinetics of fructose dehydration using p-TsOH as a catalyst.
Materials:
-
Fructose
-
This compound monohydrate
-
Dimethyl sulfoxide (DMSO)
-
5-Hydroxymethylfurfural (5-HMF) standard
-
Deionized water
Apparatus:
-
Sealed reaction vials or a small-scale batch reactor.
-
Heating block or oil bath with temperature control.
-
High-performance liquid chromatograph (HPLC) with a suitable column (e.g., C18) and a UV detector.
Procedure:
-
Prepare a stock solution of fructose in DMSO.
-
Prepare a stock solution of p-TsOH in DMSO.
-
In a reaction vial, mix the fructose solution and the catalyst solution to achieve the desired initial concentrations.
-
Place the vial in the preheated heating block at the desired reaction temperature.
-
At specific time points, withdraw a sample and immediately quench the reaction by diluting it with cold deionized water.
-
Analyze the quenched samples by HPLC to quantify the concentrations of fructose and 5-HMF. A mobile phase of acetonitrile (B52724) and water is typically used.[11]
-
Calculate the conversion of fructose and the yield of 5-HMF over time.
-
Determine the reaction rates and kinetic parameters from the concentration-time data.[12]
Friedel-Crafts Alkylation of Benzene (B151609) with Benzyl (B1604629) Chloride
Objective: To investigate the kinetics of the alkylation of benzene with benzyl chloride catalyzed by p-TsOH.
Materials:
-
Benzene (use with extreme caution in a well-ventilated fume hood)
-
Benzyl chloride
-
This compound monohydrate
-
Anhydrous solvent (e.g., nitromethane (B149229) or excess benzene)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Internal standard for GC-MS analysis
Apparatus:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and sampling port.
-
Temperature-controlled circulating bath.
-
Gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Set up the reactor and charge it with benzene and the internal standard.
-
Bring the reactor contents to the desired temperature.
-
Add the catalyst, p-TsOH, and allow it to dissolve.
-
Start the reaction by adding benzyl chloride.
-
Collect samples at regular intervals.
-
Quench each sample with cold sodium bicarbonate solution.
-
Separate the organic layer, dry it with anhydrous magnesium sulfate.
-
Analyze the samples by GC-MS to determine the concentrations of benzyl chloride and the diphenylmethane (B89790) product.[13]
-
Use the data to plot concentration versus time and determine the reaction kinetics.
Visualizations
Logical Relationship of Catalyst Properties
Caption: Key properties of p-TsOH compared to other common acid catalysts.
Experimental Workflow for a Typical Kinetic Study
Caption: General experimental workflow for conducting a kinetic study of a chemical reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mt.com [mt.com]
- 9. cerritos.edu [cerritos.edu]
- 10. spegroup.ru [spegroup.ru]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
A Comparative Guide: Solid p-Toluenesulfonic Acid vs. Liquid Acid Catalysts
In the landscape of chemical synthesis, particularly within pharmaceutical and materials science research, the choice of an acid catalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall process sustainability. While traditional liquid mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) have long been staples in the laboratory, solid acid catalysts, notably p-Toluenesulfonic acid (p-TsOH), offer a compelling array of advantages. This guide provides an objective comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their catalytic needs.
Key Advantages of Solid this compound
This compound is a strong organic acid that stands out for its unique combination of properties, making it a superior choice in many applications compared to its liquid counterparts.[1]
Enhanced Safety and Handling: As a crystalline solid, p-TsOH is significantly easier and safer to handle, weigh, and store than corrosive and hazardous liquid acids like concentrated sulfuric acid.[1][2] This physical state minimizes the risk of spills and simplifies the accurate measurement of catalytic amounts.
Reduced Corrosion: p-TsOH is less corrosive to metallic reactors and equipment compared to mineral acids, leading to longer equipment lifespan and reduced maintenance costs in industrial settings.
Non-Oxidizing Nature: Unlike sulfuric acid, which can act as an oxidizing agent and lead to unwanted side reactions and charring of organic substrates, p-TsOH is non-oxidizing, ensuring cleaner reactions and higher product purity.[2]
Improved Solubility in Organic Solvents: p-TsOH exhibits better solubility in a wide range of organic solvents compared to sulfuric acid.[2][3] This enhanced solubility ensures a more homogeneous reaction mixture, leading to more efficient catalysis.
Simplified Work-up and Catalyst Recovery: The solid nature of p-TsOH can simplify the post-reaction work-up. While soluble in many organic solvents, it can often be removed or neutralized more easily than liquid acids. Furthermore, p-TsOH and its derivatives can be immobilized on solid supports, allowing for easy filtration and recycling of the catalyst.[4][5]
Performance Comparison: Experimental Data
The advantages of p-TsOH extend to its catalytic performance. Below are tables summarizing quantitative data from comparative studies.
Table 1: Esterification of Palm Fatty Acid Distillate (PFAD) with Methanol
This table presents a comparison of the catalytic activity of sulfuric acid and this compound in the esterification of Palm Fatty Acid Distillate (PFAD) to produce biodiesel. The data highlights the conversion efficiency of each catalyst under varying concentrations.
| Catalyst | Catalyst Concentration (% w/w of PFAD) | Methanol:PFAD Molar Ratio | Final Acid Value (mg KOH/g) | PFAD Conversion (%) |
| H₂SO₄ | 25% | 9:1 | 3.10 | 99.08% |
| p-TsOH | 25% | 9:1 | 5.82 | 98.27% |
Data adapted from a study on biodiesel production from PFAD.[6]
As the data indicates, while sulfuric acid showed a slightly higher conversion rate in this specific application, p-TsOH still achieved a very high conversion of over 98%, demonstrating its efficacy as an esterification catalyst.[6] The choice between the two may therefore depend on other factors such as safety, handling, and downstream processing.
Table 2: Hydrolysis of Polyethylene (B3416737) Terephthalate (B1205515) (PET)
This table compares the time required for the degradation of PET using concentrated sulfuric acid and this compound as catalysts at the same temperature.
| Catalyst | Temperature | Reaction Time | PET Degradation Efficiency |
| Concentrated H₂SO₄ | 150 °C | > 5 hours | ~100% |
| p-TsOH | 150 °C | 90 minutes | ~100% |
Data from a study on the chemical recycling of PET.[4]
In the hydrolysis of PET, p-TsOH demonstrates a significantly faster reaction rate compared to concentrated sulfuric acid, highlighting its superior catalytic activity in this context.[4]
Experimental Protocols
Fischer Esterification of Acetic Acid with n-Butanol
Objective: To compare the catalytic efficiency of p-TsOH and H₂SO₄ in the synthesis of n-butyl acetate.
Materials:
-
Glacial Acetic Acid
-
n-Butanol
-
This compound monohydrate
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure using this compound:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add n-butanol (0.5 mol), glacial acetic acid (0.5 mol), this compound monohydrate (0.01 mol), and toluene (50 mL).
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until the theoretical amount of water has been collected.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude n-butyl acetate.
-
Purify the product by distillation.
Procedure using Sulfuric Acid:
-
Follow the same setup as above.
-
To the n-butanol and acetic acid mixture, slowly add concentrated sulfuric acid (0.01 mol) while cooling the flask in an ice bath.
-
Proceed with the reflux and work-up as described for the p-TsOH catalyzed reaction.
Note on Work-up: The neutralization step with sodium bicarbonate is crucial for removing the acid catalyst. The work-up for the sulfuric acid-catalyzed reaction may require more careful and thorough washing due to the higher acidity and potential for side product formation.
Acetal (B89532) Formation from Benzaldehyde (B42025) and Ethylene (B1197577) Glycol
Objective: To compare the use of p-TsOH and H₂SO₄ for the synthesis of 2-phenyl-1,3-dioxolane.
Procedure:
-
In a round-bottom flask fitted with a Dean-Stark trap and condenser, combine benzaldehyde (0.1 mol), ethylene glycol (0.11 mol), and toluene (50 mL).
-
Add a catalytic amount of either p-TsOH (0.001 mol) or concentrated H₂SO₄ (0.001 mol).
-
Reflux the mixture until no more water is collected in the Dean-Stark trap.
-
After cooling, wash the reaction mixture with a 10% sodium hydroxide (B78521) solution, followed by water.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
In acetal formation, p-TsOH is often preferred as it is less likely to cause side reactions associated with the strong dehydrating nature of concentrated sulfuric acid.[7]
Catalyst Recyclability Protocol for this compound
One of the significant advantages of solid acid catalysts is their potential for recovery and reuse. For heterogenized p-TsOH (e.g., supported on a polymer), the catalyst can be simply filtered off after the reaction, washed with a suitable solvent, dried, and reused in subsequent batches. For homogeneous reactions where p-TsOH is soluble, recovery can be achieved through crystallization. After the reaction and product extraction, the aqueous layer containing the p-TsOH can be concentrated, and the catalyst can be recrystallized and dried for reuse.[4] Studies have shown that the catalytic efficiency of recovered p-TsOH can be maintained for several cycles.[4]
Visualizing the Advantages and Workflow
The following diagrams, generated using the DOT language, illustrate the key advantages of p-TsOH and the comparative workflow.
Caption: Key advantages of solid this compound.
References
- 1. preprints.org [preprints.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. fiveable.me [fiveable.me]
- 4. Easily recoverable and reusable this compound for faster hydrolysis of waste polyethylene terephthalate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 7. organic chemistry - Advantages of this compound over sulfuric acid in the formation of acetals - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Comparative Analysis of Homogeneous vs. Heterogeneous p-Toluenesulfonic Acid Catalysts in Organic Synthesis
A deep dive into the performance, reusability, and practical application of p-Toluenesulfonic acid in its free and immobilized forms, supported by experimental data for researchers, scientists, and drug development professionals.
This compound (p-TsOH) is a strong organic acid widely employed as a catalyst in a myriad of organic transformations, including esterification, acetalization, and alkylation.[1][2] Its solid, non-corrosive nature offers a safer and more convenient alternative to many strong mineral acids.[2] Traditionally utilized as a homogeneous catalyst, recent advancements have focused on the development of heterogeneous p-TsOH catalysts, where the acid is immobilized on a solid support. This guide provides an objective comparison of the performance of homogeneous and heterogeneous p-TsOH catalysts, focusing on the esterification of oleic acid with methanol (B129727) as a model reaction. The advantages and disadvantages of each catalytic system are explored, supported by experimental data to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison: Homogeneous vs. Heterogeneous p-TsOH
The primary distinction between homogeneous and heterogeneous p-TsOH catalysts lies in their phase relative to the reaction mixture. Homogeneous p-TsOH dissolves in the reaction medium, allowing for intimate contact with reactants and often leading to higher reaction rates.[3] However, this solubility poses significant challenges in separating the catalyst from the product, leading to potential contamination and hindering catalyst recycling.[3]
Heterogeneous catalysts, in which p-TsOH is supported on materials like silica (B1680970) or polystyrene, remain in a separate phase from the reaction mixture.[4][5] This key feature simplifies catalyst recovery through simple filtration, enabling straightforward product purification and catalyst reuse.[5][6] While this approach offers significant practical and environmental benefits, the catalytic activity may be influenced by factors such as the nature of the support, pore size, and potential mass transfer limitations.[7][8]
Quantitative Data for Esterification of Oleic Acid with Methanol
The following table summarizes the performance of homogeneous p-TsOH and two common heterogeneous variants—silica-supported (p-TsOH/SiO₂) and polystyrene-supported (PS-pTsOH)—in the esterification of oleic acid with methanol.
| Catalyst Type | Catalyst Loading | Methanol/Oleic Acid Molar Ratio | Temperature (°C) | Reaction Time (h) | Oleic Acid Conversion (%) | Reference |
| Homogeneous p-TsOH | 8 wt% (of caffeic acid) | 20:1 | 65 | 4 | 84.0 | [9] |
| p-TsOH/MCM-41 (Silica) | 5 wt% | 5:1 | 80 | 1 | 94.3 | [4] |
| OMP-TsOH (Mesoporous Polymer) | 1 mmol H⁺ | 10:1 | 80 | 6 | 62.4 | [7][8] |
Note: The data for homogeneous p-TsOH is from the esterification of caffeic acid with methanol, as a direct comparative study with oleic acid under the same conditions was not available in the cited literature. This data is included to provide a general benchmark for homogeneous p-TsOH activity.
Experimental Protocols
Detailed methodologies for the preparation of heterogeneous catalysts and their application in esterification are crucial for reproducible research.
Preparation of p-TsOH/MCM-41 (Silica-Supported) Catalyst
This protocol describes the impregnation method for preparing a silica-supported p-TsOH catalyst.
Materials:
-
MCM-41 (mesoporous silica)
-
This compound (p-TsOH)
-
Deionized water
Procedure:
-
Prepare a p-TsOH solution of the desired concentration (e.g., 0.1 mol/L) by dissolving the appropriate amount of p-TsOH in deionized water.
-
Add the self-synthesized MCM-41 support to the p-TsOH solution.
-
Stir the mixture at room temperature for a specified period to ensure thorough impregnation.
-
Filter the resulting solid and wash with deionized water to remove any unbound acid.
-
Dry the catalyst in an oven at a suitable temperature (e.g., 100-120 °C) to remove water.[4]
Esterification of Oleic Acid with Methanol using a Heterogeneous Catalyst
This procedure outlines the use of a prepared heterogeneous p-TsOH catalyst for the synthesis of methyl oleate.
Materials:
-
Oleic acid
-
Methanol
-
p-TsOH/MCM-41 catalyst
-
Reaction flask with a reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, combine oleic acid and methanol in the desired molar ratio (e.g., 5:1 methanol to oleic acid).[4]
-
Add the heterogeneous catalyst (e.g., 5 wt% of the oleic acid).[4]
-
Heat the mixture to the reaction temperature (e.g., 80 °C) with constant stirring.[4]
-
Allow the reaction to proceed for the determined time (e.g., 1 hour).[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration.
-
The liquid product can then be purified, for example, by distillation to remove excess methanol and isolate the methyl oleate.
-
The recovered catalyst can be washed, dried, and reused in subsequent reactions.[4]
Esterification using Homogeneous p-TsOH Catalyst
This protocol details a typical procedure for esterification using dissolved p-TsOH.
Materials:
-
Carboxylic acid (e.g., oleic acid)
-
Alcohol (e.g., methanol)
-
This compound monohydrate
-
Reaction flask with a reflux condenser and water separator (e.g., Dean-Stark apparatus)
-
Toluene (B28343) (as an azeotropic agent)
-
Sodium carbonate solution (for neutralization)
Procedure:
-
To a reaction flask, add the carboxylic acid, alcohol, and toluene.
-
Add a catalytic amount of this compound.
-
Heat the mixture to reflux. Water formed during the reaction is removed azeotropically with toluene and collected in the water separator.[10]
-
Monitor the reaction progress by measuring the amount of water collected or by techniques like TLC or GC.
-
Once the reaction is complete, cool the mixture.
-
Wash the reaction mixture with a sodium carbonate solution to neutralize the acidic catalyst, followed by water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by distillation or chromatography.
Visualizing the Catalytic Processes
Diagrams created using Graphviz (DOT language) help to illustrate the workflows and logical relationships in catalysis.
Caption: Catalytic cycle of Fischer esterification using p-TsOH.
Caption: Experimental workflow for heterogeneous catalysis.
References
- 1. preprints.org [preprints.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. spegroup.ru [spegroup.ru]
A Comparative Guide to Validating the Purity of Synthesized p-Toluenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Synthesized p-Toluenesulfonic acid (p-TsOH), a strong organic acid, is a pivotal catalyst and intermediate in the pharmaceutical and chemical industries.[1][2][3] Its efficacy and the safety of the final products hinge on its purity. The industrial synthesis of p-TsOH via the sulfonation of toluene (B28343) can introduce several impurities, the most common being sulfuric acid and benzenesulfonic acid.[1][2] Furthermore, in processes involving alcohols, potentially genotoxic p-toluenesulfonate esters (e.g., methyl, ethyl, and isopropyl p-toluenesulfonate) can form, which are subject to stringent regulatory limits.[3][4]
This guide provides a comparative overview of robust analytical methodologies for validating the purity of p-TsOH, with a focus on High-Performance Liquid Chromatography (HPLC), the most prevalent technique. We present detailed experimental protocols and performance data to assist researchers in selecting and implementing the appropriate methods for their specific needs, from routine quality control to trace-level impurity quantification.
Comparative Analysis of Purity Validation Methods
The determination of p-TsOH purity and its related impurities is predominantly achieved through chromatographic techniques. HPLC with UV detection is the most widely reported and versatile method, capable of quantifying both the main compound and its key impurities. Ion chromatography (IC) offers an alternative for analyzing the anionic p-toluenesulfonate.
Below is a summary of performance data for various HPLC methods dedicated to the analysis of p-TsOH and its potential impurities.
Table 1: Comparative Performance of HPLC Methods for p-TsOH and Related Impurity Analysis
| Analyte(s) | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Key Application |
| This compound | RP-HPLC[5] | 0.01 mg/mL | Not Specified | 0.015 - 1.5 mg/mL | Purity Assay |
| Methyl & Ethyl p-Toluenesulfonate | RP-HPLC-UV[3] | 0.009 µg/mL (0.15 ppm) | 0.03 µg/mL (0.5 ppm) | LOQ - 6 µg/mL | Genotoxic Impurity Analysis |
| Methyl, Ethyl, Isopropyl & Propyl p-Toluenesulfonates | HPLC-UV[4] | < 5 ng/mL | < 13.5 ng/mL | 0.01 - 2.5 µg/mL | Genotoxic Impurity Analysis |
| This compound & Ethyl p-Toluenesulfonate | RP-HPLC[6] | Not Specified | Not Specified | 0.050-1.488 µg/mL (p-TsOH) / 0.005-0.147 µg/mL (EPTS) | Impurity Quantification in APIs |
| This compound | Ion Chromatography[7] | 1 mg/L | Not Specified | 10 - 150 mg/L | Quantification in Water-Insoluble Drugs |
Experimental Workflow for Purity Validation
The general process for validating the purity of a synthesized p-TsOH batch involves sample preparation, chromatographic separation and detection, and finally, data analysis and quantification against a calibrated standard.
Caption: Experimental workflow for p-TsOH purity validation.
Detailed Experimental Protocols
An effective purity validation protocol must be robust and specific. Below are detailed methodologies derived from established analytical procedures for p-TsOH and its genotoxic impurities.
Protocol 1: Purity Assay of this compound via HPLC
This method is suitable for determining the overall purity of a p-TsOH sample.
-
Objective: To quantify the concentration of this compound as a percentage of the total sample.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Conditions:
-
Column: ODS (C18) Column.[5]
-
Mobile Phase: Acetonitrile (B52724) and Water (1.5:1, v/v).[5]
-
Flow Rate: 0.8 mL/min.[5]
-
Detection Wavelength: 254 nm.[5]
-
Column Temperature: Ambient.
-
-
Sample Preparation:
-
Accurately weigh the synthesized p-TsOH sample.
-
Dissolve the sample in the mobile phase to achieve a concentration within the linear range (e.g., 0.1 mg/mL).
-
Neutralize the sample solution to a pH of 7-8 with ammonia.[5] This step is crucial to prevent column degradation and ensure good peak shape.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of high-purity p-TsOH reference standard.
-
Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration (e.g., 0.015 to 1.5 mg/mL).[5]
-
Treat the standards in the same manner as the sample (neutralization and filtration).
-
-
Analysis:
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Determine the concentration of p-TsOH in the sample using the calibration curve and calculate the purity percentage.
-
Protocol 2: Trace-Level Quantification of Genotoxic Sulfonate Esters
This highly sensitive method is designed to detect and quantify potential genotoxic impurities (PGIs) like methyl p-toluenesulfonate (MPTS) and ethyl p-toluenesulfonate (EPTS) in Active Pharmaceutical Ingredients (APIs) where p-TsOH is used.
-
Objective: To quantify trace levels of MPTS and EPTS, ensuring they are below the Threshold of Toxicological Concern (TTC).
-
Instrumentation: High-Performance Liquid Chromatograph with a highly sensitive UV detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the drug substance in methanol (B129727) to a high concentration (e.g., 60 mg/mL) to achieve low detection limits for the impurities.[3]
-
-
Standard Preparation:
-
Analysis:
-
Establish method sensitivity by determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ), which should be well below the required impurity limit (e.g., 3 ppm).[3]
-
Validate the method for linearity, accuracy (typically via spike/recovery experiments), and precision.[3]
-
Analyze the sample solution and quantify any detected MPTS and EPTS peaks against the calibration curve. Recovery rates for accuracy checks should typically fall between 90-103%.[3]
-
Comparison with an Alternative Acid: Benzenesulfonic Acid
Benzenesulfonic acid is structurally similar to p-TsOH and is a common impurity in its synthesis.[2] The analytical methods for these two compounds are often very similar. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has proven effective for separating both acids in a single run. This approach offers excellent retention control and peak shape, which can be challenging with traditional reversed-phase columns alone due to the high polarity of these acids.[8] When validating p-TsOH purity, it is often advantageous to use a method that can simultaneously resolve and quantify benzenesulfonic acid.
By employing these validated analytical techniques, researchers and drug development professionals can confidently ascertain the purity of synthesized this compound, ensuring its suitability for its intended application and complying with rigorous safety and quality standards.
References
- 1. This compound (PTSA) - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. caod.oriprobe.com [caod.oriprobe.com]
- 6. jocpr.com [jocpr.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. helixchrom.com [helixchrom.com]
A Comparative Guide to p-Toluenesulfonic Acid in Industrial Synthesis: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial chemical synthesis, the choice of an acid catalyst is a critical decision that profoundly impacts reaction efficiency, product yield, operational costs, and environmental footprint. Among the array of options, p-Toluenesulfonic acid (p-TsOH) has emerged as a versatile and powerful catalyst. This guide provides an objective comparison of p-TsOH with its common alternatives—sulfuric acid (H₂SO₄) and solid acid catalysts—supported by experimental data to inform your selection process.
Executive Summary
This compound, a strong organic acid, offers a unique combination of high catalytic activity, ease of handling as a solid, and solubility in organic solvents.[1] These attributes often translate to higher yields and cleaner reaction profiles compared to traditional mineral acids like sulfuric acid. While solid acid catalysts present advantages in terms of separation and reusability, p-TsOH can also be effectively recovered and reused, offering a balance between the benefits of homogeneous and heterogeneous catalysis.[2] The following sections delve into a detailed quantitative and qualitative comparison to provide a comprehensive cost-benefit analysis.
Performance Comparison: p-TsOH vs. Alternatives
The catalytic performance of p-TsOH is frequently benchmarked against sulfuric acid and various solid acid catalysts in key industrial reactions such as esterification, dehydration, and alkylation.
Esterification Reactions
Esterification, a cornerstone of fine chemical and pharmaceutical synthesis, serves as an excellent case study for comparing these catalysts.
Table 1: Performance Comparison in Esterification Reactions
| Catalyst | Typical Loading (wt%) | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| This compound (p-TsOH) | 1-5 | 1-8 hours | 90-99 | High yield, fewer side reactions, soluble in organic solvents, recoverable.[3][4] | Higher initial cost than H₂SO₄. |
| Sulfuric Acid (H₂SO₄) | 1-5 | 1-10 hours | 70-95 | Low cost, readily available. | Corrosive, strong oxidizing agent leading to side products, difficult to remove completely.[5][6] |
| Solid Acid Catalysts (e.g., Amberlyst-15) | 5-15 | 2-24 hours | 85-98 | Easily separable, reusable, less corrosive.[7][8] | Higher cost, potential for diffusion limitations, lower activity in some cases. |
Dehydration Reactions
In the production of alkenes and ethers, the efficiency of the dehydration catalyst is paramount.
Table 2: Performance Comparison in Dehydration of Alcohols
| Catalyst | Temperature (°C) | Selectivity for Alkene (%) | Key Advantages | Key Disadvantages |
| This compound (p-TsOH) | 100-180 | 85-95 | High selectivity, non-oxidizing, good for sensitive substrates.[5][9] | Requires higher temperatures than H₂SO₄. |
| Sulfuric Acid (H₂SO₄) | 80-150 | 40-80 | Low cost, lower reaction temperatures. | Strong oxidizing nature leads to charring and byproducts like SO₂.[5] |
| Solid Acid Catalysts (e.g., Zeolites) | 150-350 | 90-99 | High selectivity, regenerable, suitable for continuous processes.[10] | High initial cost, requires higher temperatures. |
Cost-Benefit Analysis
A holistic evaluation of a catalyst extends beyond its initial purchase price to include factors like catalyst lifetime, recovery and recycling costs, and the economic impact of corrosion and waste disposal.
Table 3: Economic Comparison of Acid Catalysts
| Catalyst | Indicative Price (per kg) | Recyclability | Corrosion Potential | Waste Disposal Considerations | Overall Economic Value |
| This compound (p-TsOH) | $1.20 - $1.50[11][12] | Yes, with solvent extraction and recrystallization.[2] | Moderate, less than H₂SO₄.[13] | Requires neutralization of acidic waste streams. | Excellent; higher initial cost is often offset by higher yields, reduced side reactions, and recyclability. |
| Sulfuric Acid (H₂SO₄) | $0.10 - $0.30 | No | High, especially in the presence of water.[13] | Generates large volumes of acidic and often contaminated wastewater requiring extensive treatment. | Good for high-volume, less sensitive processes where cost is the primary driver. |
| Solid Acid Catalysts (e.g., Amberlyst-15, Zeolites) | $50 - $200+ (Amberlyst-15)[14][15], $0.20 - $1.50 (Industrial Zeolites)[10] | Yes, through simple filtration and washing. | Low | Minimal solid waste, which can often be regenerated. | Very good for continuous processes and applications where catalyst separation is critical, though high initial investment is a factor. |
Experimental Protocols
To provide a practical context, detailed methodologies for representative industrial syntheses are outlined below.
Key Experiment 1: Esterification of Acetic Acid with n-Butanol using p-TsOH
This protocol details a typical batch esterification process.
Methodology:
-
Reactor Setup: A 1 L glass reactor equipped with a mechanical stirrer, a thermometer, a Dean-Stark trap, and a reflux condenser is charged with n-butanol (222 g, 3.0 mol) and acetic acid (120 g, 2.0 mol).
-
Catalyst Addition: this compound monohydrate (3.8 g, 0.02 mol, 1 mol% based on acetic acid) is added to the mixture.
-
Reaction: The mixture is heated to reflux (approximately 90-100 °C) with vigorous stirring. The water formed during the reaction is continuously removed as an azeotrope with n-butanol and collected in the Dean-Stark trap.
-
Monitoring: The reaction progress is monitored by periodically taking samples and analyzing the acid value or by gas chromatography.
-
Work-up: Once the reaction is complete (typically after 3-5 hours, when no more water is collected), the mixture is cooled to room temperature. The acidic catalyst is neutralized by washing with a 5% sodium bicarbonate solution, followed by washing with water until neutral.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and the excess n-butanol is removed by distillation. The final product, n-butyl acetate (B1210297), is purified by fractional distillation.
Key Experiment 2: Dehydration of Cyclohexanol (B46403) to Cyclohexene (B86901) using p-TsOH
This protocol illustrates a typical dehydration reaction.
Methodology:
-
Apparatus Setup: A 250 mL round-bottom flask is fitted with a fractional distillation head, a condenser, and a receiving flask.
-
Reactant and Catalyst: The flask is charged with cyclohexanol (50 g, 0.5 mol) and this compound monohydrate (1.0 g, 0.005 mol). A few boiling chips are added.
-
Dehydration: The mixture is heated gently. The cyclohexene and water produced distill over as an azeotrope. The distillation temperature should be maintained below 100 °C.
-
Separation: The distillate, consisting of two layers (cyclohexene and water), is collected in the receiving flask. The layers are separated using a separatory funnel.
-
Purification: The organic layer (cyclohexene) is washed with a saturated sodium chloride solution and then dried over anhydrous calcium chloride.
-
Final Distillation: The dried cyclohexene is purified by simple distillation to obtain the final product.
Visualizing Workflows and Relationships
To further clarify the processes and decision-making logic, the following diagrams are provided.
Conclusion
The selection of an acid catalyst in industrial synthesis is a multifaceted decision that requires a thorough evaluation of performance, cost, and operational factors. This compound consistently demonstrates high catalytic activity, leading to excellent product yields with minimal side reactions, particularly in esterification and dehydration processes.[3][4] Its solid form and solubility in organic solvents offer significant handling and process advantages over sulfuric acid.
While sulfuric acid remains a low-cost option, its corrosive nature and propensity to cause side reactions can lead to higher downstream processing costs and environmental concerns.[5][13] Solid acid catalysts are highly advantageous for continuous processes due to their ease of separation and reusability, but their higher initial cost and potential for lower activity must be considered.
Ultimately, a cost-benefit analysis often favors p-TsOH in applications where high product purity, yield, and catalyst recyclability are paramount. Its versatility and robust performance make it a valuable tool for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes.
References
- 1. preprints.org [preprints.org]
- 2. Easily recoverable and reusable this compound for faster hydrolysis of waste polyethylene terephthalate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. atlantis-press.com [atlantis-press.com]
- 4. nbinno.com [nbinno.com]
- 5. Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01690G [pubs.rsc.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. ijirset.com [ijirset.com]
- 8. matec-conferences.org [matec-conferences.org]
- 9. orgosolver.com [orgosolver.com]
- 10. zeolite cost per kg: Current Prices & Trends [accio.ai]
- 11. dir.indiamart.com [dir.indiamart.com]
- 12. m.indiamart.com [m.indiamart.com]
- 13. Corrosion of stainless steel during acetate production (Journal Article) | OSTI.GOV [osti.gov]
- 14. calpaclab.com [calpaclab.com]
- 15. labproinc.com [labproinc.com]
A Comparative Guide to the Recyclability and Reusability of Supported p-Toluenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the recyclability and reusability of p-Toluenesulfonic acid (p-TsOH) immobilized on various solid supports. The performance of supported p-TsOH is objectively compared with alternative solid acid catalysts, supported by experimental data from peer-reviewed literature. This document aims to assist researchers in selecting the most suitable and sustainable catalytic systems for their synthetic needs.
Performance Comparison of Supported p-TsOH and Alternatives
The reusability of a catalyst is a critical factor in sustainable chemistry, impacting both the economic viability and environmental footprint of a chemical process. Below, we present a comparative summary of the performance of p-TsOH on different supports and its alternatives in various catalytic applications.
Table 1: Reusability of this compound on Various Supports
| Support Material | Reaction Type | Catalyst Loading | Reaction Time | Cycle 1 Yield/Conversion | Cycle 2 Yield/Conversion | Cycle 3 Yield/Conversion | Cycle 4 Yield/Conversion | Cycle 5 Yield/Conversion | Reference |
| Polystyrene | Hydropyridine Synthesis | Not Specified | Not Specified | 92% | 91% | 90% | 88% | 87% | [1] |
| Silica (SBA-15) | Esterification of Palmitic Acid | 2 wt.% | 3 h | 86% Conversion | Not Specified | Not Specified | Reusable up to 4 times without significant loss of activity | Not Specified | [2] |
| UiO-66 (MOF) | Esterification of Palmitic Acid | 25 g/mol | 4 h | 97.1% Conversion | ~97% Conversion | ~97% Conversion | ~97% Conversion | ~97% Conversion (up to 9 cycles) | |
| Magnetic Nanoparticles (Phosphotungstic Acid Functionalized) | Esterification & Transesterification | 4 wt% | 24 h | 98% FAME Yield | Retained 95% productivity in the 10th cycle | Retained 95% productivity in the 10th cycle | Retained 95% productivity in the 10th cycle | Retained 95% productivity in the 10th cycle | [3] |
Table 2: Performance Comparison with Alternative Solid Acid Catalysts
| Catalyst | Support | Reaction Type | Catalyst Loading | Reaction Time | Reusability | Key Findings | Reference |
| p-TsOH | Polystyrene | Hydropyridine Synthesis | Not Specified | Not Specified | 5 cycles with gradual decrease in yield (92% to 87%) | High initial activity. | [1] |
| Amberlyst-15 | Polystyrene Resin | Esterification of Oleic Acid | 10 wt% | 90 min | Maintained activity for 4 cycles, slight decrease in the 5th. | Good catalytic activity, but performance can be influenced by reaction conditions. | [4] |
| Amberlyst-15 | Polystyrene Resin | Esterification of Palm Fatty Acid Distillate | 60 wt% | 130 min (soaking) + 505 s (sonication) | Reusable for at least 2 cycles with >80% methyl ester purity. | High catalyst loading required. | [5] |
| Sulfated Zirconia | SBA-15 | Esterification of Palmitic Acid | 2 wt.% | 3 h | Reusable up to 4 times without significant loss of activity. | High conversion achieved at elevated temperatures. | [2] |
| Sulfated Zirconia | None (Bulk) | Transesterification of Triglycerides | Not Specified | Not Specified | Significant activity loss after each cycle. | Deactivation due to leaching of sulfate (B86663) groups. | [6] |
| Sulfated Zirconia | None (Bulk) | Esterification of Fatty Acids | 10 wt% | Not Specified | Robust and do not leach sulfonic groups. | Superior performance with chlorosulfuric acid sulfation. | [7][8] |
Experimental Protocols
Detailed experimental procedures are crucial for the replication and validation of catalytic performance. Below are representative protocols for the synthesis of a supported p-TsOH catalyst and a general procedure for catalyst recycling.
Synthesis of Polystyrene-Supported this compound (PS-p-TsOH)
This procedure describes a general method for the functionalization of polystyrene beads with this compound groups.
Materials:
-
Cross-linked polystyrene beads (e.g., Merrifield resin)
-
Chlorosulfonic acid
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
Procedure:
-
Swell the polystyrene beads (1.0 g) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a drying tube for 30 minutes at room temperature.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (5.0 mmol) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of a 1:1 mixture of DMF and water (10 mL) at 0 °C.
-
Filter the resin and wash sequentially with deionized water (3 x 20 mL), methanol (3 x 20 mL), and DCM (3 x 20 mL).
-
Dry the resulting polystyrene-supported this compound resin under vacuum at 60 °C to a constant weight.
General Protocol for Catalyst Recycling
This protocol outlines the typical steps for recovering and reusing a heterogeneous acid catalyst after a liquid-phase reaction.
Procedure:
-
Separation: After the reaction is complete, separate the solid catalyst from the reaction mixture.
-
For non-magnetic supports (e.g., silica, polymer beads), this is typically achieved by filtration using a suitable filter paper or a sintered glass funnel.
-
For magnetic supports, the catalyst can be easily separated by applying an external magnetic field and decanting the supernatant.
-
-
Washing: Wash the recovered catalyst with an appropriate solvent to remove any adsorbed reactants, products, and byproducts. The choice of solvent depends on the reaction mixture; common washing solvents include ethyl acetate, dichloromethane, or the alcohol used in the reaction. The washing step is typically repeated 2-3 times.
-
Drying: Dry the washed catalyst to remove any residual solvent. This is often done in a vacuum oven at a specific temperature (e.g., 60-100 °C) for several hours until a constant weight is achieved.
-
Re-use: The dried, regenerated catalyst can then be used in a subsequent reaction cycle under the same conditions as the initial run.
Visualizing the Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures described above.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phosphotungstic acid-functionalized magnetic nanoparticles as an efficient and recyclable catalyst for the one-pot production of biodiesel from grease via esterification and transesterification - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The Effect of Co-solvent on Esterification of Oleic Acid Using Amberlyst 15 as Solid Acid Catalyst in Biodiesel Production | MATEC Web of Conferences [matec-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Sulfated zirconia as a robust superacid catalyst for multiproduct fatty acid esterification | Semantic Scholar [semanticscholar.org]
- 7. Sulfated zirconia as a robust superacid catalyst for multiproduct fatty acid esterification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of p-Toluenesulfonic Acid: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of p-Toluenesulfonic acid (PTSA) is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage PTSA waste effectively.
This compound is a strong organic acid that is corrosive and can cause severe skin burns and eye damage.[1][2] Improper disposal can lead to environmental harm and pose significant health risks. Adherence to established protocols is therefore essential.
I. Pre-Disposal and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Always wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye/Face Protection |
| Skin Protection |
| Respiratory Protection |
II. Step-by-Step Disposal Procedure
The proper disposal of this compound waste involves a multi-step process that includes containment, neutralization (for small quantities), and final disposal through a certified hazardous waste management service.
Step 1: Waste Collection and Storage
-
Segregation: Collect all this compound waste, including contaminated materials like paper towels and gloves, in a dedicated, clearly labeled, and sealed container. The container should be made of a material compatible with the acid.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizers.[3] The storage area should be secure and accessible only to authorized personnel.
Step 2: Neutralization of Small Spills or Residual Amounts
For minor spills or residual amounts of this compound, a carefully controlled neutralization can be performed. Caution: This procedure should only be carried out by trained personnel wearing full PPE in a fume hood. For large quantities, direct disposal without neutralization is the recommended and safer option.
-
Preparation: Prepare a dilute solution of a weak base, such as sodium bicarbonate or a mixture of soda ash and slaked lime.
-
Slow Addition: Slowly and carefully add the basic solution to the acidic waste with constant stirring. The reaction can be exothermic, so proceed with caution to avoid splattering.
-
pH Monitoring: Continuously monitor the pH of the mixture using pH paper or a calibrated pH meter. The target pH should be between 6.0 and 8.0.
-
Final Containment: Once neutralized, the resulting solution should be collected in a separate, labeled waste container.
Step 3: Final Disposal
-
Hazardous Waste Classification: this compound is classified as a hazardous waste.[4][5] It is crucial to consult your institution's environmental health and safety (EHS) office and local regulations to ensure proper classification and labeling.[2][5]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. Never dispose of this compound down the drain or in regular trash.[1][6]
III. Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuation: Evacuate all non-essential personnel from the immediate area.[7]
-
Ventilation: Ensure the area is well-ventilated to disperse any dust or fumes.[2]
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[2][6] If appropriate, moisten the spilled material slightly to prevent it from becoming airborne.[6] For liquid spills, cover with an inert absorbent material like sand or vermiculite (B1170534) before collection.
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent and collect all cleaning materials as hazardous waste.
Below is a logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling P-Toluenesulfonic acid
Essential Safety and Handling Guide for p-Toluenesulfonic Acid
This guide provides immediate safety, operational, and disposal protocols for handling this compound (p-TsOH) in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel.
Personal Protective Equipment (PPE)
When handling this compound, which is a corrosive solid, a comprehensive PPE strategy is mandatory to prevent contact and exposure.[1][2][3] The dust from corrosive solids can react with moisture on the skin or in the respiratory tract, causing injury.[1]
Summary of Required Personal Protective Equipment
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles | OSHA 29 CFR 1910.133 or European Standard EN166 compliant.[4][5] | Protects eyes from dust, splashes, and vapors. |
| Face shield | To be worn in conjunction with goggles, especially when there is a risk of splashing.[2][3][6][7] | Provides a secondary layer of protection for the entire face. | |
| Hand Protection | Chemical-resistant gloves | Material should be resistant to acids (e.g., butyl rubber, nitrile rubber).[1][2][6] Refer to manufacturer's recommendations for specific glove type and breakthrough time.[8] | Prevents skin contact and chemical burns. |
| Body Protection | Chemical-resistant clothing | Fully covering lab coat or apron.[2][4][6][9] | Protects skin from spills and contamination. |
| Full body protective clothing | Required in case of large spills or emergencies.[10] | Offers complete protection during high-risk situations. | |
| Respiratory Protection | NIOSH-approved respirator | Required when ventilation is inadequate or dust is generated.[5][11] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards should be in place.[5] | Prevents inhalation of harmful dust and aerosols. |
Operational Plan: Step-by-Step Handling Protocol
Preparation:
-
Work Area Designation: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood to control dust and vapors.[1][3][4]
-
Emergency Equipment Check: Ensure that an eyewash station and a safety shower are readily accessible and functional.[1][5][6] Have spill cleanup materials, such as sand or calcium carbonate, available.[1][6]
-
PPE Donning: Before handling the chemical, put on all required PPE as specified in the table above.[4][6]
Handling:
-
Container Inspection: Carefully inspect the container for any damage or leaks before moving it.[12]
-
Dispensing: When weighing or transferring the solid, do so slowly and carefully to minimize dust generation.[4][5] Use non-sparking tools.[9]
-
Solution Preparation: If preparing a solution, always add the acid slowly to the water, never the other way around, to prevent a violent exothermic reaction and splashing.[1][3]
-
Container Sealing: Keep the container tightly closed when not in use to prevent the absorption of moisture, as p-TsOH is hygroscopic.[4][5]
-
Transportation: When moving the chemical, use a protective bottle carrier.[1][12]
Post-Handling:
-
Decontamination: Thoroughly wash hands and any exposed skin after handling, even if no direct contact occurred.[5][6]
-
PPE Removal: Remove PPE carefully to avoid cross-contamination. Contaminated clothing should be removed immediately and laundered by informed personnel before reuse.[5][6][11]
Disposal Plan
Waste Collection:
-
Solid Waste: Collect excess or spilled this compound by sweeping or vacuuming it into a labeled, sealed, and suitable disposal container.[4][6][9] If appropriate, moisten the material slightly to prevent dusting.[9]
-
Contaminated Materials: All disposables, including gloves, wipes, and contaminated PPE, must be placed in a designated hazardous waste container.
Disposal Procedure:
-
Regulatory Compliance: this compound may need to be disposed of as hazardous waste.[6] All disposal must be in accordance with local, state, and federal regulations.[11][13]
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a qualified and licensed disposal company.[11] Do not discharge the chemical into drains or the environment.[4][9][13]
Emergency Procedures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4][10] Seek immediate medical attention.[4][5][14] |
| Skin Contact | Immediately flush the affected area with large amounts of water for at least 15 minutes.[4] Remove all contaminated clothing while flushing.[4][6] Seek medical attention if irritation develops or persists.[5][14] |
| Inhalation | Move the person to fresh air.[4][11] If breathing is difficult, provide oxygen.[4][5] Seek immediate medical attention.[4] Do not use mouth-to-mouth resuscitation.[4] |
| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth with water and have the person drink large quantities of water.[14] Seek immediate medical attention and contact a poison control center.[4] |
| Spill | Evacuate personnel from the area.[6] Equip cleanup crew with full PPE.[11] For solid spills, sweep or vacuum the material into a suitable container.[4][6] For liquid spills, cover with sand or another inert absorbent material before collecting.[6] Ventilate the area and wash it after cleanup is complete.[6] |
Visual Workflow and Hazard Representation
The following diagrams illustrate the necessary procedural flow for safely handling this compound and a conceptual representation of its corrosive action.
References
- 1. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 2. oshatrainingschool.com [oshatrainingschool.com]
- 3. safeti.com [safeti.com]
- 4. capitalresin.com [capitalresin.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. nj.gov [nj.gov]
- 7. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. echemi.com [echemi.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 12. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. integraclear.com [integraclear.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
